5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
IUPAC Name |
6-amino-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEBKJBEJUTXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227311 | |
| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54732-89-7 | |
| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54732-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of 5-Amino-1MQ in the NAD+ Salvage Pathway: A Technical Guide for Researchers
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The intracellular pool of NAD+ is maintained through a balance of de novo synthesis, the Preiss-Handler pathway, and the salvage pathway. The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is the primary source of cellular NAD+. Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in regulating this pathway by methylating nicotinamide, thereby diverting it from NAD+ synthesis. Elevated NNMT activity has been linked to various metabolic disorders, including obesity and type 2 diabetes, through the depletion of the NAD+ pool. 5-Amino-1MQ is a small molecule inhibitor of NNMT that has emerged as a promising therapeutic agent for metabolic diseases. By inhibiting NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide, thereby increasing its availability for the NAD+ salvage pathway and subsequently boosting intracellular NAD+ levels. This guide provides an in-depth technical overview of the role of 5-Amino-1MQ in the NAD+ salvage pathway, detailing its mechanism of action, and providing field-proven experimental protocols for its study.
Introduction: The Critical Role of the NAD+ Salvage Pathway and the Influence of NNMT
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular bioenergetics, acting as a crucial cofactor in redox reactions essential for energy production. Beyond its metabolic functions, NAD+ is a key signaling molecule, serving as a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair, inflammation, and cellular stress responses. Maintaining a stable intracellular NAD+ pool is therefore paramount for cellular health and function.
Mammalian cells utilize three primary pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide. The salvage pathway is the most prominent route for NAD+ synthesis, recycling nicotinamide produced from NAD+-consuming enzymatic reactions. A key regulatory enzyme in this pathway is Nicotinamide N-methyltransferase (NNMT).
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA). This process effectively removes nicotinamide from the salvage pathway, reducing the substrate available for NAD+ synthesis. Overexpression of NNMT has been observed in the adipose tissue of obese individuals and is associated with metabolic dysregulation.[1][2] By depleting the NAD+ pool, elevated NNMT activity can impair mitochondrial function and contribute to the pathogenesis of metabolic diseases.[1][2]
5-Amino-1MQ: A Potent Inhibitor of NNMT
5-Amino-1MQ is a small, membrane-permeable molecule that acts as a selective inhibitor of NNMT.[3][4] Its ability to freely enter cells allows it to directly target cytosolic NNMT. By binding to and inhibiting NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide.[3] This action preserves the intracellular nicotinamide pool, making it more available for the rate-limiting enzyme in the salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT), to convert it to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[4]
The inhibition of NNMT by 5-Amino-1MQ leads to a significant increase in intracellular NAD+ levels.[4] This restoration of the NAD+ pool has several beneficial downstream effects, including enhanced mitochondrial function, improved insulin sensitivity, and a reduction in fat accumulation.[5][6] Preclinical studies in diet-induced obese mice have demonstrated that treatment with 5-Amino-1MQ leads to weight loss, reduced adipocyte size, and improved metabolic parameters without affecting food intake.[3][6]
Visualization of the Mechanism of Action
Caption: Mechanism of 5-Amino-1MQ in the NAD+ Salvage Pathway.
Experimental Protocols for Studying 5-Amino-1MQ
This section provides detailed, field-proven methodologies for investigating the effects of 5-Amino-1MQ.
In Vitro NNMT Inhibition Assay
The following protocol is a generalized procedure based on commercially available fluorescence-based NNMT inhibitor screening kits.[7]
Objective: To determine the in vitro inhibitory activity of 5-Amino-1MQ on NNMT.
Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction. The SAH is then enzymatically converted to homocysteine, which is detected by a fluorescent probe.
Materials:
-
NNMT Inhibitor Screening Kit (containing NNMT enzyme, SAM, Nicotinamide, SAH hydrolase, and a thiol-detecting probe)
-
5-Amino-1MQ
-
96-well black flat-bottom plate
-
Fluorescence microplate reader
-
Appropriate solvent for 5-Amino-1MQ (e.g., DMSO)
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of 5-Amino-1MQ in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the 5-Amino-1MQ stock solution to create a range of test concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the NNMT enzyme, SAH hydrolase, and the test compound (5-Amino-1MQ at various concentrations) or vehicle control.
-
Initiate the reaction by adding a mixture of SAM and nicotinamide.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction according to the kit's instructions (e.g., by adding a stop solution).
-
Add the thiol-detecting probe to each well.
-
Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
-
Data Analysis:
-
Calculate the percentage of NNMT inhibition for each concentration of 5-Amino-1MQ compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Cellular NAD+ Level Measurement
The following protocol details the measurement of NAD+ levels in cultured cells or tissues using High-Performance Liquid Chromatography (HPLC), a gold-standard method.[8]
Objective: To quantify the intracellular concentration of NAD+ following treatment with 5-Amino-1MQ.
Materials:
-
Cultured cells or tissue samples
-
5-Amino-1MQ
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
HPLC system with a C18 reverse-phase column and UV detector
-
NAD+ standard
Protocol:
-
Sample Preparation (Cultured Cells):
-
Culture cells to the desired confluency and treat with 5-Amino-1MQ or vehicle for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.6 M PCA.
-
Scrape the cells and collect the lysate.
-
Neutralize the lysate by adding 3 M K2CO3.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Sample Preparation (Tissues):
-
Excise tissues and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold 0.6 M PCA.
-
Neutralize and centrifuge as described for cultured cells.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate the NAD+ using a C18 column with an appropriate mobile phase (e.g., a phosphate buffer with a methanol gradient).
-
Detect NAD+ by UV absorbance at 260 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of NAD+.
-
Quantify the NAD+ concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD+ concentration to the protein content of the cell or tissue lysate.
-
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a typical in vivo study to evaluate the efficacy of 5-Amino-1MQ in a diet-induced obesity mouse model.[3]
Objective: To assess the effect of 5-Amino-1MQ on body weight, body composition, and metabolic parameters in DIO mice.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
5-Amino-1MQ
-
Vehicle control (e.g., saline)
-
Equipment for subcutaneous injections or oral gavage
-
Metabolic cages (optional)
-
Body composition analyzer (e.g., DEXA or EchoMRI)
Protocol:
-
Induction of Obesity:
-
At 6-8 weeks of age, switch mice to an HFD for 10-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
-
Treatment:
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer 5-Amino-1MQ or vehicle daily for a specified duration (e.g., 4-8 weeks). The route of administration can be subcutaneous injection (e.g., 20 mg/kg) or oral gavage.[3]
-
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., daily or every other day).
-
At the end of the study, measure body composition (fat mass and lean mass) using DEXA or EchoMRI.
-
Perform glucose and insulin tolerance tests to assess metabolic function.
-
(Optional) House mice in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect blood and tissues (e.g., liver, adipose tissue, muscle) for further analysis, such as measuring NAD+ levels, gene expression, and histological examination.
-
Pharmacokinetic Study in Rodents
This protocol provides a general framework for a pharmacokinetic study of 5-Amino-1MQ in rodents.[9]
Objective: To determine the pharmacokinetic profile of 5-Amino-1MQ, including its absorption, distribution, metabolism, and excretion (ADME).
Materials:
-
Rats or mice
-
5-Amino-1MQ
-
Formulation vehicle for intravenous (IV) and oral (PO) administration
-
Equipment for IV and PO dosing
-
Blood collection supplies
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Administer a single dose of 5-Amino-1MQ to two groups of animals via IV and PO routes.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of 5-Amino-1MQ in the plasma samples using a validated LC-MS/MS method.[9]
-
-
Data Analysis:
-
Plot the plasma concentration of 5-Amino-1MQ versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Determine the oral bioavailability of 5-Amino-1MQ.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | In Vitro NNMT Inhibition | Cellular NAD+ Levels | In Vivo Efficacy (DIO Mice) | Pharmacokinetics (Rats) |
| Metric | IC50 | Fold Change vs. Control | % Body Weight Change | Bioavailability (F%) |
| 5-Amino-1MQ | Potent inhibition | Significant increase[4] | Significant reduction[3][6] | ~38.4% (oral)[9] |
| Vehicle Control | No inhibition | Baseline | No significant change | N/A |
Visualization of Experimental Workflow
Caption: Experimental workflow for evaluating 5-Amino-1MQ.
Safety and Toxicology
Preclinical studies have provided initial insights into the safety profile of 5-Amino-1MQ. In vitro cytotoxicity assays in 3T3-L1 pre-adipocytes showed that 5-amino-1MQ had modest cytotoxicity only at high concentrations (100-300 µM), with about 40% cytotoxicity observed at 600 µM.[3] In vivo studies in diet-induced obese mice with subcutaneous administration of 20 mg/kg three times daily for 11 days did not result in any observable adverse effects.[3] Another study reported that 5-amino-1MQ did not cause any genetic damage in a series of lab tests, including tests on bacteria, cells, and mice.[10] While these initial findings are promising, more comprehensive toxicology studies are needed to fully characterize the safety profile of 5-Amino-1MQ for potential clinical development. Mild side effects reported in non-clinical settings include temporary digestive changes and mild headaches.[5]
Conclusion and Future Directions
5-Amino-1MQ represents a promising therapeutic strategy for metabolic diseases by targeting the NAD+ salvage pathway through the inhibition of NNMT. Its ability to restore cellular NAD+ levels has been shown to have profound effects on metabolism, leading to weight loss and improved insulin sensitivity in preclinical models. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of 5-Amino-1MQ and other NNMT inhibitors.
Future research should focus on long-term efficacy and safety studies in various animal models of metabolic disease. Furthermore, elucidating the full spectrum of downstream effects of NNMT inhibition will be crucial for understanding the complete therapeutic potential of this class of compounds. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of 5-Amino-1MQ into effective therapies for human metabolic disorders.
References
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Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 1-15. [Link]
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Pissios, P. (2017). Nicotinamide N-Methyltransferase: A Key Regulator of Metabolism and Beyond. Vitamins and Hormones, 105, 1-28. [Link]
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1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [Link]
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Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. [Link]
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Alpha Rejuvenation. (2025). 5-Amino-1MQ Dosage: Guide 2025. [Link]
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Peptide Sciences. (n.d.). How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss?[Link]
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GenOracle. (n.d.). 5-Amino-1MQ. [Link]
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Regenerative Medicine | Stem Cell Therapy. (n.d.). 5 Amino 1MQ.docx. [Link]
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Real Peptides. (2025, October 24). How long does it take for 5-Amino-1MQ to work. [Link]
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Yoshino, J., et al. (2011). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 793, 239-247. [Link]
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Lu, W., et al. (2018). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Metabolites, 8(4), 73. [Link]
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MediSearch. (n.d.). 5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Treatment. [Link]
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Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. [Link]
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Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid. [Link]
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Boston University. (n.d.). Body Composition and Metabolic Caging Analysis in High Fat Fed Mice. [Link]
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Gomes, A. P., et al. (2013). Declining NAD(+) induces a pseudohypoxic state disrupting nuclear-mitochondrial communication during aging. Cell, 155(7), 1624-1638. [Link]
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bioRxiv. (2025, April 27). Supplemental Methods Metabolic cage analysis. [Link]
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Martin, A. S., et al. (2017). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 292(19), 7838-7849. [Link]
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Awosemo, O., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 204, 114255. [Link]
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ResearchGate. (n.d.). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies | Request PDF. [Link]
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Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]
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Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 3649. [Link]
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Boston Area Diabetes Endocrinology Research Center. (n.d.). Metabolic Physiology and Energy Balance Core. [Link]
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Yoo Direct Health. (2025, April 8). The Power of Peptides: Tools to Optimize Body Composition. [Link]
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Al-awar, A., et al. (2016). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 7(3), 215-223. [Link]
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ResearchGate. (n.d.). Metabolic cage analysis of mice treated with a clinically relevant.... [Link]
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UTMB Research Experts. (n.d.). Development & validation of LC–MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]
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Scintica. (n.d.). Dual Energy X-Ray Absorptiometry (DXA or DEXA) versus echo magnetic resonance imaging (echo MR): A short case study to compare body composition data collected using these instrumentations. [Link]
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Endocrine Abstracts. (2007). Metabolic cage studies reveal that mice require 5 days for acclimatisation: establishing normal urinary and blood biochemistry values in BALB/c and C3H/HeH inbred mouse strains. [Link]
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viictr. (n.d.). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]
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NIH. (2011, February 1). Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-methylquinolinium (5-Amino-1MQ)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). As a compound of significant interest for its potential therapeutic applications in metabolic diseases and age-related conditions, a thorough understanding of its fundamental chemical and physical characteristics is paramount for researchers in drug discovery and development. This document is structured to provide not just data, but also the scientific context and experimental rationale necessary for its practical application in a laboratory setting.
Chemical Identity and Structure
5-Amino-1MQ is a quaternary quinolinium salt. The positive charge on the nitrogen atom of the quinoline ring is a key feature of its structure and influences many of its physicochemical properties. The structure consists of a quinoline core methylated at the N1 position with an amino group substituted at the C5 position.
Systematic IUPAC Name: 5-amino-1-methylquinolin-1-ium
The compound is often supplied as an iodide salt, which should be considered when calculating molar concentrations and assessing solubility.
Chemical Structure:
Caption: Chemical structure of 5-Amino-1-methylquinolinium.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 42464-96-0 (for iodide salt) | [1] |
| Molecular Formula (Cation) | C₁₀H₁₁N₂⁺ | [2] |
| Molecular Weight (Cation) | 159.21 g/mol | [2] |
| Molecular Formula (Iodide Salt) | C₁₀H₁₁IN₂ | [1] |
| Molecular Weight (Iodide Salt) | 286.11 g/mol | [1] |
Note on Molecular Weight: It is critical to distinguish between the molecular weight of the active cation and that of the salt form (e.g., iodide salt) for accurate solution preparation. The discrepancy in some literature, which lists a molecular weight of 160.22 g/mol for the free base, should be noted.[3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 5-Amino-1MQ is essential for formulation development, analytical method design, and interpreting biological data.
Table 2: Key Physicochemical Properties of 5-Amino-1MQ
| Property | Value | Remarks |
| Melting Point | 213-214 °C (for iodide salt) | Sharp melting point suggests a crystalline solid of high purity. |
| Appearance | White to off-white crystalline powder | Visual inspection is a primary quality control check. |
| Solubility | Water: Moderately soluble, pH-dependentDMSO: SolubleEthanol: Soluble | The quaternary ammonium group enhances aqueous solubility, but the aromatic rings contribute to lipophilicity. |
| pKa | Not experimentally determined in available literature. | Prediction tools may provide an estimate, but experimental determination via potentiometric titration or UV-spectrophotometry is recommended for accurate values. |
Solubility: A Deeper Dive
The solubility of 5-Amino-1MQ is a critical parameter for its handling and formulation. As a charged species, its solubility in aqueous media is expected to be pH-dependent. While quantitative data is scarce in the public domain, qualitative descriptions indicate moderate water solubility.[1] It is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in polar protic solvents like ethanol.[3]
Practical Implications:
-
For in vitro assays, preparing a concentrated stock solution in DMSO is a common and effective practice. Subsequent dilution into aqueous buffers should be done carefully to avoid precipitation.
-
The "moderate" aqueous solubility suggests that for in vivo studies requiring high concentrations, formulation strategies such as the use of co-solvents or other excipients may be necessary.
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
-
Objective: To quantitatively determine the equilibrium solubility of 5-Amino-1MQ in water at a specified temperature (e.g., 25 °C).
-
Materials: 5-Amino-1MQ, purified water (e.g., Milli-Q), scintillation vials, orbital shaker, analytical balance, HPLC system with a validated quantitative method.
-
Procedure:
-
Add an excess amount of 5-Amino-1MQ to a scintillation vial containing a known volume of water.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A small amount of undissolved solid should remain.
-
Allow the suspension to settle, then carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 5-Amino-1MQ in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility in mg/mL or mol/L.
-
-
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running replicates and ensuring consistent results validates the method's reproducibility.
Stability
The stability of 5-Amino-1MQ under various conditions is crucial for ensuring the integrity of experimental results and for determining appropriate storage and handling procedures.
Storage and Handling:
-
Lyophilized Powder: The freeze-dried powder is stable for up to 24 months when stored at 2–8°C in a dark, dry environment.[4] For long-term storage, -20°C is recommended.[5]
-
Reconstituted Solutions: Solutions of 5-Amino-1MQ reconstituted in bacteriostatic water can be stored at 2–8°C for up to 30 days.[4] It is advisable to protect solutions from light.
Chemical Stability:
-
Photostability: As an aromatic compound, 5-Amino-1MQ may be susceptible to photodegradation. It is recommended to store both the solid and solutions protected from light.
Mechanism of Action: NNMT Inhibition
5-Amino-1MQ is a selective and membrane-permeable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[6][7] NNMT is a cytosolic enzyme that plays a key role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide. This process consumes a methyl group from S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH).
By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, leading to its increased availability for the salvage pathway of NAD⁺ synthesis. Elevated NAD⁺ levels have profound effects on cellular energy metabolism, including the activation of sirtuins like SIRT1, which are critical regulators of mitochondrial function and cellular health.[6]
Caption: Signaling pathway of 5-Amino-1MQ action.
Analytical Methodologies
Accurate and precise quantification of 5-Amino-1MQ in various matrices is essential for pharmacokinetic, metabolism, and quality control studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
LC-MS/MS for Quantification in Biological Matrices
A validated LC-MS/MS method for the quantification of 5-Amino-1MQ in rat plasma and urine has been published.[8] This method provides a robust framework for preclinical pharmacokinetic studies.
Table 3: Summary of LC-MS/MS Method Parameters
| Parameter | Description |
| Sample Preparation | Protein precipitation |
| Chromatographic Column | ACE® Excel™ C18 (2 µm, 50 × 2.1 mm) |
| Mobile Phase | Binary gradient of water and acetonitrile with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometry | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 159.1 → 90.0 |
| Linear Range | 10-2500 ng/mL in rat plasma and urine |
Experimental Workflow: Bioanalytical Method Validation
Caption: Experimental workflow for LC-MS/MS bioanalytical method validation.
Purity Assessment by HPLC
For routine quality control and purity assessment of the bulk substance, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Protocol Outline: HPLC Purity Assessment
-
Objective: To determine the purity of a 5-Amino-1MQ sample.
-
Materials: 5-Amino-1MQ sample, HPLC-grade acetonitrile, HPLC-grade water, formic acid, HPLC system with a UV detector, C18 reversed-phase column.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute 5-Amino-1MQ and separate it from potential impurities (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of 5-Amino-1MQ (typically in the range of 254-350 nm).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a stock solution of 5-Amino-1MQ in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Inject the solution into the HPLC system.
-
Record the chromatogram.
-
Calculate the purity by dividing the peak area of 5-Amino-1MQ by the total peak area of all components in the chromatogram (area percent method).
-
-
Self-Validation: The method should be able to separate the main peak from any impurities. Peak shape and retention time consistency across multiple injections are key indicators of a robust method.
Synthesis and Purification
While detailed synthetic procedures are often proprietary, the synthesis of 5-Amino-1MQ is based on established principles of organic chemistry.
Synthetic Route: The most probable synthetic route involves the N-methylation of 5-aminoquinoline.[3] This is a classic quaternization reaction where the lone pair of electrons on the quinoline nitrogen attacks a methylating agent.
Reaction Scheme: 5-aminoquinoline + Methylating Agent (e.g., Methyl Iodide) → 5-Amino-1-methylquinolinium Iodide
Purification: Purification of the final product is crucial to remove any unreacted starting materials or by-products. Common methods for purifying small organic molecules like 5-Amino-1MQ include:
-
Recrystallization: This technique is effective for obtaining highly pure crystalline material. The choice of solvent system is critical and would need to be empirically determined.
-
Chromatography: Preparative HPLC or flash chromatography can be used for purification, especially if recrystallization is not effective.
Safety and Toxicology
A preliminary assessment of the safety and toxicological profile of 5-Amino-1MQ is essential for its handling and for guiding further preclinical development.
Available Data:
-
Genotoxicity: Studies have indicated that 5-Amino-1MQ is not genotoxic.
-
Acute Toxicity: In mice, no observable adverse effects were reported at doses up to 5000 mg/kg, suggesting a low acute toxicity profile.[9]
-
In Vitro Cytotoxicity: Modest cytotoxicity has been observed in 3T3-L1 cells at concentrations ranging from 100-300 µM.[10]
Handling Precautions: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 5-Amino-1MQ. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-Amino-1-methylquinolinium is a promising small molecule with a well-defined mechanism of action. This guide has summarized its key physicochemical properties, providing a foundation for its use in research and development. While some quantitative data, such as pKa and precise aqueous solubility, are not yet publicly available, the provided protocols offer a roadmap for their experimental determination. A thorough understanding of these properties is indispensable for advancing the scientific investigation of 5-Amino-1MQ and unlocking its full therapeutic potential.
References
-
D. Liang, et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 114255. [Link]
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Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s). National Institutes of Health. [Link]
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How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid - Swolverine. (2025-08-09). [Link]
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Everything You Need to Know About 5-Amino-1MQ - Peptide Sciences. [Link]
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5-Amino-1MQ - Grinder Gym. [Link]
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How to take 5 Amino 1MQ - Real Peptides. (2025-10-06). [Link]
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Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC - PubMed Central. [Link]
-
What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025-09-14). [Link]
-
5-Amino-1-methylquinolinium | C10H11N2+ | CID 950107 - PubChem. [Link]
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5-Amino 1mq 50mg | ≥99% Purity | Research Use Only - Ameano Peptides. [Link]
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synthesis and chemical characterization of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Foreword: The Benzimidazolone Scaffold in Modern Drug Discovery
The benzimidazolone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents. Its rigid, bicyclic structure and capacity for hydrogen bonding interactions make it an ideal framework for designing molecules that can bind with high affinity to biological targets.[1] Compounds incorporating this moiety have demonstrated a wide array of activities, including antiviral, anticancer, and antipsychotic properties.[1][2] This guide focuses on a specific, functionally rich derivative: 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one . The presence of a primary amino group at the 5-position and a methyl group at the 1-position provides key vectors for further chemical modification, making it a valuable building block for the synthesis of compound libraries in drug discovery programs.
As a senior application scientist, this document is structured not merely as a list of procedures, but as a comprehensive guide grounded in the principles of synthetic and analytical chemistry. We will explore a logical and efficient synthetic pathway, delve into the rationale behind key experimental choices, and establish a robust framework for the unambiguous chemical characterization of the final product.
Part 1: Strategic Synthesis Pathway
The synthesis of an asymmetrically substituted benzimidazolone like our target compound requires a multi-step approach. A direct, single-step synthesis is not feasible due to the need for precise placement of the amino and methyl groups. Our strategy involves building the core structure from a commercially available precursor, installing the required functional groups sequentially, and culminating in the formation of the heterocyclic ring.
The chosen retro-synthetic approach begins by identifying the key intermediate, a substituted o-phenylenediamine, which is the direct precursor to the benzimidazolone ring.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the cyclization of a diamine with a carbonylating agent. The most common and effective methods involve reacting an o-phenylenediamine derivative with urea or a phosgene equivalent.[1][3] Our target molecule can be disconnected to reveal 1-methyl-2,3-phenylenediamine as the key precursor. To ensure the correct regiochemistry of the final amino group, we will introduce it in the form of a nitro group, which can be reduced in the final step.
This logic leads to the following forward synthetic plan:
-
Step 1: Nitration of a suitable aniline precursor.
-
Step 2: N-Methylation to introduce the methyl group.
-
Step 3: Selective Reduction of one nitro group to form the key o-nitroaniline intermediate.
-
Step 4: Cyclization with urea to form the benzimidazolone ring.
-
Step 5: Final Reduction of the remaining nitro group to yield the target 5-amino product.
Visualizing the Synthetic Workflow
The following diagram outlines the complete synthetic transformation from a common starting material to the final product.
Sources
A Technical Guide to Investigating the Cellular Uptake and Subcellular Distribution of 5-Amino-1MQ In Vitro
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to elucidate the cellular pharmacokinetics of 5-Amino-1MQ. As a small-molecule inhibitor of nicotinamide N-methyltransferase (NNMT), 5-Amino-1MQ's efficacy is contingent upon its ability to penetrate the cell membrane and engage with its cytosolic target.[1][2] Understanding the dynamics of its cellular uptake and subsequent distribution is therefore paramount for mechanism-of-action studies, dose-response characterization, and the development of robust therapeutic strategies.
This document deviates from a rigid template, instead presenting a logical, experimentally-driven narrative. We will explore the foundational rationale, selection of appropriate biological systems, and detailed, self-validating protocols for both qualitative and quantitative assessment of 5-Amino-1MQ at the cellular and subcellular levels.
Foundational Concepts: The "Why" Behind the Workflow
5-Amino-1MQ is a synthetic small molecule designed to be membrane-permeable, allowing it to enter cells and interact directly with the NNMT enzyme in the cytoplasm.[3][4][5] NNMT's primary role is to catalyze the methylation of nicotinamide, a process that consumes the universal methyl donor S-adenosyl-L-methionine (SAM) and can deplete the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for metabolic reactions.[6][7] By inhibiting NNMT, 5-Amino-1MQ aims to increase NAD+ availability, thereby boosting cellular metabolism, enhancing energy expenditure, and reducing fat storage.[8][9]
The central premise of this guide is that a compound's therapeutic effect is dictated not by its extracellular concentration, but by its unbound concentration at the site of action. Therefore, a rigorous investigation requires answering three core questions:
-
Does 5-Amino-1MQ efficiently enter the target cell? (Uptake Kinetics)
-
How much of the compound accumulates inside the cell over time and at different concentrations? (Quantitative Accumulation)
-
Once inside, where does it go? Does it localize to specific organelles or remain in the cytosol where its target resides? (Subcellular Distribution)
Answering these questions provides the causal link between extracellular application and intracellular target engagement.
Diagram 1: Mechanism of Action of 5-Amino-1MQ
Caption: 5-Amino-1MQ inhibits the NNMT enzyme, preserving nicotinamide for the NAD+ salvage pathway.
Selecting the Appropriate In Vitro Model: Context is Key
The choice of cell model is the most critical decision influencing the relevance of experimental outcomes. The model must be physiologically relevant to the therapeutic indication of 5-Amino-1MQ, which is primarily metabolic disease and obesity.[1][8]
-
Primary Recommendation: Differentiated Adipocytes (3T3-L1): NNMT expression is significantly upregulated in the white adipose tissue (WAT) of obese individuals.[2] The 3T3-L1 cell line is a well-established and robust model for studying adipogenesis and adipocyte metabolism.[10] Upon differentiation, these cells exhibit characteristics of mature white adipocytes and express high levels of NNMT, making them an ideal system for validating the mechanism and cellular kinetics of 5-Amino-1MQ.[11]
-
Secondary Models:
-
Hepatocytes (e.g., HepG2, Primary Human Hepatocytes): The liver is a central hub for metabolism, and NNMT is also expressed in hepatic tissue. Studying uptake in hepatocytes provides insight into the compound's behavior in another key metabolic organ.[12]
-
Myoblasts (e.g., C2C12): Research suggests NNMT inhibitors may enhance aged muscle regeneration.[2][4] C2C12 myoblasts can be used to investigate the uptake and effects of 5-Amino-1MQ in a muscle-relevant context.
-
-
Consideration for Advanced Models (3D Cultures): While 2D monolayer cultures are suitable for initial high-throughput screening, 3D spheroid cultures of adipocytes can better mimic the complex microenvironment of adipose tissue, including cell-cell interactions and nutrient gradients.[10][13] These models are recommended for more advanced characterization of drug penetration and efficacy.
Qualitative Analysis: Visualizing Cellular Entry and Localization
Fluorescence microscopy provides invaluable spatial information, offering a direct visual confirmation of cellular entry and preliminary insights into subcellular distribution.
Core Technique: Confocal Fluorescence Microscopy
This approach relies on labeling 5-Amino-1MQ with a fluorescent dye to track its movement.
Causality Behind the Protocol: The goal is to visualize the drug without significantly altering its physicochemical properties. The choice of fluorophore and conjugation chemistry is critical. Small, bright, and photostable dyes are preferred.[][15] Co-staining with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) allows for co-localization analysis, indicating where the drug accumulates.
Experimental Protocol: Visualizing 5-Amino-1MQ Uptake
-
Preparation: Synthesize a fluorescently-labeled 5-Amino-1MQ conjugate. This requires identifying a non-critical position on the molecule for dye attachment. Alternatively, an intrinsically fluorescent analog could be used if available.[16]
-
Cell Seeding: Plate the chosen cell line (e.g., differentiated 3T3-L1 adipocytes) onto glass-bottom confocal dishes. Allow cells to adhere and reach optimal confluency.
-
Treatment:
-
Incubate cells with a predetermined concentration of fluorescent 5-Amino-1MQ for various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr).
-
Self-Validation Control 1 (Vehicle): Treat cells with the vehicle (e.g., DMSO) containing no compound to assess cellular autofluorescence.
-
Self-Validation Control 2 (Competition): Co-incubate cells with fluorescent 5-Amino-1MQ and a 100-fold excess of unlabeled 5-Amino-1MQ. A significant reduction in the fluorescent signal would suggest specific uptake/binding.
-
-
Co-Staining & Fixation:
-
In the final 30 minutes of incubation, add organelle-specific vital dyes (e.g., MitoTracker Red CMXRos, LysoTracker Green DND-26).
-
Wash cells gently with pre-warmed phosphate-buffered saline (PBS) to remove extracellular compound.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 if required for certain stains.
-
Stain nuclei with DAPI.
-
-
Imaging: Acquire images using a confocal microscope. Capture separate channels for the fluorescent 5-Amino-1MQ, nucleus, and other organelles.
-
Analysis: Merge the images and perform co-localization analysis (e.g., using Pearson's Correlation Coefficient) to determine the degree of spatial overlap between the drug's signal and specific organelles.
Diagram 2: Workflow for Confocal Microscopy Analysis
Caption: Step-by-step workflow for visualizing the cellular uptake of fluorescently-labeled 5-Amino-1MQ.
Quantitative Analysis: Measuring Total Cellular Accumulation
While microscopy shows where the drug is, quantitative methods determine how much has accumulated. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in measuring unlabeled compounds in complex biological matrices.[17]
Core Technique: LC-MS/MS-Based Cellular Uptake Assay
This assay measures the total intracellular concentration of 5-Amino-1MQ after incubation.
Causality Behind the Protocol: The protocol is designed to meticulously separate intracellular from extracellular compound and then accurately measure the amount of drug within the cell lysate. A critical step is the cell washing procedure; it must be rapid and performed with ice-cold buffer to halt membrane transport and prevent leakage of the accumulated drug. Normalizing the drug amount to the total protein content or cell number in the lysate accounts for well-to-well variability in cell density.
Experimental Protocol: Quantifying 5-Amino-1MQ Accumulation
-
Cell Seeding: Plate cells (e.g., 3T3-L1) in multi-well plates (e.g., 24-well or 96-well) and grow to confluency.
-
Treatment:
-
Aspirate media and add pre-warmed buffer containing known concentrations of 5-Amino-1MQ (e.g., 0.1, 1, 10, 50 µM).
-
Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Self-Validation Control 1 (Time Course): Measure uptake at multiple time points (e.g., 5, 15, 30, 60, 120 min) to determine when steady-state is reached.
-
Self-Validation Control 2 (Temperature Dependence): Perform a parallel incubation at 4°C. Significantly reduced uptake at low temperatures is indicative of active, energy-dependent transport.
-
-
Termination and Washing:
-
To terminate uptake, rapidly aspirate the drug-containing solution.
-
Immediately wash the cell monolayer three times with ice-cold PBS to remove all extracellular and non-specifically bound compound. This step is time-critical.
-
-
Cell Lysis and Extraction:
-
Lyse the cells directly in the well using a lysis buffer (e.g., RIPA buffer).
-
Add an organic solvent (e.g., acetonitrile) containing a known concentration of an internal standard (a structurally similar molecule not present in the sample) to precipitate proteins and extract the drug.
-
Vortex and centrifuge to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the concentration of 5-Amino-1MQ using a validated LC-MS/MS method.
-
-
Data Normalization:
-
In parallel wells, determine the total protein concentration (e.g., using a BCA assay) or cell number.
-
Express the final data as pmol of 5-Amino-1MQ per mg of protein or per 10^6 cells.
-
Data Presentation: Example Quantitative Uptake Data
| Cell Line | Concentration (µM) | Incubation Time (min) | Temperature (°C) | Intracellular 5-Amino-1MQ (pmol/mg protein) |
| 3T3-L1 Adipocyte | 10 | 60 | 37 | 150.4 ± 12.1 |
| 3T3-L1 Adipocyte | 10 | 60 | 4 | 25.8 ± 3.5 |
| HepG2 | 10 | 60 | 37 | 98.2 ± 9.7 |
Subcellular Distribution: Pinpointing the Compound's Location
To definitively determine if 5-Amino-1MQ reaches its cytosolic target and to quantify its potential sequestration in organelles, a subcellular fractionation experiment is required.
Core Technique: Differential Centrifugation
This classical technique separates major organelles based on their differences in mass and density.[18]
Causality Behind the Protocol: The procedure involves a series of centrifugation steps at increasing speeds. A low-speed spin pellets large, dense components like nuclei. Subsequent higher-speed spins pellet mitochondria, then microsomes/lysosomes, leaving the cytosol in the final supernatant.[19] The integrity and purity of each fraction are the cornerstones of this method's validity.
Experimental Protocol: Subcellular Fractionation
-
Cell Culture and Treatment: Grow a large quantity of cells (e.g., in T-175 flasks) and treat with 5-Amino-1MQ to allow for accumulation.
-
Homogenization:
-
Harvest and wash the cells in ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic homogenization buffer.
-
Mechanically disrupt the cell membranes using a Dounce homogenizer or a similar method. The goal is to break the plasma membrane while leaving organelle membranes intact.
-
-
Differential Centrifugation:
-
Step 1 (Nuclear Fraction): Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min). The pellet contains the nuclei.
-
Step 2 (Mitochondrial Fraction): Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min). The pellet contains mitochondria.
-
Step 3 (Microsomal/Lysosomal Fraction): Transfer the resulting supernatant and centrifuge at very high speed (e.g., 100,000 x g for 60 min). The pellet contains microsomes and lysosomes.
-
Step 4 (Cytosolic Fraction): The final supernatant is the cytosolic fraction.
-
-
Analysis of 5-Amino-1MQ: Extract and quantify the concentration of 5-Amino-1MQ in each fraction using LC-MS/MS, as described in Section 4.
-
Self-Validation (Purity Assessment):
-
Reserve an aliquot from each fraction.
-
Perform Western blot analysis for organelle-specific marker proteins to confirm the identity and assess the purity of each fraction.
-
Nuclei: Histone H3 or Lamin B1
-
Mitochondria: COX IV or VDAC
-
Lysosomes: LAMP1
-
Cytosol: GAPDH or Lactate Dehydrogenase (LDH)
-
-
Diagram 3: Workflow for Subcellular Distribution Analysis
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Whitepaper: Exploring the Anti-Aging Effects of NNMT Inhibition by 5-Amino-1MQ
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The progressive decline in cellular function and metabolic efficiency is a hallmark of aging, driven by complex molecular pathways. Among these, the enzyme Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator at the intersection of metabolism, epigenetics, and age-related pathologies.[1][2] NNMT expression and activity increase with age, contributing to the depletion of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular energy and repair, and S-adenosylmethionine (SAM), the universal methyl donor for epigenetic regulation.[3][4][5] This guide explores the therapeutic potential of inhibiting NNMT with 5-Amino-1MQ, a selective, cell-permeable small molecule, as a novel anti-aging strategy. By blocking NNMT, 5-Amino-1MQ effectively reverses the age-associated decline in NAD+ and SAM, reactivating critical longevity pathways governed by sirtuins and poly (ADP-ribose) polymerases (PARPs).[6][7] This document provides an in-depth analysis of the core mechanism, a synthesis of preclinical evidence demonstrating effects on metabolic and musculoskeletal health, and detailed protocols for evaluating NNMT inhibitors in research settings.
The Central Role of NNMT in Cellular Aging
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA).[1][4] This reaction consumes two critical substrates: nicotinamide, a primary precursor for the NAD+ salvage pathway, and S-adenosylmethionine (SAM), the universal methyl donor.[3]
Studies have demonstrated that NNMT expression is significantly elevated in various tissues during aging and in age-related conditions like obesity and type 2 diabetes.[3][8] This upregulation has two major detrimental consequences for cellular health:
-
Depletion of the NAD+ Pool: By methylating nicotinamide, NNMT diverts it away from the NAD+ salvage pathway, thereby reducing the intracellular availability of NAD+.[1][3] NAD+ is an essential coenzyme for mitochondrial energy production and a required substrate for critical enzymes involved in longevity and DNA repair, including sirtuins and PARPs.[3][8] An age-related decline in NAD+ is considered a key driver of the aging process.[3][4]
-
The "Methyl Sink" Effect and Epigenetic Dysregulation: The NNMT reaction is a major consumer of SAM.[1][5] Elevated NNMT activity can deplete cellular SAM pools, reducing the availability of methyl groups for essential methylation reactions, including the epigenetic modification of DNA and histones.[1][5] This can lead to an altered epigenetic landscape, a recognized hallmark of aging.
Therefore, the age-associated increase in NNMT activity establishes a metabolic bottleneck that simultaneously drains cellular energy currency and disrupts epigenetic stability, accelerating the aging phenotype.
5-Amino-1MQ: A Potent and Selective NNMT Inhibitor
5-Amino-1MQ is a synthetic, small-molecule inhibitor of NNMT that has garnered significant interest for its therapeutic potential.[6][9] It was developed as a membrane-permeable compound, allowing for efficient entry into cells and systemic bioavailability.[10] Preclinical research has highlighted its high selectivity; 5-Amino-1MQ potently inhibits NNMT without significantly affecting other methyltransferases or enzymes within the NAD+ salvage pathway, which is crucial for minimizing off-target effects.[9][11][12] Its mechanism is that of a competitive inhibitor, where it directly competes with nicotinamide for the enzyme's active site, effectively blocking the methylation reaction.[10][12]
Core Mechanism of Action: Restoring Cellular NAD+ and SAM Homeostasis
The primary therapeutic action of 5-Amino-1MQ is the direct inhibition of NNMT. This single action initiates a cascade of positive downstream effects that counteract age-related metabolic decline.
-
Increased NAD+ Bioavailability: By blocking the consumption of nicotinamide by NNMT, 5-Amino-1MQ preserves this precursor, shunting it back into the NAD+ salvage pathway.[10][13] This leads to a significant, concentration-dependent increase in intracellular NAD+ levels.[11][13] The restored NAD+ pool enhances the activity of NAD+-dependent enzymes crucial for anti-aging functions:
-
Sirtuins (e.g., SIRT1): Known as "longevity genes," sirtuins regulate mitochondrial biogenesis, inflammation, and metabolic efficiency.[7][14] Their activity is NAD+-dependent and often declines with age.
-
PARPs: These enzymes are critical for DNA repair. Their function is highly reliant on NAD+, and their hyperactivation during cellular senescence can further deplete NAD+ levels.[3]
-
-
Restoration of SAM Pools: NNMT inhibition reduces the significant drain on cellular SAM.[6][12] This preserves SAM for vital methylation reactions that maintain epigenetic integrity and regulate gene expression.[6]
This dual restoration of both the NAD+ and SAM pools positions NNMT inhibition as a powerful strategy to address multiple hallmarks of aging simultaneously.
Signaling Pathway of NNMT Inhibition
The following diagram illustrates the central role of NNMT in cellular metabolism and how its inhibition by 5-Amino-1MQ restores critical anti-aging pathways.
Caption: Mechanism of 5-Amino-1MQ in reversing age-related metabolic decline.
Preclinical Evidence for Anti-Aging Effects
While human clinical data remains limited, preclinical studies in animal models, primarily mice, provide compelling evidence for the pro-longevity effects of 5-Amino-1MQ.[7][12][15]
-
Metabolic Rejuvenation: In diet-induced obese (DIO) mice, treatment with 5-Amino-1MQ reversed key markers of metabolic disease. Studies have shown significant reductions in body weight, white adipose tissue mass, and adipocyte size, often without changes in food intake.[11][16] Furthermore, treated mice exhibited lower total cholesterol levels and improved insulin sensitivity, suggesting a restoration of metabolic flexibility.[16][17]
-
Musculoskeletal Health: Aging is characterized by sarcopenia, the progressive loss of muscle mass and strength.[16] Treatment with 5-Amino-1MQ in aged mice has been shown to enhance the regenerative capacity of muscle stem cells, leading to improved muscle repair after injury.[18][19] Functionally, this translates to significant increases in muscle strength and endurance, suggesting that NNMT inhibition can directly combat age-related frailty.[20]
-
Cellular Resilience: By boosting NAD+ and activating sirtuins, 5-Amino-1MQ supports fundamental cellular health processes.[7][21] This includes promoting mitochondrial function for more efficient energy production and enhancing DNA repair mechanisms, which are critical for maintaining genomic integrity over a lifetime.[8][21]
Summary of Preclinical Findings
| Parameter | Animal Model | Key Finding | Reference |
| Body Weight/Fat Mass | Diet-Induced Obese Mice | Significant reduction in body weight and white adipose tissue mass.[11] 30-40% decrease in adipocyte size/volume.[16] | [11][16] |
| Cholesterol | Diet-Induced Obese Mice | ~30% reduction in total plasma cholesterol levels compared to untreated controls. | [16] |
| Insulin Sensitivity | Diet-Induced Obese Mice | Improved glucose handling and insulin sensitivity. | [17] |
| Muscle Strength | Aged Mice | ~25% increase in grip strength, comparable to or greater than rigorous exercise alone. | [20] |
| Muscle Regeneration | Aged Mice | 1.8-fold increase in the cross-sectional area of regenerating muscle fibers post-injury. | [19] |
| Intracellular NAD+ | Differentiated Adipocytes (in vitro) | 1.2 to 1.6-fold increase in NAD+ levels with 1-60 µM of 5-Amino-1MQ. | [13] |
Methodologies for Preclinical Evaluation
For drug development professionals, rigorous and reproducible evaluation is paramount. Below are representative protocols for assessing NNMT inhibitors.
In Vitro Protocol: Fluorometric NNMT Inhibitor Screening Assay
This protocol provides a framework for a high-throughput screen to identify and characterize NNMT inhibitors. The principle relies on the detection of homocysteine, a product generated from the NNMT reaction, using a thiol-sensitive fluorescent probe.[22][23]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 5-Amino-1MQ) against the NNMT enzyme.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
S-adenosylhomocysteine (SAH) hydrolase
-
Thiol-detecting fluorescent probe (e.g., Thiol Green)
-
Test compound (5-Amino-1MQ) and known inhibitor (control)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~390-400 nm / ~465-485 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of the NNMT enzyme, SAH hydrolase, SAM, and nicotinamide in NNMT Assay Buffer at appropriate concentrations. Prepare a serial dilution of the test compound (5-Amino-1MQ) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Inhibitor Wells: NNMT enzyme, SAH hydrolase, SAM, and the test compound at various concentrations.
-
Enzyme Control Well: All components as above, but with vehicle (e.g., DMSO) instead of the inhibitor.
-
Background Control Well: All components except nicotinamide. This accounts for any background signal.
-
-
Enzyme Reaction Initiation: Add the nicotinamide solution to all wells except the Background Control to start the reaction. Mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the enzymatic reaction to proceed.
-
Detection: Add the thiol-detecting probe to all wells. Incubate at room temperature for 5-10 minutes, protected from light. The probe will react with the homocysteine produced, generating a fluorescent signal.
-
Measurement: Read the fluorescence intensity on a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Causality and Self-Validation: This assay directly measures the enzymatic activity of NNMT. The inclusion of a no-substrate control (Background) and a no-inhibitor control (Enzyme Control) ensures that the observed decrease in signal is directly attributable to the inhibitory action of the test compound on the target enzyme.
In Vivo Protocol: Assessing Anti-Aging Effects in an Aged Mouse Model
This protocol outlines a comprehensive study to evaluate the systemic effects of 5-Amino-1MQ on metabolism and physical function in aged mice.
Objective: To determine if chronic administration of 5-Amino-1MQ can reverse age-related declines in metabolic health and muscle function.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo evaluation of 5-Amino-1MQ in aged mice.
Step-by-Step Methodology:
-
Animal Model and Acclimatization: Use aged (e.g., 20-24 months old) C57BL/6J mice, a standard model for aging research. Allow animals to acclimatize to the facility for at least one week before the study begins.
-
Grouping and Dosing: Randomly assign mice to two groups: a vehicle control group and a 5-Amino-1MQ treatment group. A typical dose from preclinical literature is 20 mg/kg, which can be administered via subcutaneous injection or oral gavage.[24] The treatment duration should be sufficient to observe chronic effects (e.g., 8-12 weeks).
-
Metabolic Phenotyping:
-
Rationale: To assess systemic energy metabolism.
-
Procedure: During the final weeks of treatment, place mice in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and activity levels over a 24-48 hour period.
-
-
Glucose Tolerance Test (GTT):
-
Rationale: To evaluate insulin sensitivity and glucose disposal.
-
Procedure: After an overnight fast, administer an intraperitoneal injection of glucose. Measure blood glucose levels at baseline and at 15, 30, 60, 90, and 120 minutes post-injection. Improved glucose clearance in the 5-Amino-1MQ group would indicate enhanced insulin sensitivity.
-
-
Functional Assessment (Grip Strength):
-
Rationale: To measure musculoskeletal function and provide a proxy for frailty.
-
Procedure: Use a grip strength meter to measure the peak pulling force of the forelimbs. Perform multiple measurements per animal and average the results.
-
-
Terminal Sample Collection and Analysis:
-
Rationale: To measure target engagement and downstream molecular changes.
-
Procedure: At the end of the study, euthanize the animals and collect blood and tissues (liver, white adipose tissue, skeletal muscle).
-
Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify levels of NAD+, SAM, and 1-MNA (a biomarker of NNMT activity). Use Western blotting to measure protein levels of SIRT1 and other relevant targets. Use histology (H&E staining) on adipose tissue to measure adipocyte size.
-
Current Limitations and Future Directions
The primary limitation in the field is the scarcity of human clinical trial data.[12][15] While preclinical results are highly promising, the safety, efficacy, and long-term effects of 5-Amino-1MQ in humans have not been established.[7][12] Anecdotal reports exist, but they lack the rigor of controlled clinical studies.[12]
Future research should focus on:
-
Human Clinical Trials: Well-designed, placebo-controlled trials are essential to validate the preclinical findings and establish a safe and effective dosing regimen for various age-related conditions.
-
Long-Term Safety: Chronic inhibition of a metabolic enzyme requires thorough investigation to uncover any potential adverse effects over extended periods.[25]
-
Broader Therapeutic Applications: The mechanism of NNMT inhibition suggests potential benefits for other age-related diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, which also involve metabolic and mitochondrial dysfunction.[3][25]
Conclusion
Inhibition of NNMT by 5-Amino-1MQ represents a novel and highly promising therapeutic strategy for targeting the molecular drivers of aging. By addressing the age-related decline in the critical molecules NAD+ and SAM, 5-Amino-1MQ has demonstrated the potential in preclinical models to improve metabolic health, enhance muscle function, and promote cellular resilience.[8][20][26] It effectively "plugs a leak" in the cellular metabolic engine that worsens with age. While the journey to clinical application requires rigorous investigation through human trials, the foundational science positions NNMT inhibition as a leading candidate in the next generation of geroprotective and anti-aging therapeutics.
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An In-depth Technical Guide to 5-Amino-1MQ's Impact on Mitochondrial Biogenesis and Function
Abstract
This technical guide provides a comprehensive examination of 5-Amino-1MQ, a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). We will explore the core mechanism of NNMT inhibition and its profound downstream effects on cellular metabolism, with a specific focus on the enhancement of mitochondrial biogenesis and function. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind its mechanism, validated experimental protocols to assess its efficacy, and a robust framework for understanding its therapeutic potential.
Introduction: The Role of NNMT in Cellular Metabolism
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in regulating cellular metabolism and energy homeostasis.[1][2] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA).[3][4] This reaction utilizes S-adenosylmethionine (SAM) as the universal methyl donor.[5] While a part of normal cellular detoxification, the overexpression of NNMT, particularly in adipose tissue and the liver, is associated with metabolic diseases such as obesity and type 2 diabetes.[2][4][5]
Elevated NNMT activity creates a "metabolic brake" by consuming key cellular metabolites.[1] Specifically, it depletes the pool of nicotinamide available for the NAD+ salvage pathway, leading to reduced levels of nicotinamide adenine dinucleotide (NAD+).[6][7][8] NAD+ is an essential coenzyme for hundreds of redox reactions and a required substrate for critical signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are vital for mitochondrial function, DNA repair, and cellular longevity.[6][7][9] Consequently, the upregulation of NNMT is linked to impaired mitochondrial energy production and an increased propensity for fat storage.[6][7]
5-Amino-1MQ: A Selective Inhibitor of NNMT
5-Amino-1MQ is a cell-permeable, small molecule designed to selectively inhibit the NNMT enzyme.[8][10] Its mechanism of action is substrate-competitive, meaning it binds to the active site of NNMT, preventing the methylation of nicotinamide.[8][11] This targeted inhibition is highly selective, with studies showing that 5-Amino-1MQ does not significantly impact other related methyltransferases or key enzymes within the NAD+ salvage pathway, ensuring a focused therapeutic effect.[12][13]
By blocking NNMT, 5-Amino-1MQ effectively "releases the brake" on cellular metabolism.[1] This action leads to two primary consequences:
-
Preservation of Nicotinamide: More nicotinamide is available to be recycled into NAD+ via the salvage pathway.[8]
-
Conservation of SAM: The cellular pool of the universal methyl donor, SAM, is preserved, which can influence epigenetic regulation.[14][15]
The most significant outcome of this inhibition is the elevation of intracellular NAD+ levels, which initiates a signaling cascade that directly enhances mitochondrial health.[6][7][14]
Core Impact: Fueling Mitochondrial Biogenesis and Function
The primary mechanism by which 5-Amino-1MQ enhances mitochondrial health is through the upregulation of the SIRT1/PGC-1α signaling axis, a direct consequence of increased NAD+ availability.
-
SIRT1 Activation: Sirtuin 1 (SIRT1) is a crucial NAD+-dependent protein deacetylase that regulates metabolic flexibility, inflammation, and cellular aging.[6] Its activity is directly proportional to the cellular concentration of NAD+. By elevating NAD+ levels, 5-Amino-1MQ indirectly but potently activates SIRT1.[6][16]
-
PGC-1α and Mitochondrial Biogenesis: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is considered the master regulator of mitochondrial biogenesis.[6][17] When activated by SIRT1-mediated deacetylation, PGC-1α initiates a transcriptional program that increases the expression of nuclear respiratory factors (NRF1 and NRF2) and mitochondrial transcription factor A (TFAM).[17] This cascade culminates in the synthesis of new, functional mitochondria.[6]
This entire process results in a significant enhancement of the cell's bioenergetic capacity. The key functional improvements include:
-
Increased Mitochondrial Respiration and ATP Production: A greater number of healthy mitochondria leads to more efficient oxidative phosphorylation and higher ATP synthesis.[10][14]
-
Enhanced Fatty Acid Oxidation: The body's ability to utilize stored fat for energy is improved.[7][18]
-
Reduced Oxidative Stress: Efficient mitochondrial function minimizes the production of damaging reactive oxygen species (ROS).[10]
Experimental Validation: Protocols and Methodologies
To rigorously assess the impact of 5-Amino-1MQ on mitochondrial function, a series of validated, quantitative assays are required. The following protocols provide a self-validating system to measure changes in mitochondrial respiration, mass, and gene expression.
Protocol 1: Assessing Mitochondrial Respiration via Extracellular Flux Analysis
The Agilent Seahorse XF Cell Mito Stress Test is the gold standard for measuring mitochondrial respiration in live cells in real-time.[19] It quantifies the oxygen consumption rate (OCR), providing a clear profile of mitochondrial function.[20][21]
Methodology:
-
Cell Preparation: a. Seed cells (e.g., C2C12 myoblasts, 3T3-L1 adipocytes) in a Seahorse XF cell culture microplate at a pre-determined optimal density. b. Culture cells overnight to allow for adherence. c. Treat cells with 5-Amino-1MQ (e.g., 0.3–60 µM) or vehicle control for a specified duration (e.g., 24 hours).[12]
-
Assay Preparation: a. Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator. b. One hour before the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with pyruvate, glutamine, and glucose.[21] Incubate at 37°C in a non-CO2 incubator. c. Prepare stock solutions of mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and load them into the designated ports of the hydrated sensor cartridge.[19]
-
Seahorse XF Analyzer Execution: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibration plate with the cell plate. c. Initiate the assay protocol. The instrument will measure basal OCR, then sequentially inject the inhibitors to determine key parameters.[19][20]
-
Oligomycin (Complex V inhibitor): Blocks ATP synthase. The resulting decrease in OCR represents ATP-linked respiration.[19]
-
FCCP (uncoupling agent): Collapses the proton gradient, forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiration.[19]
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor): Shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[19]
-
Protocol 2: Quantifying Mitochondrial Mass
An increase in mitochondrial biogenesis should result in a measurable increase in total mitochondrial mass. This can be quantified using fluorescent dyes that accumulate in mitochondria.
Methodology:
-
Cell Preparation and Treatment: Culture and treat cells with 5-Amino-1MQ or vehicle control as described in Protocol 1.
-
Staining: a. Prepare a working solution of a mitochondrial potential-independent dye, such as MitoTracker™ Green FM , in pre-warmed culture medium.[22] This is crucial as treatments affecting mitochondrial function can alter membrane potential, confounding results from potential-dependent dyes.[23] b. Remove the culture medium from the cells, wash once with PBS, and add the MitoTracker™ staining solution. c. Incubate for 30-45 minutes at 37°C, protected from light.[24]
-
Sample Preparation for Analysis: a. After incubation, wash the cells with PBS to remove excess dye. b. For flow cytometry, detach cells using trypsin, neutralize, and resuspend in FACS buffer. c. For fluorescence microscopy, fix cells if necessary (following manufacturer's guidelines) and mount with an appropriate mounting medium.
-
Data Acquisition and Analysis: a. Flow Cytometry: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the MitoTracker™ Green signal is directly proportional to the mitochondrial mass per cell. b. Fluorescence Microscopy: Capture images using a confocal or fluorescence microscope.[24] Quantify the total fluorescence intensity per cell or the total mitochondrial area using image analysis software (e.g., ImageJ/Fiji).
Protocol 3: Measuring Mitochondrial Gene Expression
To confirm that the observed functional changes are driven by increased biogenesis, measure the transcript levels of key regulatory genes in the pathway using quantitative real-time PCR (qRT-PCR).
Methodology:
-
Cell Preparation and Treatment: Culture and treat cells with 5-Amino-1MQ or vehicle control as described previously.
-
RNA Extraction: a. Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit, Qiagen). b. Homogenize the lysate and purify total RNA according to the kit manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination. c. Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: a. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qRT-PCR: a. Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for target genes, and a SYBR Green-based master mix. b. Target Genes:
- Ppargc1a (encodes PGC-1α)
- Nrf1 (encodes Nuclear Respiratory Factor 1)
- Tfam (encodes Mitochondrial Transcription Factor A) c. Housekeeping Gene: Use a stable reference gene (e.g., Actb for beta-actin or Gapdh) for normalization. d. Run the reaction on a real-time PCR cycler.
-
Data Analysis: Calculate the relative gene expression (fold change) in 5-Amino-1MQ-treated samples compared to controls using the ΔΔCt method.
Data Presentation and Expected Outcomes
The following tables summarize the expected quantitative results from the described experiments when comparing vehicle-treated (Control) cells to 5-Amino-1MQ-treated cells.
Table 1: Expected Outcomes of Seahorse XF Mito Stress Test
| Parameter | Description | Expected Change with 5-Amino-1MQ | Rationale |
|---|---|---|---|
| Basal OCR | Baseline oxygen consumption rate. | Increase | Higher number of mitochondria and enhanced baseline activity. |
| ATP Production | OCR linked to cellular ATP synthesis. | Increase | More efficient oxidative phosphorylation to meet cellular energy demands. |
| Maximal Respiration | Maximum OCR achieved with FCCP. | Increase | Greater respiratory capacity due to increased mitochondrial density. |
| Spare Capacity | (Maximal - Basal OCR). | Increase | Enhanced ability of cells to respond to energetic stress. |
Table 2: Expected Outcomes of Mitochondrial Mass Quantification
| Assay | Metric | Expected Change with 5-Amino-1MQ | Rationale |
|---|---|---|---|
| Flow Cytometry | Mean Fluorescence Intensity (MFI) | Increase | An increase in total cellular mitochondrial content. |
| Microscopy | Total Mitochondrial Area/Intensity | Increase | Visual and quantitative confirmation of increased mitochondrial volume. |
Table 3: Expected Outcomes of Gene Expression Analysis (qRT-PCR)
| Target Gene | Encoded Protein | Expected Fold Change with 5-Amino-1MQ | Rationale |
|---|---|---|---|
| Ppargc1a | PGC-1α | Increase | Upregulation of the master regulator of mitochondrial biogenesis. |
| Nrf1 | NRF1 | Increase | Downstream target of PGC-1α, activates mitochondrial genes. |
| Tfam | TFAM | Increase | Essential for mitochondrial DNA replication and transcription. |
Conclusion and Future Directions
5-Amino-1MQ represents a targeted and potent pharmacological tool for enhancing cellular bioenergetics. By selectively inhibiting the NNMT enzyme, it triggers a cascade of events initiated by the preservation and elevation of intracellular NAD+. This increase in NAD+ fuels the SIRT1/PGC-1α axis, culminating in robust mitochondrial biogenesis and a significant improvement in mitochondrial function. The experimental framework provided herein offers a validated, multi-faceted approach to quantify these effects, from real-time metabolic flux to gene expression.
The ability of 5-Amino-1MQ to reverse the metabolic slowdown associated with NNMT overexpression positions it as a compelling candidate for further investigation in the context of age-related metabolic decline, obesity, and type 2 diabetes.[1][2][10] Future research should focus on translating these cellular findings into preclinical and clinical models to fully elucidate its therapeutic potential.
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Foundational Research on Nicotinamide N-methyltransferase (NNMT) Inhibitors: A Technical Guide
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged from relative obscurity to become a significant therapeutic target at the intersection of metabolism, epigenetics, and disease.[1][2] Once primarily viewed as an enzyme involved in nicotinamide (vitamin B3) catabolism, NNMT is now recognized as a critical regulator in a range of pathologies, including metabolic syndrome, cancer, and cardiovascular diseases.[2][3][4][5][6] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the foundational research of NNMT inhibitors. We will delve into the biochemical rationale for targeting NNMT, detail robust experimental protocols for inhibitor characterization from in vitro screening to in vivo efficacy studies, and provide insights into the causal relationships that underpin experimental design and data interpretation.
The Rationale for Targeting NNMT: A Nexus of Metabolic and Epigenetic Control
NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[4][7][8] This seemingly simple reaction has profound consequences for cellular homeostasis, positioning NNMT as a pivotal regulator of two major metabolic networks: the NAD+ salvage pathway and the methionine cycle.
Upregulation of NNMT is a common feature in various diseases. In metabolic disorders such as obesity and type 2 diabetes, elevated NNMT expression in the liver and adipose tissue is associated with decreased energy expenditure and insulin resistance.[3][9][10][11] In oncology, increased NNMT levels are observed in a wide array of cancers, where it is linked to tumor progression, metastasis, and chemoresistance.[4][12][13][14] Furthermore, emerging evidence implicates NNMT in the pathophysiology of cardiovascular and fibrotic diseases.[6][15][16]
The pathological role of NNMT is believed to be multifaceted:
-
Depletion of NAD+ Precursors: By consuming NAM, NNMT limits its availability for the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for redox reactions and a substrate for sirtuins and PARPs.[1][3][8][10]
-
The "Methyl Sink" Effect: Overexpression of NNMT can deplete cellular SAM pools, the universal methyl donor.[1] This can lead to global hypomethylation of DNA and histones, thereby altering the epigenetic landscape and gene expression programs that contribute to disease.[1][13]
-
Accumulation of SAH: The generation of SAH, a potent inhibitor of most methyltransferases, further disrupts cellular methylation potential.[4][8]
This intricate involvement in fundamental cellular processes makes the inhibition of NNMT a compelling therapeutic strategy.
The Landscape of NNMT Inhibitors
The development of small molecule NNMT inhibitors has gained significant momentum, leading to the discovery of several chemical scaffolds with distinct mechanisms of action.[3][17] These can be broadly categorized as follows:
-
Nicotinamide (NAM)-Competitive Inhibitors: These compounds bind to the NAM-binding pocket of NNMT, directly competing with the natural substrate. This class includes analogs of nicotinamide and other heterocyclic scaffolds.
-
S-adenosyl-L-methionine (SAM)-Competitive Inhibitors: These inhibitors target the binding site of the methyl donor, SAM. While some general methyltransferase inhibitors like SAH and sinefungin show activity against NNMT, their lack of selectivity is a major drawback.[12]
-
Bisubstrate Inhibitors: These rationally designed molecules are intended to occupy both the SAM and NAM binding pockets simultaneously, mimicking the transition state of the enzymatic reaction. This strategy aims to achieve high potency and selectivity.[12]
The following table summarizes representative NNMT inhibitors from each class, along with their reported IC50 values.
| Inhibitor | Class | IC50 (µM) | Reference |
| 1-Methylnicotinamide (1-MNA) | NAM-Competitive (Product) | 9.0 ± 0.6 | [12] |
| 5-Amino-1-methylquinolinium (5-AMQ) | NAM-Competitive | 1.2 ± 0.1 | [12] |
| JBSNF-000088 | NAM-Competitive | 1.8 (human) | [12] |
| Sinefungin | SAM-Competitive | 3.9 ± 0.3 | [12] |
| S-Adenosyl-L-homocysteine (SAH) | SAM-Competitive | 26.3 ± 4.4 | [12] |
| VH45 | Bisubstrate | 29.2 ± 4.0 | [12] |
| MS2734 | Bisubstrate | 14.0 ± 1.5 | [12] |
| Naphthalene Analog 15 | Bisubstrate | 1.4 ± 0.16 | [12] |
| II399 | Bisubstrate | Ki = 0.0059 ± 0.0005 | [11][17] |
Foundational Experimental Workflows for NNMT Inhibitor Characterization
A systematic and rigorous approach is essential for the characterization of novel NNMT inhibitors. The following sections provide detailed, step-by-step methodologies for key experiments, from initial biochemical screening to in vivo proof-of-concept studies.
In Vitro Enzymatic Assays: Quantifying Inhibitor Potency
The primary goal of in vitro assays is to determine the direct inhibitory effect of a compound on NNMT enzymatic activity, typically by measuring the half-maximal inhibitory concentration (IC50). Fluorescence-based assays are widely used due to their sensitivity and suitability for high-throughput screening (HTS).
Workflow for NNMT Inhibitor Screening and Potency Determination
Caption: Workflow for cell-based characterization of NNMT inhibitors.
The most direct pharmacodynamic biomarker for NNMT activity in cells is the level of its product, 1-MNA. A reduction in cellular 1-MNA levels upon inhibitor treatment confirms target engagement.
Materials:
-
Cell line with endogenous NNMT expression (e.g., HepG2, SKOV3)
-
Cell culture medium and reagents
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Methanol with an internal standard (e.g., d3-1-MNA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold methanol containing the internal standard to each well to lyse the cells and precipitate proteins.
-
-
Sample Processing: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet the protein precipitate.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a suitable chromatography method (e.g., HILIC) to separate 1-MNA from other cellular components, followed by detection and quantification using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. [18]5. Data Analysis: Normalize the 1-MNA peak area to the internal standard peak area. Calculate the percent reduction in 1-MNA levels for each compound concentration relative to the vehicle-treated control. Determine the cellular IC50 value by plotting the percent reduction against the log of the compound concentration.
In Vivo Efficacy and Pharmacokinetics/Pharmacodynamics (PK/PD)
In vivo studies are essential to evaluate the therapeutic potential of NNMT inhibitors in a whole-organism context. Diet-induced obese (DIO) mice are a commonly used model for metabolic diseases.
Workflow for In Vivo Evaluation of NNMT Inhibitors
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Whitepaper: The Discovery and Development of Selective Nicotinamide N-Methyltransferase (NNMT) Inhibitors: A Technical Guide to Targeting a Key Metabolic Regulator
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged from its traditional role as a simple vitamin B3 clearance enzyme to become a focal point of metabolic research and a compelling therapeutic target for a host of human diseases, including metabolic syndrome, obesity, and cancer.[1][2][3][4] Upregulation of NNMT is strongly correlated with pathological states, where it functions as a metabolic sink, depleting crucial cellular resources like S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+), thereby driving disease progression.[5][6] This guide provides an in-depth technical overview of the rationale, discovery, and preclinical development of selective NNMT inhibitors, with a particular focus on the promising quinolinium-based compound, 5-Amino-1MQ. We detail the strategic considerations, experimental workflows, and self-validating protocols essential for identifying and characterizing potent and selective inhibitors, offering a field-proven perspective for researchers and drug development professionals.
The Therapeutic Rationale for NNMT Inhibition
The Enzymatic Function of NNMT: A Critical Metabolic Nexus
NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to nicotinamide (NAM), a form of vitamin B3 and a primary precursor in the NAD+ salvage pathway.[1][7] This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[5][8]
The significance of this single catalytic step is profound due to its impact on three critical metabolic pools:
-
NAD+ Homeostasis: By methylating NAM, NNMT diverts it away from the NAD+ salvage pathway.[5][9] Elevated NNMT activity leads to a direct reduction in cellular NAD+ levels, a vital coenzyme for hundreds of redox reactions and a substrate for sirtuins and PARPs, which are critical for mitochondrial function, DNA repair, and cellular resilience.[9][10]
-
Methylation Potential: The reaction consumes SAM and produces SAH. The SAM/SAH ratio, known as the "methylation potential," is a critical determinant of the cell's ability to perform essential methylation reactions, including the epigenetic modification of DNA and histones.[6][7] Overexpression of NNMT can act as a "methyl sink," depleting SAM and altering the epigenetic landscape.[7][11]
-
Homocysteine Production: SAH is subsequently hydrolyzed to homocysteine. Elevated homocysteine levels are an independent risk factor for various pathologies, particularly cardiovascular diseases.[4][5][12]
Preclinical Characterization of NNMT Inhibitors
A candidate inhibitor must undergo rigorous preclinical evaluation to validate its mechanism, potency, selectivity, and in vivo efficacy.
In Vitro Potency and Selectivity Profiling
-
Potency Determination (IC50/Ki): The inhibitor's potency is determined using a biochemical assay, as described in Protocol 1 . A dose-response curve is generated to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Selectivity Counter-Screening: This is a critical, self-validating step. The inhibitor must be tested against a panel of other methyltransferases (e.g., PRMTs, DNMTs, HMTs) to ensure its activity is specific to NNMT. The high conservation of the SAM binding pocket makes this step non-negotiable to de-risk future development. [13]Highly selective inhibitors, such as the bisubstrate inhibitor II559 (Ki = 1.2 nM), demonstrate that achieving selectivity is possible. [14][15]
Compound Class Example Potency (IC50 / Ki) Selectivity Profile Reference Quinolinium 5-Amino-1MQ Low micromolar Good [16][17] Bisubstrate II559 1.2 nM (Ki) >5000-fold vs. other MTs [14][15] | Triazole (HTS Hit) | '960 | 12 nM (IC50, human) | Selective | [18]|
Cellular Target Engagement and Functional Assays
Biochemical potency must translate to cellular activity.
-
Cellular Potency Assay: The most direct way to measure cellular target engagement is to quantify the product of the NNMT reaction, 1-MNA, in cell lysates or media after treatment with the inhibitor. As described in Protocol 2 , this is typically done using a sensitive LC-MS/MS method. A dose-dependent reduction in 1-MNA provides definitive evidence that the compound is engaging and inhibiting NNMT in a cellular context. [18]* Functional Outcomes: Downstream functional effects should be measured. For example, in adipocytes treated with an NNMT inhibitor, one would expect to see an increase in the NAD+/NADH ratio, a reduction in lipogenesis, and an increase in oxygen consumption rate (a measure of mitochondrial respiration). [9][19]
Pharmacokinetics (PK) and Bioavailability
A successful drug candidate must have appropriate pharmacokinetic properties. A study on 5-Amino-1MQ in rats provides a clear example of the data required. [17]
-
Methodology: A validated LC-MS/MS method is developed to quantify the compound in plasma. [17]Rats are administered the compound via intravenous (IV) and oral (PO) routes, and plasma concentrations are measured over time.
-
Key Parameters: The resulting data are used to calculate critical PK parameters, which determine the compound's suitability for in vivo use. The oral bioavailability (F%) is particularly important, as it indicates how much of the drug reaches systemic circulation after oral dosing. An F% of 38.4% for 5-Amino-1MQ is considered good for an early-stage compound. [17]
Parameter IV Administration (5-AMQ) Oral Administration (5-AMQ) Dose 2 mg/kg 10 mg/kg Cmax (ng/mL) - 2252 AUC₀₋∞ (h·ng/mL) 3708 14431 t₁/₂ (hours) 3.80 ± 1.10 6.90 ± 1.20 | Oral Bioavailability (F%) | - | 38.4% |
In Vivo Efficacy Models
The final preclinical validation step is to demonstrate efficacy in a disease-relevant animal model.
-
Model Selection: For metabolic diseases, the diet-induced obesity (DIO) mouse model is the gold standard. Mice are fed a high-fat diet until they become obese and insulin-resistant, mimicking the human condition.
-
Efficacy Readouts: In a study using a potent NNMT inhibitor in DIO mice, treatment produced marked reductions in body weight, white adipose tissue mass, and adipocyte size, without impacting food intake. [19]Furthermore, plasma cholesterol levels were significantly lowered. [19]These results strongly validate NNMT inhibition as a therapeutic strategy for obesity and related metabolic disorders.
| Outcome Measure | Effect of NNMT Inhibitor (vs. Control) | Reference |
| Body Weight | Significant Reduction | [19] |
| Adipocyte Size | ~30% Decrease | [19] |
| Total Cholesterol | ~30% Lower | [19] |
| Lipogenesis (in vitro) | 50-70% Reduction | [19] |
| Food Intake | No significant change | [19] |
Future Perspectives and Clinical Outlook
The discovery of potent, selective, and orally bioavailable NNMT inhibitors like 5-Amino-1MQ has paved the way for clinical investigation. [17]However, as of early 2026, no NNMT inhibitors have completed clinical trials, highlighting that this remains an emerging therapeutic area. [4][5][12] The primary challenges moving forward will be to confirm the robust preclinical efficacy and safety profiles in human subjects. The broad involvement of NNMT in fundamental cellular processes necessitates careful monitoring for any on-target toxicities. Nonetheless, the therapeutic potential is vast, spanning metabolic disease, oncology, and age-related disorders. [10][20]The continued development of next-generation inhibitors, including highly selective bisubstrate and allosteric modulators, promises to further refine this therapeutic approach. [13]
Appendix: Key Experimental Protocols
Protocol 1: Fluorogenic NNMT Inhibition Assay
This protocol is a synthesized methodology based on commercially available kits and literature descriptions. [21][22][23] Objective: To determine the IC50 of a test compound against recombinant human NNMT.
Principle: NNMT activity produces SAH, which is hydrolyzed to homocysteine. The free thiol of homocysteine reacts with a detector probe to produce a fluorescent signal (Ex/Em ≈ 392/482 nm).
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH Hydrolase (or similar "Enzyme Mix")
-
Thiol Detecting Probe
-
Test Compound (serially diluted in DMSO)
-
Positive Control Inhibitor (e.g., 1-MNA)
-
Black 96-well flat-bottom plate
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the appropriate wells of the 96-well plate. For control wells, add 1 µL of DMSO.
-
Reaction Mix Preparation: Prepare a master mix containing NNMT Assay Buffer, NNMT enzyme, and SAH hydrolase.
-
Enzyme Addition: Add 50 µL of the Reaction Mix to each well, except the "No Enzyme" control wells.
-
Initiate Reaction: Prepare a substrate mix containing NAM and SAM in Assay Buffer. Add 50 µL of the substrate mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Detection: Add 10 µL of the Thiol Detecting Probe to each well. Incubate at room temperature for 10 minutes.
-
Measurement: Read the fluorescence on a plate reader (Ex/Em = 392/482 nm).
-
Data Analysis:
-
Subtract the "No Enzyme" background from all readings.
-
Normalize the data to the "Vehicle Control" (100% activity) and "Positive Control" (0% activity).
-
Plot the normalized % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cellular Target Engagement via 1-MNA Quantification
This protocol is based on methodologies described in the literature. [18] Objective: To confirm target engagement by measuring the reduction of 1-MNA in cells treated with an NNMT inhibitor.
Materials:
-
Adherent cells with high NNMT expression (e.g., 3T3-L1 adipocytes, OVCAR3 ovarian cancer cells).
-
Cell culture medium and supplements.
-
Test Compound (serially diluted).
-
LC-MS/MS system.
-
Internal Standard (e.g., deuterated 1-MNA).
-
Methanol with 0.1% formic acid (for protein precipitation).
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and allow them to adhere and reach ~80% confluency.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or vehicle (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) under standard cell culture conditions.
-
Sample Collection:
-
Collect the cell culture supernatant (media).
-
Wash the cells with ice-cold PBS, then lyse the cells with a suitable buffer.
-
-
Sample Preparation:
-
To 100 µL of media or cell lysate, add 10 µL of the internal standard.
-
Add 300 µL of ice-cold methanol with 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Use a gradient elution to separate 1-MNA from other cellular components.
-
Detect and quantify 1-MNA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentration of 1-MNA in each sample by comparing its peak area ratio to the internal standard against a standard curve.
-
Normalize the 1-MNA concentration to total protein content for cell lysates.
-
Plot the % reduction in 1-MNA versus the log of inhibitor concentration to determine the cellular IC50.
-
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Discovery and Development of Inhibitors of Nicotinamide N-Methyltransferase (NNMT) and assessment of their anti-cancer potential | NWO. (URL: [Link])
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Methodological & Application
5-Amino-1MQ In Vivo Protocol: A Comprehensive Guide for Researchers in Diet-Induced Obesity Mouse Models
For researchers and drug development professionals navigating the complexities of metabolic disease, the translation of promising molecular targets into tangible in vivo results is the critical juncture of innovation. This guide provides a detailed, experience-driven protocol for the application of 5-Amino-1MQ, a selective and membrane-permeable small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), in the widely utilized diet-induced obese (DIO) mouse model. This document moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and reproducible study.
Scientific Foundation: The Rationale for Targeting NNMT with 5-Amino-1MQ
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for obesity and related metabolic disorders.[1][2] This cytosolic enzyme catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[3] In states of overnutrition, NNMT expression is significantly upregulated in white adipose tissue (WAT) and the liver.[4] This increased activity acts as a metabolic brake, consuming nicotinamide that would otherwise be salvaged into the NAD+ pool and depleting the universal methyl donor, SAM.[3]
The consequences of elevated NNMT activity are twofold:
-
Reduced NAD+ Bioavailability: Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for a vast array of cellular processes, including the redox reactions that drive energy metabolism.[3] It is also an essential substrate for sirtuins, a class of protein deacetylases that play a pivotal role in metabolic regulation.[4] By consuming nicotinamide, NNMT limits the recycling of NAD+, thereby dampening sirtuin activity and overall metabolic rate.
-
Altered Methylation Potential: The consumption of SAM by NNMT can impact other essential methylation reactions within the cell, potentially influencing epigenetic regulation and other metabolic pathways.
5-Amino-1MQ is a potent and selective inhibitor of NNMT.[4] Its mechanism of action is centered on blocking the catalytic activity of NNMT, thereby preventing the methylation of nicotinamide.[5] This inhibition leads to a cascade of favorable metabolic events:
-
Increased Intracellular NAD+: By sparing nicotinamide, 5-Amino-1MQ promotes its conversion to NAD+, boosting the intracellular NAD+ pool.[4]
-
Enhanced Sirtuin Activity: The increased availability of NAD+ enhances the activity of sirtuins, particularly SIRT1, which in turn can improve insulin sensitivity and promote fatty acid oxidation.
-
Increased SAM Availability: Inhibition of NNMT preserves the intracellular pool of SAM, making it available for other critical methylation reactions.
-
Suppression of Lipogenesis: In adipocytes, NNMT inhibition has been shown to suppress the formation of new fat (lipogenesis).[4]
This well-defined mechanism of action provides a strong rationale for investigating the therapeutic potential of 5-Amino-1MQ in a preclinical model of obesity that closely mimics the human condition.
The Diet-Induced Obese (DIO) Mouse Model: A Clinically Relevant Platform
The C57BL/6J mouse strain is widely used for creating diet-induced obesity models due to its susceptibility to developing obesity, insulin resistance, and other features of the metabolic syndrome when fed a high-fat diet.[6][7] This model offers high clinical relevance as it recapitulates the key drivers of obesity in a significant portion of the human population.
Protocol for Induction of Diet-Induced Obesity
This protocol outlines a standard and effective method for inducing obesity in C57BL/6J mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks of age)
-
High-fat diet (HFD): 45-60% kcal from fat (e.g., Research Diets D12492 or similar)[8]
-
Control low-fat diet (LFD): ~10% kcal from fat (e.g., Research Diets D12450B or similar)[8]
-
Standard animal housing with controlled temperature, humidity, and 12-hour light/dark cycle[9]
Procedure:
-
Acclimation: Upon arrival, acclimate mice to the facility for at least one week on a standard chow diet.[6]
-
Randomization: Randomize mice into two groups: a control group that will remain on the LFD and an experimental group that will be switched to the HFD.
-
Dietary Intervention:
-
Control Group: Continue to feed the LFD ad libitum.
-
HFD Group: Provide the HFD ad libitum.
-
-
Monitoring:
In Vivo Administration of 5-Amino-1MQ: A Step-by-Step Protocol
The following protocol details the preparation and administration of 5-Amino-1MQ to DIO mice.
Preparation of 5-Amino-1MQ Solution
Materials:
-
5-Amino-1MQ (lyophilized powder)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitution: Reconstitute the lyophilized 5-Amino-1MQ powder in sterile saline or bacteriostatic water to the desired stock concentration (e.g., 10 mg/mL).[11][12]
-
Dissolution: Gently vortex the solution to ensure complete dissolution.
-
Storage: Store the reconstituted solution at 2-8°C and protect from light. Use within a few days of preparation to ensure stability.
Administration Protocol
Materials:
-
Reconstituted 5-Amino-1MQ solution
-
DIO mice (previously established on HFD)
-
Control DIO mice (on HFD, to receive vehicle)
-
Insulin syringes (or similar, for subcutaneous injection)
-
Animal scale
Procedure:
-
Dosage Calculation: A typical effective dose of 5-Amino-1MQ in DIO mice is 20 mg/kg of body weight, administered subcutaneously.[10] Some studies have explored a range of doses, and a dose-escalation study may be warranted for specific experimental aims.
-
Dosing Regimen: Administer the calculated dose of 5-Amino-1MQ or vehicle (sterile saline) via subcutaneous injection once or twice daily.[10][11]
-
Treatment Duration: A treatment duration of 11-28 days has been shown to be effective in reducing body weight and improving metabolic parameters in DIO mice.[4][10]
-
Consistent Monitoring: Throughout the treatment period, continue to monitor body weight and food intake regularly (e.g., every other day).[10]
Assessing the Efficacy of 5-Amino-1MQ: Key Metabolic Endpoints
A comprehensive evaluation of 5-Amino-1MQ's effects requires the assessment of multiple metabolic parameters. The following are key endpoints and the protocols to measure them.
Body Composition Analysis
Changes in body weight do not always reflect changes in adiposity. Therefore, it is crucial to measure body composition to differentiate between fat mass and lean mass.
Methods:
-
EchoMRI (Quantitative Magnetic Resonance): This is a rapid and non-invasive method for measuring fat mass, lean mass, and water content in conscious mice.[13][14][15]
-
DEXA (Dual-Energy X-ray Absorptiometry): This technique provides measurements of bone mineral density, fat mass, and lean mass. It typically requires the mice to be anesthetized.[16][17]
Protocol (General):
-
Perform baseline body composition analysis before initiating treatment.
-
Conduct follow-up scans at the end of the treatment period to assess changes.
Glucose Homeostasis
Impaired glucose tolerance and insulin resistance are hallmarks of diet-induced obesity. Assessing these parameters is critical to understanding the metabolic benefits of 5-Amino-1MQ.
The OGTT measures the ability of the mouse to clear a glucose load from the bloodstream.
Protocol:
-
Fasting: Fast mice for 5-6 hours prior to the test, with free access to water.[18][19]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.[18]
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (typically 20% dextrose) via oral gavage.[18]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[18]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
The ITT assesses the systemic response to insulin, providing a measure of insulin sensitivity.
Protocol:
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0).[20]
-
Insulin Administration: Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.[21]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, and 60 minutes post-insulin injection.[21]
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Serum Biomarker Analysis
Analysis of circulating biomarkers provides a snapshot of the systemic metabolic state.
Key Biomarkers:
-
Insulin: To assess hyperinsulinemia.
-
Triglycerides and Total Cholesterol: To evaluate dyslipidemia.[22][23]
-
Leptin and Adiponectin: Adipokines that regulate appetite and insulin sensitivity.[23]
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Markers of liver health.[24]
Protocol:
-
Blood Collection: At the end of the study, collect blood via cardiac puncture or retro-orbital sinus sampling.
-
Serum/Plasma Preparation: Process the blood to obtain serum or plasma.
-
Analysis: Use commercially available ELISA kits or automated biochemical analyzers to quantify the biomarkers of interest.[25][26]
Histological Analysis of Adipose Tissue and Liver
Histological examination of key metabolic tissues can reveal cellular changes that underpin the observed metabolic improvements.
Protocol:
-
Tissue Collection: At the end of the study, harvest white adipose tissue (e.g., epididymal or perirenal fat pads) and liver tissue.[27]
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Microscopy and Analysis: Image the stained sections and perform quantitative analysis (e.g., adipocyte size distribution, steatosis scoring).
In Vivo Target Engagement and Mechanistic Validation
To confirm that 5-Amino-1MQ is acting on its intended target and pathway in vivo, the following analyses can be performed.
Quantification of NAD+ and SAM in Tissues:
-
Tissue Collection: Harvest liver and adipose tissue and immediately snap-freeze in liquid nitrogen.
-
Extraction and Analysis: Utilize established LC-MS/MS methods to quantify the levels of NAD+ and SAM in tissue homogenates.[30][31][32][33][34]
Measurement of 1-Methylnicotinamide (MNA) Levels:
-
Sample Collection: Collect urine or tissue samples.
-
Analysis: Measure the levels of MNA, the product of the NNMT reaction, to confirm inhibition of the enzyme. A decrease in MNA levels would indicate successful target engagement.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.
Table 1: Summary of Key In Vivo Effects of 5-Amino-1MQ in DIO Mice
| Parameter | Vehicle Control (HFD) | 5-Amino-1MQ (HFD) | Expected Outcome |
| Body Weight Change (g) | Gain | Loss/Reduced Gain | Statistically significant reduction |
| Fat Mass (%) | High | Reduced | Statistically significant reduction |
| Lean Mass (%) | Maintained/Slight Increase | Maintained | No significant change |
| Food Intake ( g/day ) | Unchanged | Unchanged | No significant change |
| OGTT AUC | Elevated | Reduced | Statistically significant reduction |
| Fasting Blood Glucose (mg/dL) | Elevated | Reduced | Statistically significant reduction |
| Fasting Serum Insulin (ng/mL) | Elevated | Reduced | Statistically significant reduction |
| Serum Triglycerides (mg/dL) | Elevated | Reduced | Statistically significant reduction |
| Serum Cholesterol (mg/dL) | Elevated | Reduced | Statistically significant reduction |
| Adipocyte Size (µm²) | Large | Reduced | Statistically significant reduction |
| Liver Steatosis Score | High | Reduced | Statistically significant reduction |
| Tissue NAD+ Levels | Reduced | Increased | Statistically significant increase |
Visualizing the Molecular and Experimental Landscape
Diagrams are invaluable for conveying complex information concisely. The following are Graphviz (DOT language) scripts to generate diagrams of the NNMT inhibition pathway and the experimental workflow.
Signaling Pathway of NNMT Inhibition by 5-Amino-1MQ
Caption: Signaling pathway of NNMT inhibition by 5-Amino-1MQ.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for 5-Amino-1MQ studies in DIO mice.
Trustworthiness and Self-Validation
The robustness of this protocol is grounded in a multi-faceted approach to data validation:
-
Appropriate Controls: The inclusion of both LFD and HFD vehicle-treated groups is essential to isolate the effects of 5-Amino-1MQ from those of the diet.
-
Orthogonal Measurements: The use of multiple, independent assays to assess metabolic health (e.g., OGTT, ITT, serum insulin) provides a more complete and validated picture of the compound's efficacy.
-
Mechanistic Confirmation: Direct measurement of tissue NAD+ levels and/or MNA excretion serves to confirm that the observed physiological effects are indeed a consequence of NNMT inhibition.
-
Histological Corroboration: Cellular changes observed through histology should align with the systemic metabolic data, providing a visual confirmation of the compound's impact.
By adhering to these principles, researchers can ensure that their findings are both scientifically sound and highly reproducible. This comprehensive guide, rooted in established methodologies and a deep understanding of the underlying biology, provides a solid framework for the successful in vivo evaluation of 5-Amino-1MQ as a promising therapeutic agent for obesity and related metabolic diseases.
References
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Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology. Available at: [Link]
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Smith, N., et al. (2020). Insulin Tolerance Test in Mouse. Protocols.io. Available at: [Link]
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Gao, Y., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Obesity. Available at: [Link]
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MMPC. (2023). Intraperitoneal Insulin Tolerance Test. Mouse Metabolic Phenotyping Centers. Available at: [Link]
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Melior Discovery. (n.d.). Insulin Tolerance Test (ITT). Melior Discovery. Available at: [Link]
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Scintica. (n.d.). Dual Energy X-Ray Absorptiometry (DXA or DEXA) versus echo magnetic resonance imaging (echo MR). Scintica. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Oral Glucose Tolerance Test in Mouse v1. ResearchGate. Available at: [Link]
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Peptide Sciences. (n.d.). How does 5-Amino-1MQ (and JBSNF) increase NAD+ and Metabolic Rate while Regenerating Aging Skeletal Muscle?. Peptide Sciences. Available at: [Link]
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PubMed. (2014). Measuring NAD(+) levels in mouse blood and tissue samples via a surrogate matrix approach using LC-MS/MS. PubMed. Available at: [Link]
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Nature. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. Nature. Available at: [Link]
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Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling. Available at: [Link]
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A, J. (2025). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Nootropics Information. Available at: [Link]
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Sclafani, A., et al. (2021). Obesity in C57BL/6J mice fed diets differing in carbohydrate and fat but not energy content. Physiology & Behavior. Available at: [Link]
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Hansen, H. H., et al. (2017). Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy. World Journal of Gastroenterology. Available at: [Link]
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MDPI. (n.d.). Integrated Ultrasound Characterization of the Diet-Induced Obesity (DIO) Model in Young Adult c57bl/6j Mice: Assessment of Cardiovascular, Renal and Hepatic Changes. MDPI. Available at: [Link]
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MMPC. (n.d.). Chronic High-Fat/Sugar Diet Feeding. Mouse Metabolic Phenotyping Centers. Available at: [Link]
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MDPI. (n.d.). NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. Available at: [Link]
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Tinsley, F. C., et al. (2011). Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents. Nutrition and Metabolism. Available at: [Link]
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ResearchGate. (2025). Measuring NAD + levels in mouse blood and tissue samples via a surrogate matrix approach using LC–MS/MS. ResearchGate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Your Metabolism: The Role of 5-Amino-1MQ and NNMT Inhibition. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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MDPI. (2024). Lipidomic Analysis of Liver and Adipose Tissue in a High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Mice Model Reveals Alterations in Lipid Metabolism by Weight Loss and Aerobic Exercise. MDPI. Available at: [Link]
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Pure Lab Peptides. (n.d.). 5-Amino-1MQ (10 mg Vial) Dosage Protocol. Pure Lab Peptides. Available at: [Link]
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UAB Digital Commons. (n.d.). Quantitative Magnetic Resonance: Validation of the Echomri 3-in-1 Composition Analyzer. The University of Alabama at Birmingham. Available at: [Link]
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ResearchGate. (n.d.). Serum levels of metabolic biomarkers in mice, treated with 6.67 mg/kg. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Calibration and validation of EchoMRI™ whole body composition analysis based on chemical analysis of piglets, in comparison with the same for DXA. ResearchGate. Available at: [Link]
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Research Dosing. (n.d.). 5-Amino-1MQ. Research Dosing. Available at: [Link]
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Nature. (2023). Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues. Nature. Available at: [Link]
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Dovepress. (2021). Analysis of Serum Metabolomics in Obese Mice Induced by High-Fat Diet. Dovepress. Available at: [Link]
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ResearchGate. (n.d.). Liver histology of the control and DIO mice (Hematoxylin and eosin staining). ResearchGate. Available at: [Link]
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MDPI. (n.d.). Histological and Microscopic Analysis of Fats in Heart, Liver Tissue, and Blood Parameters in Experimental Mice. MDPI. Available at: [Link]
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IMPC. (n.d.). Body Composition (DEXA lean/fat). International Mouse Phenotyping Consortium. Available at: [Link]
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Alpha Rejuvenation. (2025). 5-Amino-1MQ Dosage: Guide 2025. Alpha Rejuvenation. Available at: [Link]
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Application Note: Cellular Assays for Evaluating the Efficacy of 5-Amino-1MQ on Adipocyte Metabolism
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator of cellular energy metabolism and a promising therapeutic target for obesity and type 2 diabetes.[1][2] 5-Amino-1MQ is a small, cell-permeable molecule that selectively inhibits NNMT, leading to profound effects on adipocyte biology.[3] By blocking NNMT, 5-Amino-1MQ prevents the wasteful methylation of nicotinamide, thereby increasing intracellular levels of NAD+, a crucial coenzyme for mitochondrial function and energy production.[4][5] This application note provides a comprehensive guide with detailed protocols for researchers to assess the efficacy of 5-Amino-1MQ on adipocytes in vitro. The described assays—covering adipogenesis, lipolysis, and glucose uptake—form a robust framework for characterizing the metabolic impact of NNMT inhibitors.
Scientific Background: The Mechanism of 5-Amino-1MQ in Adipocytes
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor.[6] This process forms 1-methylnicotinamide (1-MNA) and S-adenosyl-homocysteine (SAH). In the white adipose tissue of obese individuals, NNMT is significantly upregulated.[6][7] This heightened activity acts as a "sink" for both nicotinamide and methyl groups, leading to two key metabolic consequences:
-
Depletion of NAD+: By consuming nicotinamide, NNMT diverts this essential precursor away from the NAD+ salvage pathway, reducing the intracellular pool of NAD+.[8] NAD+ is vital for mitochondrial oxidative phosphorylation and the activity of sirtuins, proteins linked to longevity and metabolic health.[5][9]
-
Alteration of Methylation Potential: The consumption of SAM can affect global cellular methylation patterns, impacting epigenetic regulation.[6]
5-Amino-1MQ acts as a competitive inhibitor, blocking the active site of the NNMT enzyme.[10] This inhibition reverses the detrimental effects of high NNMT activity. By preserving the nicotinamide pool, 5-Amino-1MQ treatment leads to a concentration-dependent increase in intracellular NAD+ levels in adipocytes.[3] This elevation in NAD+ is hypothesized to enhance mitochondrial fat-burning, suppress the creation and storage of new fat (lipogenesis), and improve overall energy expenditure, ultimately leading to a reduction in adipocyte size and lipid content.[1][11][12]
Caption: Fig 1: Mechanism of 5-Amino-1MQ in Adipocytes
Experimental Model: 3T3-L1 Pre-adipocytes
The murine 3T3-L1 cell line is the most widely used and well-characterized model for studying adipogenesis.[13] These fibroblast-like pre-adipocytes can be reliably differentiated into mature, lipid-laden adipocytes upon treatment with a specific cocktail of adipogenic inducers. Differentiated 3T3-L1 cells exhibit the key physiological characteristics of adipocytes, including the accumulation of lipid droplets, expression of adipocyte-specific genes, and responsiveness to insulin and lipolytic agents, making them an ideal system for the assays described herein.[14][15]
Experimental Workflow Overview
The overall process involves culturing and differentiating 3T3-L1 cells, treating them with 5-Amino-1MQ at different stages depending on the assay, and finally quantifying the specific metabolic outcome.
Caption: Fig 2: General Experimental Workflow
Detailed Protocols
Protocol 1: 3T3-L1 Culture and Adipogenic Differentiation
This foundational protocol describes the standard method for culturing 3T3-L1 pre-adipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocytes (e.g., ATCC® CL-173™)
-
DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone (DEX)
-
Insulin
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Preadipocyte Expansion: Culture 3T3-L1 cells in Growth Medium (DMEM + 10% BCS + 1% Pen-Strep). Do not allow cells to exceed 80-90% confluency to maintain their differentiation potential.
-
Seeding for Differentiation: Seed cells into appropriate culture plates. Grow them to 100% confluency and maintain them for an additional 2 days post-confluency. This contact inhibition is crucial for initiating the differentiation program.
-
Induction of Differentiation (Day 0): Change the medium to Differentiation Medium (DMEM + 10% FBS + 1% Pen-Strep + 0.5 mM IBMX + 1 µM DEX + 10 µg/mL Insulin).
-
Insulin Stimulation (Day 2): Replace the medium with Insulin Medium (DMEM + 10% FBS + 1% Pen-Strep + 10 µg/mL Insulin).
-
Maintenance (Day 4 onwards): Replace the medium with Maintenance Medium (DMEM + 10% FBS + 1% Pen-Strep). Change the medium every 2-3 days.
-
Mature Adipocytes: By Day 8-12, over 90% of cells should have differentiated, appearing rounded and containing visible lipid droplets.
Protocol 2: Adipogenesis & Lipid Accumulation Assay (Oil Red O Staining)
This assay quantifies the effect of 5-Amino-1MQ on the formation of lipid droplets during adipocyte differentiation.
Procedure:
-
Initiate Differentiation: Follow Protocol 1, seeding cells in a 24-well or 96-well plate.
-
Treatment: From Day 0, supplement the Differentiation, Insulin, and Maintenance media with varying concentrations of 5-Amino-1MQ (e.g., 0, 1, 10, 50, 100 µM) and a vehicle control.
-
Staining (Day 10-12): a. Wash cells gently with PBS. b. Fix cells with 10% formalin in PBS for 30 minutes. c. Wash with water and then with 60% isopropanol. d. Add Oil Red O working solution to cover the cells and incubate for 20 minutes. e. Wash extensively with water until the wash is clear.
-
Quantification: a. Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking. b. Transfer the eluate to a new 96-well plate. c. Read the absorbance at 490-520 nm using a microplate reader. A decrease in absorbance indicates an inhibition of lipid accumulation.[7]
Protocol 3: Lipolysis Assay (Glycerol Release)
This assay measures the rate of triglyceride breakdown in mature adipocytes by quantifying the amount of glycerol released into the culture medium.[16]
Procedure:
-
Prepare Mature Adipocytes: Differentiate 3T3-L1 cells in a 24-well plate as described in Protocol 1.
-
Pre-incubation with 5-Amino-1MQ: On Day 10-12, treat the mature adipocytes with Maintenance Medium containing various concentrations of 5-Amino-1MQ or vehicle for 24 hours. This allows the compound to exert its effect on cellular machinery.
-
Lipolysis Induction: a. Gently wash cells twice with warm PBS. b. Add Assay Buffer (e.g., DMEM with 2% fatty-acid-free BSA) containing the same concentrations of 5-Amino-1MQ. c. For stimulated lipolysis, add a β-adrenergic agonist like Isoproterenol (10 µM) to a subset of wells. For basal lipolysis, add vehicle. d. Incubate at 37°C for 1-3 hours.
-
Sample Collection: Collect the culture medium (supernatant) from each well.
-
Glycerol Quantification: Measure the glycerol concentration in the collected media using a commercially available colorimetric or fluorometric glycerol assay kit, following the manufacturer's instructions.[17] An increase in glycerol release indicates enhanced lipolysis.
Protocol 4: Glucose Uptake Assay
This assay assesses the impact of 5-Amino-1MQ on insulin-stimulated glucose transport into adipocytes, a key indicator of insulin sensitivity.[18]
Procedure:
-
Prepare Mature Adipocytes: Differentiate 3T3-L1 cells in a black, clear-bottom 96-well plate following Protocol 1.
-
Pre-incubation with 5-Amino-1MQ: On Day 10-12, treat mature adipocytes with Maintenance Medium containing various concentrations of 5-Amino-1MQ or vehicle for 24 hours.
-
Serum Starvation: Wash cells and incubate in serum-free DMEM for 2-4 hours. This step is critical to reduce basal glucose uptake and establish a clear baseline for insulin stimulation.
-
Insulin Stimulation: a. Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). b. Add buffer containing 5-Amino-1MQ with or without insulin (100 nM) and incubate for 30 minutes.[19]
-
Glucose Uptake: a. Add a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to each well and incubate for 30-60 minutes.[20] b. Terminate the uptake by washing the cells with ice-cold PBS.
-
Quantification: Measure the intracellular fluorescence using a microplate reader (Ex/Em ~485/535 nm). An increase in fluorescence in insulin-stimulated cells treated with 5-Amino-1MQ suggests improved insulin sensitivity.
Data Interpretation and Expected Outcomes
The results from these assays will provide a multi-faceted view of 5-Amino-1MQ's efficacy. The expected outcomes are summarized below.
| Assay | Parameter Measured | Expected Outcome with 5-Amino-1MQ | Interpretation |
| Adipogenesis | Oil Red O Absorbance | Decrease | Inhibition of adipocyte differentiation and/or lipid synthesis (lipogenesis).[1] |
| Lipolysis (Basal) | Glycerol Concentration | Increase/No Change | May increase basal energy expenditure. |
| Lipolysis (Stimulated) | Glycerol Concentration | Increase | Potentiation of hormone-stimulated fat breakdown. |
| Glucose Uptake | 2-NBDG Fluorescence | Increase (with insulin) | Improvement in insulin sensitivity, a key anti-diabetic effect.[2] |
Conclusion
The suite of assays detailed in this application note provides a robust and reliable platform for evaluating the bioactivity of the NNMT inhibitor 5-Amino-1MQ in a physiologically relevant adipocyte model. By systematically quantifying its effects on lipid storage, fat breakdown, and glucose metabolism, researchers can effectively characterize its therapeutic potential for treating obesity and related metabolic disorders. These protocols are adaptable for high-throughput screening of other potential NNMT inhibitors and for deeper mechanistic studies into adipocyte energy homeostasis.
References
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Liu, J. R., Deng, Z. H., Zhu, X. J., Zeng, Y. R., Guan, X. X., & Li, J. H. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. BioMed research international, 2021, 9924314. [Link]
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Peptide Sciences. (n.d.). How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss? Peptide Sciences. [Link]
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The Catalyst Clinic. (n.d.). 5-Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally. The Catalyst Clinic. [Link]
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Limitless Male. (2023, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Limitless Male Medical. [Link]
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Geviti. (n.d.). 5-Amino-1MQ: Maximize Metabolism & Boost NAD+ Levels. Geviti. [Link]
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Neelakantan, H., Vance, V., Wetzel, M. D., Wang, H. L., McHardy, S. F., & Kraus, D. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical pharmacology, 147, 16-31. [Link]
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Xu, P., Yuan, F., Liang, Y., Song, J., & Wang, C. (2022). Effect of nicotinamide N-methyltransferase on lipid accumulation in 3T3-L1 adipocytes. Adipocyte, 11(1), 269–277. [Link]
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Relive Health. (2023, August 12). NAD+ and 5 Amino 1MQ Synergy in Therapy. Relive Health. [Link]
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Swolverine. (2023, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine. [Link]
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Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of visualized experiments : JoVE, (193), 10.3791/65106. [Link]
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Das, S., Morino, S., & Das, A. (2023). Protocol for assessing ex vivo lipolysis of murine adipose tissue. STAR protocols, 4(4), 102695. [Link]
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Peptide Doctor. (n.d.). Understanding 5-Amino-1MQ: A New Frontier in Metabolic Health and Weight Management. Peptide Doctor. [Link]
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Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. JoVE. [Link]
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Piao, S., Li, L., & Lu, J. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1272675. [Link]
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Mohd-Radzman, N. H., Ismail, I. S., & Mohd-Tahir, N. A. (2016). Glucose uptake in 3T3-L1 adipocytes exposed to (a) insulin and (b) TNF-α. ResearchGate. [Link]
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Pissios, P., & Maratos-Flier, E. (2013). Nicotinamide N-methyltransferase (NNMT) regulates insulin sensitivity differentially in white and brown adipocytes. ResearchGate. [Link]
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Liu, J. R., Deng, Z. H., Zhu, X. J., Zeng, Y. R., Guan, X. X., & Li, J. H. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. PubMed. [Link]
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Thangaraj, K., Balasubramanian, B., Park, S., & Rhee, M. (2017). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. Analytical biochemistry, 520, 12–19. [Link]
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Zen-Bio, Inc. (2008). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells. Zen-Bio. [Link]
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ResearchGate. (n.d.). Glucose uptake assay (a) in 3T3-L1 preadipocytes (b and c) and adipocytes (d and e). ResearchGate. [Link]
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da Silva, A. P. D., Roballo, K. C. S., de Oliveira, J. F., de Melo, F. C. S. A., & de Oliveira, D. M. (2021). Using inhibition of the adipogenesis of adipose-derived stem cells in vitro for toxicity prediction. Current protocols, 1(10), e265. [Link]
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Pérez-Díaz, S., García-García, E., & Sánchez-Margallo, F. M. (2021). Cell Models and Their Application for Studying Adipogenic Differentiation in Relation to Obesity: A Review. Cells, 10(11), 3097. [Link]
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Rajendran, R., & Krishnasamy, G. (2022). Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Abutilon indicum (L.). Journal of Applied Biology and Biotechnology, 10(1), 133-140. [Link]
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Ruiz-Ojeda, F. J., Rupérez, A. I., Gomez-Llorente, C., Gil, A., & Aguilera, C. M. (2016). In vitro and ex vivo models of adipocytes. Journal of Physiology and Biochemistry, 72(4), 533-548. [Link]
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Application Notes & Protocols for Preclinical Evaluation of 5-Amino-1MQ
A Guide for Researchers in Metabolic Disease and Drug Development
Introduction: The Rationale for NNMT Inhibition
5-Amino-1-methylquinolinium (5-Amino-1MQ) is a selective, membrane-permeable small molecule inhibitor of nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that has emerged as a critical regulator of cellular metabolism and energy homeostasis.[1][2] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA), a reaction that consumes the universal methyl donor S-adenosylmethionine (SAM).[3][4]
In metabolic diseases such as obesity and type 2 diabetes, NNMT is significantly upregulated in key metabolic tissues, particularly white adipose tissue and the liver.[3][5] This overexpression acts as a "metabolic brake" by creating a sink for both nicotinamide and SAM. This process depletes the cellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme for mitochondrial function and redox reactions.[6][7] By inhibiting NNMT, 5-Amino-1MQ prevents the degradation of nicotinamide, thereby increasing intracellular NAD+ levels.[8] This elevation in NAD+ enhances the activity of NAD+-dependent enzymes like Sirtuin-1 (SIRT1), which promotes mitochondrial biogenesis, increases energy expenditure, and shifts cellular metabolism toward fat oxidation.[6][9][10]
Core Signaling Pathway
The mechanism of 5-Amino-1MQ centers on disrupting a key metabolic bottleneck, thereby restoring cellular energy dynamics.
Caption: 5-Amino-1MQ inhibits NNMT, preventing NAD+ depletion and promoting metabolic health.
PART 1: PRECLINICAL STUDY DESIGN CONSIDERATIONS
A robust study design is paramount for obtaining meaningful data. The choice of animal model, dose, and duration must be scientifically justified to address the research hypothesis effectively.
Animal Model Selection
The most widely used and relevant model for studying the effects of 5-Amino-1MQ on obesity and related comorbidities is the diet-induced obesity (DIO) mouse .
-
Rationale: C57BL/6J mice fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks develop a metabolic phenotype that closely mimics human obesity, including increased adiposity, insulin resistance, and dyslipidemia.[8][11] This model is well-characterized and has been used successfully in seminal studies on 5-Amino-1MQ.[2][8]
-
Implementation: Male C57BL/6J mice, approximately 6-8 weeks old, should be placed on an HFD. A control group maintained on a low-fat diet (LFD; e.g., 10% kcal from fat) should be run in parallel to serve as a healthy baseline. Treatment should commence after obesity is established (typically 12-16 weeks on HFD).
Dose-Ranging and Toxicology Assessment
Before initiating large-scale efficacy studies, it is critical to determine an effective and well-tolerated dose.
-
Dose Selection: Published literature provides a strong starting point. A key efficacy study demonstrated significant metabolic benefits in DIO mice with a regimen of 20 mg/kg, administered subcutaneously (SC) three times daily .[8][12] Initial dose-ranging studies could explore doses of 10, 20, and 40 mg/kg to confirm the dose-response relationship.
-
Toxicology: While published studies report no observable adverse effects at 20 mg/kg, it is good practice to conduct a sub-chronic toxicity assessment.[1][3] This involves daily administration for a period of 14-28 days.
-
Monitoring: Animals should be monitored daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Record body weight at least twice weekly.
-
Serum Biomarkers: At the study endpoint, collect blood to analyze markers of liver (ALT, AST) and kidney (BUN, creatinine) function to ensure no off-target organ damage has occurred.[13][14]
-
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Amino-1MQ is essential for designing an optimal dosing schedule.
-
Rationale: The dosing frequency should be based on the compound's half-life to ensure that therapeutic concentrations are maintained.
-
Key Data: A PK study in rats established a terminal elimination half-life of approximately 3.8 hours following intravenous (IV) administration and 6.9 hours after oral dosing .[15][16] This relatively short half-life provides a strong justification for the multiple daily dosing regimens (e.g., twice or three times daily) used in efficacy studies to maintain consistent target engagement.[8][10]
-
Recommendation: If resources permit, a single-dose PK study in the selected species (e.g., C57BL/6J mice) is recommended to confirm the exposure profile and inform the final dosing strategy.
PART 2: PROTOCOL FOR PREPARATION & ADMINISTRATION
This section provides detailed, step-by-step protocols for preparing and administering 5-Amino-1MQ for in vivo studies. The subcutaneous route is prioritized for its reliability and superior bioavailability compared to oral administration in mice.[11][17]
Materials Required
-
5-Amino-1MQ powder (purity >98%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween® 80 or Kolliphor® EL (Cremophor® EL)
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile 15 mL conical tubes
-
Adjustable micropipettes and sterile tips
-
Vortex mixer
-
Insulin syringes (U-100, 0.3 mL or 0.5 mL) with 29-31 gauge needles
-
Animal scale
Vehicle Selection and Dosing Solution Preparation
5-Amino-1MQ is a small molecule that may require a formulation to ensure solubility and stability for in vivo administration. A common and effective vehicle is a DMSO/Tween/Saline formulation.
Protocol: Preparation of 10 mg/mL Dosing Solution (This protocol is for a final vehicle composition of 10% DMSO / 10% Tween 80 / 80% Saline)
-
Weigh Compound: Accurately weigh 100 mg of 5-Amino-1MQ powder and place it into a sterile 15 mL conical tube.
-
Solubilize in DMSO: Add 1.0 mL of sterile DMSO to the tube. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Add Surfactant: Add 1.0 mL of Tween® 80. Vortex for another minute until the solution is homogeneous.
-
Add Saline: Slowly add 8.0 mL of sterile saline to the mixture while vortexing gently. Add the saline dropwise at first to prevent precipitation. The final solution should be clear.
-
Storage: The final concentration will be 10 mg/mL. This stock solution should be stored at 4°C and protected from light. It is recommended to prepare fresh solution weekly.
Dosing Calculations
Accurate dosing is critical. The injection volume is determined by the animal's most recent body weight.
| Parameter | Example Value | Calculation |
| Animal Weight | 45 g (0.045 kg) | - |
| Target Dose | 20 mg/kg | - |
| Total Dose Required | 0.9 mg | 0.045 kg * 20 mg/kg |
| Dosing Solution Conc. | 10 mg/mL | - |
| Injection Volume | 0.09 mL (90 µL) | 0.9 mg / 10 mg/mL |
Step-by-Step Administration Protocol (Subcutaneous)
-
Solution Preparation: Bring the dosing solution to room temperature before use.
-
Animal Restraint: Gently restrain the mouse. A common method is to grasp the loose skin over the neck and shoulders to immobilize the head and body.
-
Dose Aspiration: Using an insulin syringe, draw up the calculated volume of the 5-Amino-1MQ solution. Ensure there are no air bubbles.
-
Injection Site: Lift the loose skin over the dorsal midline (scruff) to create a "tent."
-
Injection: Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back. Ensure the needle is in the subcutaneous space and has not punctured the underlying muscle or passed through the other side of the skin.
-
Administer Dose: Depress the plunger smoothly to inject the solution.
-
Withdraw Needle: Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Return Animal: Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Record: Document the time, dose, and volume administered for each animal.
PART 3: IN VIVO EFFICACY & TARGET VALIDATION
Confirming both the therapeutic effect and the underlying mechanism of action is the hallmark of a robust pharmacological study.
Experimental Workflow
A well-planned workflow ensures all necessary data points are captured systematically.
Caption: A typical workflow for evaluating 5-Amino-1MQ in DIO mice.
Efficacy Endpoint Analysis
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Measure twice weekly. While 5-Amino-1MQ is not expected to alter food intake, this is a critical control measure.[3][5]
-
Adipocyte Histology: Fix white adipose tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Measure adipocyte size using imaging software to quantify the reduction in cell volume.[5][8]
-
-
Biochemical Analysis:
Target Engagement & Pharmacodynamic (PD) Biomarkers
This step is crucial to validate that the observed effects are due to the intended mechanism of action.
Protocol: Measurement of 1-MNA and NAD+ in Adipose Tissue
-
Tissue Collection: At the study endpoint, rapidly excise epididymal white adipose tissue, flash-freeze in liquid nitrogen, and store at -80°C.
-
Homogenization: Homogenize a known weight of frozen tissue (e.g., 50-100 mg) in an appropriate ice-cold extraction buffer. For NAD+, an acidic extraction (e.g., with perchloric acid) is required. For 1-MNA, a methanol-based precipitation is effective.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Quantification:
-
1-MNA: Analyze the supernatant using a validated LC-MS/MS method. A significant reduction in 1-MNA levels in the treated group compared to the vehicle group confirms NNMT inhibition.[8]
-
NAD+: Quantify NAD+ levels using a commercial colorimetric or fluorometric assay kit or by LC-MS/MS. A significant increase in NAD+ levels validates the downstream effect of the drug.[8]
-
PART 4: ANALYTICAL METHODOLOGIES
Reproducible quantification of 5-Amino-1MQ in biological matrices is essential for pharmacokinetic studies.
LC-MS/MS Quantification of 5-Amino-1MQ in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for this purpose.[15]
Protocol: Plasma Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, pipette 50 µL of plasma.
-
Precipitation: Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.[18]
-
Transfer: Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis.
LC-MS/MS Parameters Summary
| Parameter | Specification |
| Chromatography | Reversed-phase C18 column (e.g., ACE® Excel™ C18, 2 µm, 50 x 2.1 mm)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 159.1 → 90.0[15] |
Conclusion
The successful preclinical development of 5-Amino-1MQ relies on a systematic and scientifically rigorous approach. By utilizing relevant animal models, implementing justified dosing paradigms based on PK data, and incorporating both efficacy and target engagement endpoints, researchers can generate a comprehensive data package. The protocols and considerations outlined in this guide provide a robust framework for investigating the therapeutic potential of 5-Amino-1MQ in obesity and related metabolic disorders.
References
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Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. [Link]
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Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. [Link]
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Anonymous. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. [Link]
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1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [Link]
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Revolution Health & Wellness. (2025, May 13). Peptide Therapy - 5-Amino-1MQ. [Link]
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Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology. Available at: [Link]
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Gao, T., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Clinical Medicine. Available at: [Link]
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Reddit. (2025, November 15). 5-Amino-1MQ Complete Guide: The NAD+ Thief Stopper. [Link]
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Kommineni, S., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Real Peptides. (2025, October 24). How long does it take for 5-Amino-1MQ to work. [Link]
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Kommineni, S., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a novel protein kinase C-iota inhibitor. PLoS One. Available at: [Link]
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He, M., et al. (2025). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. Journal of the American Chemical Society. Available at: [Link]
-
Pini, A., et al. (2022). Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs. Scientific Reports. Available at: [Link]
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Jackson, D. (2025, October 24). Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. [Link]
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Feng, J., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Genes & Diseases. Available at: [Link]
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Zhao, T., et al. (2026, March 25). Development of a NanoBRET assay for evaluating NNMT inhibitors in live cells. American Chemical Society. [Link]
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CHUM Research Centre. Featured method: Plasma amino acid LC-MS/MS analysis. [Link]
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Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
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A Robust and Validated LC-MS/MS Method for the Quantification of 5-Amino-1MQ in Human Plasma
An Application Note for the Bioanalytical Scientist
Abstract
This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Amino-1-methylquinolinium (5-Amino-1MQ) in human plasma. 5-Amino-1MQ is a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes and diseases.[1][2][3] As research into NNMT inhibitors for therapeutic applications in obesity, diabetes, and other metabolic disorders expands, the need for a reliable bioanalytical method to support pharmacokinetic (PK) and drug development studies is critical.[2][4] This guide provides a comprehensive protocol, from sample preparation using a straightforward protein precipitation technique to optimized chromatographic and mass spectrometric conditions. The method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[5][6]
Introduction: The "Why" of 5-Amino-1MQ Quantification
5-Amino-1MQ is a membrane-permeable small molecule that selectively inhibits nicotinamide N-methyltransferase (NNMT).[7][8] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[1] By catalyzing the methylation of nicotinamide, NNMT influences the cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for redox reactions and a substrate for sirtuins and PARPs.[3] Overexpression of NNMT has been linked to obesity and type 2 diabetes.[2]
Inhibiting NNMT with 5-Amino-1MQ has been shown to increase intracellular NAD+ levels, activate sirtuins, and reverse high-fat diet-induced obesity in preclinical models.[3][8] To translate these promising findings into clinical applications, it is essential to understand the pharmacokinetic profile of 5-Amino-1MQ in humans. This requires a highly selective, sensitive, and reproducible analytical method to measure its concentration in biological matrices like plasma over time. LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and specificity.[9]
Principle of the Method
This method employs a simple and rapid protein precipitation (PPT) step to extract 5-Amino-1MQ and an internal standard (IS) from human plasma. The supernatant is then injected into a liquid chromatography system for separation, followed by detection using a triple quadrupole mass spectrometer.
-
Sample Preparation: Proteins in the plasma sample are precipitated using a water-miscible organic solvent like acetonitrile.[10][11][12] This process effectively removes the bulk of the protein matrix, which can interfere with the analysis, while keeping the small molecule analyte (5-Amino-1MQ) and the IS in solution.[13]
-
Chromatographic Separation (LC): The extracted analyte is separated from other endogenous plasma components on a reversed-phase C18 column. A gradient elution with a mobile phase containing an acid modifier (formic acid) ensures robust retention, sharp peak shapes, and efficient protonation of the analyte.
-
Mass Spectrometric Detection (MS/MS): The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In the ion source, the analyte and IS are ionized (typically via Electrospray Ionization, ESI, in positive mode). The first quadrupole (Q1) selects the specific precursor ion (the protonated molecule, [M+H]+). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected by the third quadrupole (Q3) for detection. This two-stage mass filtering provides exceptional specificity and reduces chemical noise.
Figure 1: Overall Bioanalytical Workflow.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| 5-Amino-1MQ | Reference Standard (≥98%) | Sigma-Aldrich, Cayman Chemical |
| 5-Amino-1MQ-d3 (or similar SIL IS) | Reference Standard (≥98%) | Custom Synthesis Vendor |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Honeywell |
| Formic Acid (FA) | LC-MS Grade (≥99%) | Thermo Scientific, Sigma-Aldrich |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System or equivalent |
| Human Plasma (K2EDTA) | Blank, Drug-Free | BioIVT, Seralab |
Note on Internal Standard (IS): The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-Amino-1MQ-d3).[14][15] A SIL-IS co-elutes with the analyte and experiences nearly identical extraction recovery and matrix effects, providing the most accurate correction for analytical variability.[9][16] If a SIL-IS is unavailable, a structural analog may be used, but requires more rigorous validation to ensure it adequately tracks the analyte.[15] The method described by Yadav et al. (2021) successfully used an analog with m/z 162.200 → 117.200.[1][4]
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 5-Amino-1MQ and IS reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the 5-Amino-1MQ stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL. This concentration should yield a consistent and strong signal without causing detector saturation.
Preparation of Calibration Standards and Quality Controls
-
Spiking: Prepare CS and QC samples by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma. This minimizes the volume of organic solvent added to the matrix.
-
Concentration Range: A typical calibration curve range is 10–2500 ng/mL.[1][4] This should cover the expected concentrations in pharmacokinetic studies.
-
QC Levels: Prepare QCs at a minimum of four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 10 ng/mL)
-
LQC: Low Quality Control (e.g., 30 ng/mL)
-
MQC: Medium Quality Control (e.g., 500 ng/mL)
-
HQC: High Quality Control (e.g., 2000 ng/mL)
-
Plasma Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput processing, easily adaptable to a 96-well plate format.[10]
Figure 2: Protein Precipitation Workflow.
Causality:
-
Ice-cold Acetonitrile: Using cold solvent enhances the precipitation of proteins, leading to a cleaner extract.[12] The 3:1 ratio of ACN to plasma is a standard and effective ratio for thorough protein crashing.[10]
-
Formic Acid in ACN: Adding acid helps to keep the analyte and IS protonated and stable in the final extract, which is beneficial for positive mode ESI.
-
Vortexing & Incubation: Ensures complete mixing and allows sufficient time for the proteins to fully precipitate out of solution.
-
High-Speed Centrifugation: Firmly pellets the precipitated proteins, allowing for easy and clean removal of the supernatant.[12]
LC-MS/MS Instrumental Conditions
The following parameters are based on the validated method for 5-Amino-1MQ (referred to as 5-AMQ) and serve as an excellent starting point for method development.[1][4]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | Agilent 1260 or equivalent | Provides stable and reproducible gradients at analytical flow rates. |
| Column | ACE® Excel™ C18 (50 x 2.1 mm, 2 µm) | A short C18 column provides good retention for this moderately polar molecule while allowing for a fast analysis time. |
| Column Temp. | 35 °C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for ESI+ mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with minimizing potential matrix effects. |
Table 2: LC Gradient Elution
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
Table 3: Mass Spectrometer Parameters
| Parameter | Condition | Rationale |
| MS System | API 4000 QTRAP or equivalent | A sensitive triple quadrupole MS is required for bioanalytical quantification. |
| Ionization Mode | ESI Positive | 5-Amino-1MQ contains a quaternary amine, which ionizes very efficiently in positive mode. |
| Curtain Gas | 30 psi | Optimized for signal stability and preventing orifice contamination. |
| IonSpray Voltage | 5500 V | Optimized for efficient ionization. |
| Temperature | 500 °C | Facilitates desolvation of the ESI droplets. |
| Gas 1 (Nebulizer) | 50 psi | Assists in nebulizing the LC eluent into a fine spray. |
| Gas 2 (Heater) | 50 psi | Aids in desolvation. |
| Dwell Time | 150 ms | Sufficient time to acquire >12 data points across each chromatographic peak for accurate quantification. |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| 5-Amino-1MQ | 159.1 | 90.0 | 60 | 10 | 35 | 12 |
| Internal Standard | 162.2 | 117.2 | 60 | 10 | 35 | 12 |
| (Parameters adapted from Yadav et al., 2021. These must be optimized on the specific instrument used.)[1] |
Method Validation Protocol
The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure its reliability for analyzing study samples.[5]
Table 5: Summary of Validation Experiments and Acceptance Criteria
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥6 blank plasma lots. Check for response at the retention time of the analyte and IS. | Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | Analyze calibration curves (n=3) with ≥6 non-zero standards. Use a weighted (1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and the reproducibility. | Analyze QC samples at 4 levels (n=6) on 3 separate days (inter-day) and within the same day (intra-day). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[4] |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components.[17] | Compare the response of analyte spiked into post-extraction blank plasma supernatant to the response in neat solution (n=6 lots).[17] | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Compare the response of analyte spiked before extraction to that spiked after extraction (n=6). | Recovery should be consistent and reproducible. A %CV ≤15% is desirable. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze LQC and HQC samples (n=3) after exposure to various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). | Mean concentration should be within ±15% of nominal values. |
Expected Validation Results
Based on published data for a similar method, the following performance can be expected.[1][4]
Table 6: Expected Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC (30) | < 10% | 90 - 110% | < 12% | 92 - 108% |
| MQC (500) | < 8% | 95 - 105% | < 8% | 96 - 104% |
| HQC (2000) | < 7% | 95 - 105% | < 7% | 97 - 103% |
Table 7: Expected Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC (30) | 99 - 110 | -5 to +15 |
| MQC (500) | 99 - 110 | -5 to +15 |
| HQC (2000) | 99 - 110 | -5 to +15 |
Conclusion and Final Remarks
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust framework for the quantification of 5-Amino-1MQ in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, essential for supporting large clinical studies. The specified chromatographic and mass spectrometric conditions are optimized for selectivity and sensitivity. By adhering to the principles of bioanalytical method validation outlined herein, researchers and drug development professionals can generate high-quality data to accurately define the pharmacokinetic profile of this promising therapeutic agent and advance its clinical development.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][18][19]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][20]
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Yadav, V. R., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis. [Link][4]
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Leiser, K., & Leonhardt, J. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC–HR-MS/MS. Analytical Chemistry. [Link][14]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link][11]
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Sadler, N. C., et al. (2016). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. [Link][15]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link][9]
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Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link][21]
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PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link][1]
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Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][13]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link][16]
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Neelam, R., et al. (2016). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Scientific Reports. [Link][8]
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Zhang, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][17]
-
Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. [Link][2]
-
Swolverine. How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. [Link][3]
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Application Notes & Protocols: Investigating Lipogenesis in 3T3-L1 Cells Using 5-Amino-1MQ
Abstract
The global rise in obesity and related metabolic disorders necessitates the exploration of novel therapeutic targets that regulate energy homeostasis. Nicotinamide N-methyltransferase (NNMT), an enzyme upregulated in the adipose tissue of obese individuals, has emerged as a critical metabolic regulator.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-Amino-1MQ , a selective and membrane-permeable small molecule inhibitor of NNMT, to study its effects on lipogenesis.[4][5] We present detailed, field-proven protocols for the culture and differentiation of the 3T3-L1 preadipocyte cell line, a cornerstone model for in vitro adipogenesis, and subsequent treatment with 5-Amino-1MQ. Methodologies for quantifying the impact on lipid accumulation, including Oil Red O staining, triglyceride quantification, and analysis of lipogenic gene expression, are described in detail to ensure robust and reproducible results.
Introduction: Targeting the Metabolic Brake in Adipocytes
Adipose tissue dysfunction is a central feature of metabolic syndrome.[2][6] The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, provides an invaluable and highly reproducible in vitro model to study the complex process of adipogenesis, where undifferentiated fibroblasts transform into mature, lipid-laden adipocytes.
A key enzymatic player in fat cell metabolism is Nicotinamide N-methyltransferase (NNMT). This cytosolic enzyme catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA), using S-adenosylmethionine (SAM) as the methyl donor.[6][7] In obese states, NNMT is overexpressed in white adipose tissue, where it acts as a "metabolic brake."[3] By consuming nicotinamide and SAM, elevated NNMT activity depletes the cellular pools of two vital coenzymes:
-
Nicotinamide Adenine Dinucleotide (NAD+): A critical coenzyme for mitochondrial energy production and a required substrate for sirtuins (e.g., SIRT1), which are key regulators of metabolism and longevity.[2][8]
-
S-adenosylmethionine (SAM): The universal methyl donor for numerous cellular processes, including epigenetic regulation.[9]
5-Amino-1MQ is a potent small-molecule inhibitor designed to specifically target and block the activity of NNMT.[4][10] Its high cell permeability allows it to effectively enter adipocytes and reverse the metabolic braking effect of NNMT.[5] By inhibiting NNMT, 5-Amino-1MQ is hypothesized to increase intracellular NAD+ and SAM levels, thereby activating downstream energy expenditure pathways and suppressing the storage of fat (lipogenesis).[4][9][11]
Mechanism of Action: Releasing the Brake with 5-Amino-1MQ
The scientific rationale for using 5-Amino-1MQ to study lipogenesis is grounded in its direct impact on the NAD+ salvage pathway and the methionine cycle within the adipocyte.
-
NNMT Inhibition: 5-Amino-1MQ binds to the active site of the NNMT enzyme, preventing it from methylating nicotinamide.[10] This action directly reduces the production of the excretory product 1-MNA.[4]
-
NAD+ Pool Expansion: By sparing nicotinamide from methylation, 5-Amino-1MQ increases the substrate available for the NAD+ salvage pathway, leading to a significant rise in intracellular NAD+ concentrations.[4][12]
-
SIRT1 Activation: The increased availability of NAD+ acts as fuel for NAD+-dependent enzymes like SIRT1.[13][14] Activated SIRT1 promotes pathways associated with fatty acid oxidation and improved metabolic efficiency.
-
Suppression of Lipogenesis: The resulting metabolic shift towards energy expenditure and away from energy storage leads to a measurable decrease in the accumulation of lipids within the adipocyte.[4][5]
Caption: Figure 1: Mechanism of NNMT Inhibition by 5-Amino-1MQ
Experimental Design and Workflow
A successful study requires careful planning from cell culture to final data analysis. The following workflow provides a robust framework for investigating the effects of 5-Amino-1MQ on 3T3-L1 adipogenesis.
Caption: Figure 2: Experimental Workflow
Detailed Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol is adapted from established methods to reliably differentiate 3T3-L1 cells into mature adipocytes.[15]
A. Materials
-
Preadipocyte Growth Medium: High Glucose DMEM, 10% Bovine Calf Serum, 1% Penicillin-Streptomycin.
-
Differentiation Medium (MDI): High Glucose DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, 1 µg/mL Insulin.[16]
-
Insulin Medium: High Glucose DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µg/mL Insulin.
-
Adipocyte Maintenance Medium: High Glucose DMEM, 10% FBS, 1% Penicillin-Streptomycin.
B. Procedure
-
Preadipocyte Maintenance: Culture 3T3-L1 preadipocytes in T-75 flasks with Preadipocyte Growth Medium at 37°C in a 10% CO₂ incubator.
-
Expert Insight: It is critical to sub-culture the cells before they reach 70% confluency. Allowing preadipocytes to become fully confluent can compromise their ability to differentiate in subsequent experiments.[17]
-
-
Seeding for Differentiation: Seed preadipocytes into the desired culture plates (e.g., 6-well or 12-well plates) and grow them in Preadipocyte Growth Medium until they reach 100% confluency.
-
Contact Inhibition (Day -2 to Day 0): Once confluent, maintain the cells in fresh Preadipocyte Growth Medium for an additional 48 hours. This post-confluent state is essential to arrest the cell cycle and prime the cells for differentiation.
-
Induction (Day 0): Aspirate the medium and replace it with fresh Differentiation Medium (MDI). This cocktail initiates the adipogenic program.
-
IBMX: A phosphodiesterase inhibitor that increases intracellular cAMP levels.
-
Dexamethasone: A synthetic glucocorticoid that activates adipogenic transcription factors.
-
Insulin: Promotes glucose uptake and lipid synthesis.
-
-
Maturation (Day 2): After 48-72 hours, aspirate the MDI medium and replace it with Insulin Medium.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to Adipocyte Maintenance Medium. Replace this medium every 2 days.
-
Full Differentiation: Mature adipocytes, characterized by visible lipid droplets, are typically observed between Day 8 and Day 12.[16]
Protocol 2: Treatment with 5-Amino-1MQ
A. Preparation of 5-Amino-1MQ Stock Solution
-
5-Amino-1MQ is typically supplied as a powder. Reconstitute it in a suitable solvent like DMSO or sterile water to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
B. Treatment Procedure
-
Dose-Response Determination: To identify the optimal inhibitory concentration, a dose-response experiment is crucial. Based on published data, a range of concentrations from 1 µM to 60 µM is effective for inhibiting lipogenesis in 3T3-L1 cells.[4]
-
Trustworthiness Check: We recommend testing a logarithmic range of concentrations (e.g., 0, 1, 3, 10, 30, 60 µM) to determine the IC₅₀ (half-maximal inhibitory concentration).
-
-
Treatment Schedule: Add 5-Amino-1MQ directly to the Differentiation Medium (MDI) on Day 0 .
-
Continue the treatment by including the same concentration of 5-Amino-1MQ in the Insulin Medium (Day 2) and all subsequent changes of Adipocyte Maintenance Medium until the endpoint of the experiment.
-
A "Vehicle Control" group (containing the same concentration of DMSO or water used to dissolve 5-Amino-1MQ) must be included in all experiments.
| Parameter | Recommended Range | Rationale |
| 5-Amino-1MQ Conc. | 1 µM - 60 µM | Effective range for inhibiting NNMT and lipogenesis in 3T3-L1 cells.[4] |
| Vehicle Control | DMSO or H₂O | Essential to control for any effects of the solvent on differentiation. |
| Treatment Start | Day 0 | Introduces the inhibitor at the initiation of the adipogenic program. |
| Treatment Duration | Day 0 to Endpoint | Ensures continuous pressure on the NNMT enzyme throughout differentiation. |
Protocol 3: Quantification of Lipogenesis via Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of lipid accumulation.[18]
A. Materials
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (for fixation)
-
Oil Red O Stock Solution (0.5% w/v in 100% isopropanol)
-
Oil Red O Working Solution: Mix 6 parts Oil Red O Stock with 4 parts distilled water. Allow to sit for 10 minutes and filter to remove precipitate.[19]
-
100% Isopropanol (for elution)
B. Staining Procedure
-
At the experimental endpoint, aspirate the culture medium and gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for 30-60 minutes at room temperature.
-
Remove the formalin and wash the cells twice with distilled water.
-
Remove all water and add 60% isopropanol for 5 minutes.
-
Staining: Aspirate the isopropanol and add enough Oil Red O Working Solution to completely cover the cell monolayer. Incubate for 15-20 minutes at room temperature.[20]
-
Remove the staining solution and wash the cells 3-5 times with distilled water until the excess stain is cleared.
-
Cells can now be visualized under a microscope. Lipid droplets will appear bright red.
C. Quantitative Analysis
-
After the final water wash, remove all water and allow the plate to air dry completely.
-
Elution: Add a defined volume of 100% isopropanol to each well (e.g., 500 µL for a 12-well plate) and incubate on a shaker for 10 minutes to elute the dye from the lipid droplets.[18]
-
Transfer the isopropanol-dye mixture to a 96-well plate.
-
Measure the absorbance at a wavelength between 500-520 nm using a spectrophotometer. The absorbance value is directly proportional to the amount of lipid accumulated.
Protocol 4: Quantification of Intracellular Triglycerides
For a more direct biochemical measurement of fat content, commercial triglyceride quantification kits offer high sensitivity and specificity.
A. Principle These kits typically employ a coupled enzymatic reaction.[21] First, lipase hydrolyzes triglycerides to free fatty acids and glycerol. The glycerol is then oxidized in subsequent reactions to produce a final product that can be measured by colorimetric (absorbance ~570 nm) or fluorometric (Ex/Em = 535/587 nm) methods.[22]
B. Generalized Procedure
-
Sample Preparation: At the endpoint, wash cells with PBS and lyse them according to the kit manufacturer's instructions. This often involves homogenization in a solution containing 5% NP-40 or a similar detergent.[23]
-
Lipase Treatment: Incubate the cell lysate with lipase to release glycerol from the triglycerides.
-
Self-Validating System: It is crucial to run a parallel sample for each condition without the addition of lipase. This "background" control measures the amount of free glycerol already present in the cells, which must be subtracted from the total measurement to obtain the true triglyceride value.[24]
-
-
Enzymatic Reaction: Add the reaction mix containing the probe and enzymes to the lysate. Incubate for 30-60 minutes at room temperature, protected from light.[22]
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Quantification: Calculate the triglyceride concentration by comparing the sample readings to a standard curve generated using the provided triglyceride standard.
Protocol 5: Analysis of Lipogenic Gene Expression by qPCR
To understand the molecular mechanisms by which 5-Amino-1MQ inhibits lipogenesis, quantitative PCR (qPCR) can be used to measure changes in the mRNA levels of key adipogenic and lipogenic transcription factors and enzymes.
A. Target Genes
-
Adipogenic Master Regulators: Pparg (Peroxisome proliferator-activated receptor gamma), Cebpa (CCAAT/enhancer-binding protein alpha).
-
Lipid Metabolism Markers: Fabp4 (Fatty acid-binding protein 4), Fasn (Fatty acid synthase).
-
Housekeeping Genes (for normalization): Actb (Beta-actin), Gapdh, Rpl4.
B. Procedure
-
RNA Extraction: At the desired time point, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: Perform qPCR using SYBR Green master mix and validated primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene(s) and comparing the treatment groups to the vehicle control.
Table of Suggested Mouse qPCR Primers
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| Pparg | TCGCTGATGCACTGCCTATGA | GAGAGGTCCACAGAGCTGATTCC |
| Cebpa | GCGGGCAAGCCAAGAG | TCGGCTAACTTCTCCACCAG |
| Fabp4 | AAGGTGAAGAGCATCATAACCCT | TCACGCCTTTCATAACACATTCC |
| Fasn | GCTGCGGAAACTTCAGGAAAT | AGAGACGTGTCACTCCTGGACTT |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Note: Primer sequences should always be validated in your specific experimental setup.
Expected Outcomes & Interpretation
Treatment of differentiating 3T3-L1 cells with an effective dose of 5-Amino-1MQ is expected to produce the following results compared to the vehicle-treated control group.
| Assay | Expected Outcome with 5-Amino-1MQ | Interpretation |
| Microscopy | Fewer and smaller visible lipid droplets. | Inhibition of adipocyte maturation and lipid storage. |
| Oil Red O Quant. | Decreased absorbance at 510 nm.[4] | Reduced accumulation of neutral lipids. |
| Triglyceride Assay | Lower concentration of intracellular triglycerides. | Direct evidence of suppressed lipogenesis. |
| qPCR | Downregulation of Pparg, Cebpa, Fabp4, Fasn mRNA. | Suppression of the core genetic program driving adipogenesis and fat synthesis. |
A concentration-dependent inhibition of lipid accumulation by 5-Amino-1MQ would strongly support the hypothesis that NNMT is a key regulator of adipogenesis.[4] These findings can validate NNMT as a viable therapeutic target for obesity and related metabolic diseases.[9]
References
-
Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology. Available at: [Link]
-
Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine. Available at: [Link]
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Gao, T., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. BioMed Research International. Available at: [Link]
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1st Optimal. (2025). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. 1st Optimal. Available at: [Link]
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Luxura Med Spa. (n.d.). What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Luxura Med Spa. Available at: [Link]
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Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences. Available at: [Link]
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Geviti. (n.d.). 5-Amino-1MQ: Maximize Metabolism & Boost NAD+ Levels. Geviti. Available at: [Link]
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Compendium. (2025). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Compendium. Available at: [Link]
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Nutritional Supplement Shop. (2024). 5-Amino-1MQ: NNMT Inhibitor for Weight Loss & Metabolism. Nutritional Supplement Shop. Available at: [Link]
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Gao, T., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. PubMed. Available at: [Link]
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Li, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. Available at: [Link]
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A&G Peptide. (n.d.). Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss? A&G Peptide. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). Serum Triglyceride Quantification Kit (Fluorometric). Cell Biolabs, Inc.. Available at: [Link]
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Schleicher, J., et al. (2011). Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte. Available at: [Link]
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Biocompare. (2018). NNMT Inhibitors Treat Root Cause of Obesity. Biocompare. Available at: [Link]
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Neelakantan, H., et al. (2021). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. ResearchGate. Available at: [Link]
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Li, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PubMed. Available at: [Link]
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ResearchGate. (2015). What is the best technique for differentiating 3T3 L1?. ResearchGate. Available at: [Link]
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Assay Genie. (n.d.). Triglyceride Quantification Colorimetric/Fluorometric Kit (BN00846). Assay Genie. Available at: [Link]
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Kato, E. (2013). 3T3-L1 Differentiation Protocol. Protocol Site. Available at: [Link]
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Bio-protocol. (n.d.). 2.4. Oil Red O lipid staining and quantification. Bio-protocol. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Metabolism: How 5-Amino-1MQ is Revolutionizing Weight Loss. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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ResearchGate. (2016). What is the effective protocol for oil red staining for adipogeneic differentiated cells?. ResearchGate. Available at: [Link]
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Peptide Sciences. (n.d.). How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss?. Peptide Sciences. Available at: [Link]
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ResearchGate. (2021). Primer Sequences Used for QPCR Mouse cholesterol metabolism qPCR primers. ResearchGate. Available at: [Link]
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Lagor, W. R., et al. (2022). Mining cholesterol genes from thousands of mouse livers identifies aldolase C as a regulator of cholesterol biosynthesis. Journal of Lipid Research. Available at: [Link]
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ResearchGate. (n.d.). Sequence of qPCR Primers Used in This Study. ResearchGate. Available at: [Link]
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OriGene Technologies. (n.d.). NGAL (Lcn2) Mouse qPCR Primer Pair (NM_008491). OriGene Technologies. Available at: [Link]
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Alcala, M., et al. (2017). List of primers used for the gene expression analysis by qPCR. Public Library of Science. Available at: [Link]
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Application Notes and Protocols for Assessing 5-Amino-1MQ Effects on Muscle Regeneration
For: Researchers, scientists, and drug development professionals in the fields of myology, regenerative medicine, and pharmacology.
Introduction: The Therapeutic Potential of 5-Amino-1MQ in Muscle Repair
Skeletal muscle possesses a remarkable intrinsic capacity for regeneration following injury. This process is primarily orchestrated by a population of resident muscle stem cells, known as satellite cells. Upon muscle damage, these quiescent satellite cells become activated, proliferate into myoblasts, differentiate, and fuse to form new myofibers or repair existing ones, thereby restoring muscle architecture and function. However, with aging and in certain pathological conditions, the regenerative capacity of skeletal muscle declines, leading to impaired recovery, fibrosis, and functional deficits.
A promising therapeutic strategy to enhance muscle regeneration involves targeting cellular metabolism. 5-Amino-1MQ is a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in cellular metabolism and energy balance.[1][2] NNMT is overexpressed in aging skeletal muscle, and its increased activity has been linked to the impairment of the NAD+ salvage pathway and dysregulated sirtuin 1 (SIRT1) activity, contributing to muscle stem cell senescence.[3][4] By inhibiting NNMT, 5-Amino-1MQ increases the levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular metabolism, which in turn enhances SIRT1 activity.[5][6][7] This modulation of the cellular environment is hypothesized to rejuvenate senescent muscle stem cells, promoting their activation, proliferation, and differentiation, ultimately leading to improved muscle regeneration.[3][4][5][8][9][10][11]
These application notes provide a comprehensive experimental framework for researchers to investigate the effects of 5-Amino-1MQ on muscle regeneration, from initial in vitro characterization to in vivo validation in a preclinical model of muscle injury. The protocols are designed to be robust and reproducible, with integrated validation steps to ensure scientific integrity.
Hypothesized Mechanism of Action of 5-Amino-1MQ in Muscle Regeneration
The proposed mechanism by which 5-Amino-1MQ enhances muscle regeneration is centered on its ability to inhibit NNMT, thereby increasing intracellular NAD+ levels and activating SIRT1. This cascade of events is thought to counteract age-related deficits in muscle stem cell function.
Caption: Hypothesized signaling pathway of 5-Amino-1MQ in muscle regeneration.
Experimental Design: A Phased Approach
A logical and phased experimental design is crucial for comprehensively assessing the effects of 5-Amino-1MQ on muscle regeneration. The proposed workflow begins with in vitro studies to establish the direct effects of the compound on muscle cells, followed by in vivo experiments to evaluate its efficacy in a physiological context of injury and repair.
Caption: Phased experimental workflow for assessing 5-Amino-1MQ.
Phase 1: In Vitro Characterization
The primary objective of the in vitro phase is to determine the direct effects of 5-Amino-1MQ on myoblast proliferation, differentiation, and the expression of key myogenic regulatory factors.
Protocol 1.1: Myoblast Culture and Differentiation
This protocol describes the culture of C2C12 myoblasts, a widely used cell line for studying myogenesis, and their differentiation into myotubes.[12]
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
5-Amino-1MQ stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Tissue culture plates.
Procedure:
-
Cell Seeding: Plate C2C12 myoblasts in GM at a density that allows them to reach 80-90% confluency within 24-48 hours.
-
Dose-Response and Cytotoxicity:
-
Once cells are attached, replace the GM with fresh GM containing various concentrations of 5-Amino-1MQ (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubate for 24-72 hours.
-
Assess cell viability using a standard assay (e.g., MTT or PrestoBlue). This will determine the optimal non-toxic concentration range for subsequent experiments.
-
-
Myogenic Differentiation:
-
When C2C12 cells reach 90-100% confluency, aspirate the GM and wash the cells twice with PBS.[12]
-
Replace the medium with DM containing the selected non-toxic concentrations of 5-Amino-1MQ or vehicle control.
-
Replenish the DM with the respective treatments every 48 hours.
-
Continue the differentiation for 4-5 days.
-
Protocol 1.2: Immunocytochemistry for Myogenic Markers
This protocol is for the visualization and quantification of key proteins involved in muscle differentiation.
Materials:
-
Differentiated C2C12 cells on coverslips or in chamber slides.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibodies:
-
Fluorescently-labeled secondary antibodies.
-
DAPI (for nuclear counterstaining).
-
Mounting medium.
Procedure:
-
Fixation: At desired time points during differentiation (e.g., Day 2 for MyoD, Day 4 for Myogenin and MHC), wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto slides using mounting medium.
-
Imaging and Analysis: Visualize using a fluorescence microscope. Quantify the fusion index (percentage of nuclei within myotubes) and the number of MyoD- or Myogenin-positive cells.
| In Vitro Endpoint | Vehicle Control (Hypothetical) | 5-Amino-1MQ (Hypothetical) | p-value |
| Fusion Index (%) | 35 ± 4 | 55 ± 5 | <0.01 |
| Myogenin+ cells/field | 80 ± 10 | 150 ± 15 | <0.01 |
| MyoD mRNA (fold change) | 1.0 ± 0.1 | 2.5 ± 0.3 | <0.05 |
| Myogenin mRNA (fold change) | 1.0 ± 0.2 | 3.8 ± 0.4 | <0.01 |
Protocol 1.3: Quantitative Real-Time PCR (qRT-PCR) for Myogenic Gene Expression
This protocol quantifies the mRNA levels of key myogenic regulatory factors.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qRT-PCR instrument.
-
Primers for target genes (e.g., MyoD, Myogenin, Pax7) and a housekeeping gene (e.g., GAPDH).[15]
Procedure:
-
RNA Extraction: Lyse cells at various time points during differentiation and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.
Phase 2: In Vivo Efficacy Assessment
This phase aims to validate the in vitro findings in a preclinical model of muscle injury and regeneration. Aged mice are recommended as they exhibit impaired muscle repair, providing a robust model to test the regenerative potential of 5-Amino-1MQ.[3][4]
Protocol 2.1: Cardiotoxin-Induced Muscle Injury in Mice
Cardiotoxin (CTX) from snake venom is a myonecrotic agent widely used to induce reproducible muscle injury and regeneration.[16][17][18][19][20]
Materials:
-
Aged C57BL/6 mice (e.g., 24 months old).
-
Cardiotoxin (from Naja atra or Naja mossambica mossambica).
-
Sterile PBS.
-
Insulin syringes with 29-30G needles.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
Procedure:
-
Preparation of CTX: Reconstitute lyophilized CTX in sterile PBS to a final concentration of 10 µM.[16][17][20]
-
Anesthesia: Anesthetize the mice using an approved protocol.
-
Injection:
-
5-Amino-1MQ Treatment:
-
Administer 5-Amino-1MQ (e.g., 5-10 mg/kg, intraperitoneally or by oral gavage) or vehicle control daily, starting on the day of injury.[4]
-
-
Post-Procedure Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.
Protocol 2.2: Histological and Immunohistochemical Analysis of Muscle Regeneration
This protocol assesses the structural aspects of muscle regeneration at different time points post-injury (e.g., 5, 7, 14, and 21 days).
Materials:
-
Dissected TA muscles.
-
Optimal Cutting Temperature (OCT) compound.
-
Liquid nitrogen-cooled isopentane.
-
Cryostat.
-
Hematoxylin and Eosin (H&E) stain.
-
Primary antibodies:
-
Appropriate secondary antibodies and detection reagents.
Procedure:
-
Tissue Harvest and Freezing: At the designated endpoints, euthanize the mice and carefully dissect the TA muscles. Embed the muscles in OCT and freeze in liquid nitrogen-cooled isopentane.
-
Cryosectioning: Cut 8-10 µm thick cross-sections using a cryostat.
-
H&E Staining: Stain sections with H&E to visualize the general muscle morphology, infiltrating inflammatory cells, and centrally nucleated (regenerating) fibers.
-
Immunohistochemistry: Perform standard immunohistochemical staining for Laminin/Dystrophin, Pax7, and eMHC.
-
Imaging and Quantification:
-
Capture images of the stained sections.
-
Quantify the cross-sectional area (CSA) of the regenerating myofibers.[22][23][24][25][26] Automated image analysis software is recommended for unbiased quantification.[22][23]
-
Count the number of Pax7-positive cells per fiber to assess the satellite cell pool.
-
| In Vivo Histological Endpoint (Day 21) | Vehicle Control (Hypothetical) | 5-Amino-1MQ (Hypothetical) | p-value |
| Mean Fiber CSA (µm²) | 1800 ± 250 | 2500 ± 300 | <0.01 |
| Percentage of Centrally Nucleated Fibers | 85 ± 5 | 90 ± 4 | >0.05 |
| Pax7+ cells/100 fibers | 10 ± 2 | 18 ± 3 | <0.05 |
| Fibrotic Area (%) | 15 ± 3 | 8 ± 2 | <0.01 |
Protocol 2.3: Assessment of Muscle Fibrosis
Fibrosis is a common outcome of impaired muscle regeneration. The hydroxyproline assay provides a quantitative measure of collagen content, the main component of fibrotic tissue.[27][28][29][30][31]
Materials:
-
Muscle tissue samples.
-
Hydroxyproline assay kit or reagents (6M HCl, Chloramine-T, Ehrlich's reagent).
-
Spectrophotometer.
Procedure:
-
Tissue Hydrolysis: Hydrolyze a known weight of muscle tissue in 6M HCl at 110-120°C for 18-24 hours.[28]
-
Assay: Follow the instructions of a commercial hydroxyproline assay kit or a standard protocol involving oxidation with Chloramine-T and reaction with Ehrlich's reagent.[27][28][30]
-
Quantification: Measure the absorbance at 550-570 nm and calculate the hydroxyproline content based on a standard curve. Express the results as µg of hydroxyproline per mg of wet muscle weight.
Protocol 2.4: Functional Assessment of Muscle Regeneration
Ultimately, the goal of enhanced regeneration is the restoration of muscle function. In situ or ex vivo muscle contractility measurements provide a direct assessment of muscle strength.
Materials:
-
Anesthetized mouse.
-
Surgical instruments.
-
Force transducer and stimulator system (e.g., Aurora Scientific).
-
Suture silk.
-
Thermostatically controlled bath with Ringer's solution.
Procedure:
-
Surgical Preparation: Anesthetize the mouse and perform a surgical procedure to expose the TA muscle and its distal tendon, while keeping the nerve and blood supply intact.
-
Muscle Mounting: Sever the distal tendon and attach it to a force transducer via suture silk. Secure the knee and ankle to immobilize the limb.
-
Contractility Measurement:
-
Determine the optimal muscle length (L₀) by delivering single electrical pulses and adjusting the muscle length until maximal twitch force is achieved.
-
Measure the maximal isometric tetanic force (P₀) by delivering a train of stimuli at a high frequency (e.g., 100-150 Hz).
-
-
Data Analysis: Normalize the maximal force to the muscle's physiological cross-sectional area (PCSA) to determine the specific force (kN/m²).[25][26] Compare the specific force of the regenerated muscles between the 5-Amino-1MQ-treated and vehicle control groups.[32][33][34]
Conclusion and Future Directions
The experimental framework outlined in these application notes provides a comprehensive approach to rigorously evaluate the therapeutic potential of 5-Amino-1MQ in promoting muscle regeneration. By systematically progressing from in vitro mechanistic studies to in vivo functional validation, researchers can generate a robust dataset to support the development of 5-Amino-1MQ as a novel therapeutic for conditions associated with impaired muscle repair.
Future studies could explore the efficacy of 5-Amino-1MQ in other models of muscle injury, such as volumetric muscle loss or muscular dystrophy. Additionally, investigating the long-term effects of 5-Amino-1MQ treatment on muscle homeostasis and the prevention of age-related sarcopenia would be valuable areas of research.
References
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- Reconsidering assumptions in the analysis of muscle fibre cross-sectional area. (2024). Journal of Experimental Biology.
- The Role of 5-Amino-1MQ Chloride in Enhancing Muscle Stem Cell Regeneration. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- How does 5-Amino-1MQ (and JBSNF) increase NAD+ and Metabolic Rate while Regenerating Aging Skeletal Muscle? (n.d.). Peptide Sciences.
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- Functional Assessment of Skeletal Muscle Regeneration Utilizing Homologous Extracellular Matrix as Scaffolding. (2010). DTIC.
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Application of 5-Amino-1MQ in Metabolic Syndrome Research Models: Technical Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant challenge to public health. A promising therapeutic target in this domain is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme implicated in the regulation of cellular metabolism and energy homeostasis.[1][2] 5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small, selective, and membrane-permeable inhibitor of NNMT.[2] By blocking NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide, thereby increasing the cellular pool of NAD+, a critical coenzyme for mitochondrial function and cellular repair.[1][3] This guide provides detailed application notes and in-vivo protocols for utilizing 5-Amino-1MQ in diet-induced obesity (DIO) mouse models, a cornerstone for metabolic syndrome research.
Introduction: The Rationale for NNMT Inhibition in Metabolic Syndrome
NNMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), forming 1-methylnicotinamide (1-MNA).[4] This process, while seemingly simple, has profound implications for cellular energy balance. Elevated NNMT activity, particularly in adipose tissue and the liver, is associated with obesity and type 2 diabetes.[1]
The overexpression of NNMT creates a "methyl sink," consuming SAM and diverting NAM away from the NAD+ salvage pathway.[4] This leads to a decrease in cellular NAD+ levels, which is detrimental to mitochondrial function and energy expenditure.[5] By inhibiting NNMT, 5-Amino-1MQ effectively "plugs" this metabolic drain, leading to several beneficial downstream effects:
-
Increased NAD+ Bioavailability: Preserving the NAM pool allows for more efficient recycling into NAD+, a vital cofactor for sirtuins (e.g., SIRT1) and enzymes involved in oxidative phosphorylation.[3][6][7]
-
Enhanced Energy Expenditure: Increased NAD+ levels boost mitochondrial activity and can promote a shift from fat storage to fat oxidation.[6][8]
-
Improved Insulin Sensitivity: Studies in obese mice have shown that NNMT inhibition can improve glucose tolerance and reduce insulin resistance.[9][10]
-
Reduced Adiposity: 5-Amino-1MQ has been demonstrated to reduce body weight, white adipose tissue mass, and adipocyte size in diet-induced obese mice, often without affecting appetite.[11][12]
These mechanistic actions position 5-Amino-1MQ as a valuable research tool for investigating the role of NNMT in metabolic syndrome and for the preclinical evaluation of potential therapeutics.
Mechanistic Pathway of 5-Amino-1MQ Action
The following diagram illustrates the core mechanism of 5-Amino-1MQ as an NNMT inhibitor and its subsequent impact on cellular metabolism.
Caption: Mechanism of 5-Amino-1MQ as an NNMT inhibitor.
Application in Diet-Induced Obesity (DIO) Mouse Models
The C57BL/6J mouse strain is widely used for creating diet-induced obesity models as it readily develops obesity, insulin resistance, and other features of metabolic syndrome when fed a high-fat diet (HFD).[13][14]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of 5-Amino-1MQ in a DIO mouse model.
Caption: Experimental workflow for a DIO mouse study with 5-Amino-1MQ.
Detailed Protocols
Objective: To induce obesity and metabolic dysfunction in C57BL/6J mice.
Materials:
-
Male C57BL/6J mice (6 weeks old)[14]
-
Standard chow diet (10% kcal from fat)[14]
-
Animal caging with appropriate enrichment[15]
Procedure:
-
Acclimation (1 week): Upon arrival, house mice in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.[15] Provide ad libitum access to standard chow and water to allow for acclimation to the new environment.[13]
-
Group Allocation: After the acclimation period, randomize mice into two groups based on body weight: a control group and a high-fat diet group.[15]
-
Diet Administration (10-12 weeks):
-
Monitoring: Record body weight and food intake weekly.[15] Expect significant weight gain in the HFD group compared to the control group within 1-2 weeks.[13] More severe metabolic phenotypes typically develop over 10-12 weeks.[13]
Objective: To prepare and administer 5-Amino-1MQ to DIO mice.
Materials:
-
5-Amino-1MQ powder
-
Vehicle (e.g., sterile saline, PBS, or a solution specified by the supplier)
-
Oral gavage needles or syringes for intraperitoneal (IP) or subcutaneous (SC) injection
-
Animal scale
Preparation of Dosing Solution:
-
Calculate the required amount of 5-Amino-1MQ based on the desired dose and the number of animals. A typical dosage for in vivo mouse studies can range from 20-50 mg/kg body weight.
-
Carefully weigh the 5-Amino-1MQ powder.
-
Dissolve the powder in the appropriate volume of vehicle to achieve the target concentration. Ensure the solution is homogenous.
Administration Routes:
-
Oral Gavage (PO): This route mimics clinical administration in humans.
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and slowly administer the calculated volume of the 5-Amino-1MQ solution.[17]
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse to expose the lower abdominal quadrants.
-
Insert the needle at a 30-45 degree angle into either the left or right lower quadrant, aspirating to ensure no fluid is drawn back before injecting.[18]
-
-
Subcutaneous (SC) Injection:
-
Pinch the skin to form a tent.
-
Insert the needle into the base of the tent and inject the solution.
-
Dosing Regimen:
-
Administer 5-Amino-1MQ once or twice daily. Given its plasma half-life of approximately 3.8-6.9 hours, twice-daily dosing may provide more stable compound levels.[19]
-
Continue treatment for a predetermined period, typically 2-4 weeks, while continuing the respective diets.
| Parameter | Typical Range | Source |
| Mouse Strain | C57BL/6J | [13][14] |
| Age at Diet Start | 6 weeks | [14][16] |
| High-Fat Diet | 45-60% kcal from fat | [14][15][16] |
| 5-Amino-1MQ Dose | 20-50 mg/kg/day | [20] |
| Administration Route | PO, IP, SC | [17][20][21] |
| Treatment Duration | 2-4 weeks | [20] |
Objective: To assess glucose metabolism and insulin sensitivity.
A. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 4-6 hours in the morning.[17]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.[17]
-
Glucose Administration: Administer a 1-2 g/kg bolus of glucose solution via oral gavage.[17][22]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[17]
B. Insulin Tolerance Test (ITT)
-
Baseline Glucose: Measure baseline blood glucose (t=0).[18]
-
Insulin Administration: Administer insulin (typically 0.5-1.0 U/kg) via IP injection.[23][24] The exact dose may need to be optimized based on the degree of insulin resistance.[24]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-insulin injection.[24]
Objective: To collect tissues for further analysis.
-
Euthanasia: Euthanize mice according to approved institutional protocols (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect terminal blood via cardiac puncture for plasma analysis (e.g., lipids, insulin).[25]
-
Tissue Dissection:
-
Sample Processing:
Expected Outcomes and Data Interpretation
Based on preclinical studies, treatment with 5-Amino-1MQ in DIO mice is expected to yield the following outcomes compared to vehicle-treated controls:
| Parameter | Expected Outcome with 5-Amino-1MQ | Potential Interpretation |
| Body Weight | Significant reduction | Increased energy expenditure, reduced fat storage |
| Adipose Tissue Mass | Decrease in white adipose depots | Inhibition of lipogenesis, promotion of fat oxidation |
| Adipocyte Size | Reduction | Reduced lipid accumulation in fat cells |
| Plasma Cholesterol | Decrease | Improved lipid metabolism |
| OGTT | Improved glucose clearance (lower AUC) | Enhanced insulin sensitivity and/or glucose disposal |
| ITT | Greater reduction in blood glucose | Increased insulin sensitivity |
| Liver Weight/Histology | Reduced steatosis (fatty liver) | Improved hepatic lipid metabolism |
Conclusion and Future Directions
5-Amino-1MQ serves as a potent and selective tool for investigating the role of NNMT in metabolic syndrome. The protocols outlined in this guide provide a robust framework for conducting in-vivo studies in DIO mouse models. Future research could explore the effects of 5-Amino-1MQ on other aspects of metabolic syndrome, such as adipose tissue browning, inflammation, and cardiovascular complications. The use of these standardized models and protocols will be crucial in further elucidating the therapeutic potential of NNMT inhibition.
References
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Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Retrieved from [Link]
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PubMed Central. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol. Retrieved from [Link]
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King's College London. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol. Retrieved from [Link]
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Univen FM 99.8 Mhz. (n.d.). 5-Amino-1MQ: Research on Weight Loss and Metabolic Health. Retrieved from [Link]
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Protocols.io. (2020, April 14). Insulin Tolerance Test in Mouse. Retrieved from [Link]
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Protocols.io. (2020, April 14). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]
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(2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Retrieved from [Link]
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MMPC. (2016, November 22). Intraperitoneal glucose tolerance test (IP GTT). Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are NNMT inhibitors and how do they work? Retrieved from [Link]
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(n.d.). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. Retrieved from [Link]
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PubMed Central. (n.d.). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Retrieved from [Link]
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PubMed Central. (2021, July 27). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Retrieved from [Link]
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Luxura Med Spa. (n.d.). What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Retrieved from [Link]
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Protocols.io. (2018, January 3). Diet-induced obesity murine model. Retrieved from [Link]
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MMPC.org. (2023, October 11). Intraperitoneal Insulin Tolerance Test. Retrieved from [Link]
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. (n.d.). Blood Collection Procedure Title: Glucose Tolerance Test (GTT) Species: Rat or Mouse Pain/Distress Category. Retrieved from [Link]
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Taconic Biosciences. (2016, July 29). C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Retrieved from [Link]
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PubMed Central. (n.d.). Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice. Retrieved from [Link]
-
Research support. (2022, December 1). LAB_057 Insulin Tolerance Test in Mice. Retrieved from [Link]
-
PubMed Central. (2025, November 1). Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions. Retrieved from [Link]
-
Protocols.io. (2022, March 7). Insulin Tolerance Test. Retrieved from [Link]
-
The Catalyst Clinic. (n.d.). 5 Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally. Retrieved from [Link]
-
BioGenix Peptides™. (2025, December 22). NNMT Inhibition & Metabolic Efficiency. Retrieved from [Link]
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PubMed Central. (n.d.). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. Retrieved from [Link]
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1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. Retrieved from [Link]
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PubMed Central. (n.d.). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Retrieved from [Link]
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JoVE. (2017, October 18). Mouse Adipose Tissue Collection and Processing for RNA Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. NNMT remodeled cell metabolism and reduced NAD + levels. (A)... Retrieved from [Link]
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GenOracle. (n.d.). 5-Amino-1MQ. Retrieved from [Link]
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MMPC. (n.d.). Chronic High-Fat/Sugar Diet Feeding. Retrieved from [Link]
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PubMed. (2018, January 31). Mouse Adipose Tissue Collection and Processing for RNA Analysis. Retrieved from [Link]
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JoVE. (2017, August 19). Dissection of the Mouse Pancreas for Histological Analysis and Metabolic Profiling. Retrieved from [Link]
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NIH. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). Retrieved from [Link]
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PubMed Central. (n.d.). Metabolomic Profiles of Mouse Tissues Reveal an Interplay between Aging and Energy Metabolism. Retrieved from [Link]
-
JoVE. (2016, November 3). Dissection of the Mouse Pancreas for Histological Analysis and Metabolic Profiling. Retrieved from [Link]
-
(n.d.). Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss? Retrieved from [Link]
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Reddit. (2025, November 15). 5-Amino-1MQ Complete Guide: The NAD+ Thief Stopper. Retrieved from [Link]
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(n.d.). 5 Amino 1MQ.docx - Regenerative Medicine | Stem Cell Therapy. Retrieved from [Link]
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(n.d.). 5-Amino-1MQ (10 mg Vial) Dosage Protocol. Retrieved from [Link]
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(n.d.). Peptides for Weight Loss: How 5-Amino-1MQ Supports Fat Burn and Metabolic Health. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Use of Lyophilized 5-Amino-1MQ
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper reconstitution, handling, and experimental application of lyophilized 5-Amino-1-methylquinolinium (5-Amino-1MQ). As a potent and selective inhibitor of Nicotinamide N-Methyltransferase (NNMT), 5-Amino-1MQ is a valuable small molecule tool for investigating metabolic pathways, cellular energy homeostasis, and their roles in various physiological and pathological states.[1][2] Adherence to the protocols outlined herein is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate, reliable results. This guide details step-by-step procedures for reconstitution, storage, and the implementation of a foundational in vitro assay to validate its enzymatic inhibition.
Introduction to 5-Amino-1MQ
5-Amino-1MQ is a small, membrane-permeable molecule that functions as a selective inhibitor of Nicotinamide N-Methyltransferase (NNMT).[1][3] NNMT is a cytosolic enzyme that plays a significant role in regulating cellular metabolism and energy by catalyzing the methylation of nicotinamide.[2] Elevated NNMT expression is associated with obesity, type 2 diabetes, and other metabolic syndromes.[3] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of S-adenosylmethionine (SAM) and increases the intracellular levels of NAD+, a critical cofactor in cellular redox reactions and energy metabolism.[1][3] This mechanism effectively boosts the cellular metabolic rate, making it a subject of intense research for its potential therapeutic applications in metabolic diseases and age-related conditions.[4]
The compound is typically supplied in a lyophilized (freeze-dried) powder form to ensure maximum stability and shelf-life.[5][6] Proper reconstitution and handling are paramount to preserving its biological activity for experimental use.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 5-Amino-1MQ is essential for its effective use in experiments.
| Property | Value | Source(s) |
| Chemical Name | 5-Amino-1-methylquinolinium | [7] |
| Synonyms | NNMTi, 5-Amino-1MQ | [8] |
| CAS Number | 42464-96-0 | [7][8] |
| Molecular Formula | C₁₀H₁₁N₂⁺ (cation) | [9] |
| Molecular Weight | 286.11 g/mol (as iodide salt) | [7] |
| Appearance | Brown or yellow lyophilized powder | [8] |
| Solubility | Moderately soluble in water. Soluble in polar organic solvents like DMSO and DMF.[10] |
Reconstitution of Lyophilized 5-Amino-1MQ
The integrity of your experiments begins with the correct reconstitution of the lyophilized powder. The goal is to fully dissolve the compound without compromising its stability or introducing contaminants.
Necessary Equipment and Reagents
-
Vial of lyophilized 5-Amino-1MQ
-
Appropriate sterile solvent (e.g., Bacteriostatic Water, Sterile Water for Injection, or DMSO)
-
Sterile syringes and needles (fine-gauge recommended)[5]
-
Alcohol swabs (70% isopropanol)
-
Calibrated pipettes (for larger volumes)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses[5]
-
Clean and sterile workspace (laminar flow hood recommended)[5]
Step-by-Step Reconstitution Protocol
This protocol is designed to ensure aseptic technique and accurate concentration of the final solution.
-
Equilibration: Before opening, allow the vial of lyophilized 5-Amino-1MQ to reach room temperature for 15-20 minutes.[6] This crucial step prevents condensation from forming inside the vial upon opening, which could compromise the stability of the hygroscopic powder.
-
Sterilization: Sanitize the rubber stopper of the vial with an alcohol swab.[5] Do the same for the vial of your chosen solvent.
-
Solvent Preparation: Using a sterile syringe, carefully draw the calculated volume of your chosen solvent. For recommended solvents and concentrations, refer to Table 2.
-
Injection: Slowly inject the solvent into the 5-Amino-1MQ vial, directing the stream down the side of the glass wall.[6] This technique minimizes foaming and potential denaturation of the compound.
-
Dissolution: Gently swirl or roll the vial until the powder is completely dissolved.[6][11] Do not shake vigorously , as this can cause aggregation or degradation.[6][11] The resulting solution should be clear. If particulates remain, gentle sonication in a cool water bath may be employed.
-
Labeling: Clearly label the reconstituted vial with the compound name, final concentration, reconstitution date, and initials of the researcher.[5]
Solvent Selection and Recommended Concentrations
The choice of solvent depends on the intended experimental application, particularly for in vitro cell culture studies where solvent toxicity is a concern.
| Solvent | Recommended Use | Example Reconstitution | Considerations |
| Bacteriostatic Water (0.9% Benzyl Alcohol) | General research, subcutaneous injections in animal models. | Add 4.0 mL to a 50 mg vial for a 12.5 mg/mL solution.[6] | The benzyl alcohol acts as a preservative, extending the refrigerated shelf-life to 2-4 weeks.[5][6] |
| Sterile Water for Injection | Immediate use applications. | Add 3.0 mL to a 10 mg vial for a ~3.33 mg/mL solution.[5] | Lacks a preservative; solutions should be used within 24 hours if not aliquoted and frozen.[5] |
| Dimethyl Sulfoxide (DMSO) | In vitro cell-based assays. | Dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[7] | DMSO can be cytotoxic. The final concentration in cell culture media should typically not exceed 0.5%, and for sensitive primary cells, it should be <0.1%.[12] Prepare a high-concentration stock in DMSO and then dilute it into your aqueous assay buffer or cell culture medium.[12][13] |
Storage and Stability
Proper storage is critical to maintain the potency of 5-Amino-1MQ for the duration of your experimental timeline.
Lyophilized Powder
-
Long-term: Store vials at -20°C in a dark, dry environment. Under these conditions, the powder is stable for up to 24 months.[5][6]
-
Short-term: Storage at 2-8°C is also acceptable for shorter periods.[5] Always protect from light.
Reconstituted Solutions
-
Refrigerated: Store aqueous solutions at 2-8°C. When reconstituted in bacteriostatic water, the solution is typically stable for up to 30 days.[5][11] For solutions in sterile water, use within 24 hours.[5]
-
Frozen: For longer-term storage, aliquot the reconstituted solution into single-use sterile tubes and freeze at -20°C or colder.[5] This is the best practice to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
-
Visual Inspection: Before each use, visually inspect the solution. Any signs of cloudiness or precipitation may indicate degradation or contamination, and the solution should be discarded.[5]
Mechanism of Action: NNMT Inhibition
5-Amino-1MQ exerts its effects by directly inhibiting the NNMT enzyme. This action prevents the conversion of nicotinamide to 1-methylnicotinamide (MNA), a process that consumes a methyl group from SAM. The downstream effect is an increase in the cellular pool of NAD+, which activates sirtuins (like SIRT1) and enhances mitochondrial function, leading to increased energy expenditure and reduced fat storage.
Caption: Signaling pathway of NNMT inhibition by 5-Amino-1MQ.
Experimental Protocol: In Vitro NNMT Inhibition Assay
This protocol provides a framework for validating the inhibitory activity of your reconstituted 5-Amino-1MQ on the NNMT enzyme. This is a fluorometric assay adapted from commercially available kits.[14][15] The principle involves the enzymatic reaction producing S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The free thiol group of homocysteine reacts with a probe to generate a fluorescent signal. An inhibitor will reduce this signal.
Workflow Overview
Caption: General workflow for an in vitro NNMT inhibition assay.
Reagents and Materials
-
Recombinant NNMT Enzyme
-
NNMT Assay Buffer
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (Substrate)
-
SAH Hydrolase
-
Thiol Detecting Probe
-
Reconstituted 5-Amino-1MQ (Test Inhibitor)
-
Known NNMT Inhibitor (Positive Control, e.g., 1-Methylnicotinamide)
-
Solvent for inhibitors (e.g., DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Assay Procedure
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications if using a kit, or based on optimized laboratory protocols. Warm assay buffer to 37°C. Prepare serial dilutions of your reconstituted 5-Amino-1MQ in assay buffer.
-
Plate Setup: In a black 96-well plate, add your reagents in duplicate or triplicate.
-
Test Wells: Add 50 µL of the 5-Amino-1MQ dilutions.
-
Positive Control Wells: Add 50 µL of the known NNMT inhibitor.
-
Enzyme Control (No Inhibitor) Wells: Add 50 µL of assay buffer (with solvent if applicable).
-
Solvent Control Wells: Add 50 µL of assay buffer containing the same final concentration of solvent (e.g., DMSO) as the test wells.[14]
-
-
Enzyme Reaction Mix: Prepare a master mix containing NNMT Assay Buffer, NNMT Enzyme, and SAM. Add 75 µL of this mix to each well.
-
Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of Nicotinamide to all wells. Mix gently by pipetting or on an orbital shaker.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of a stop solution (e.g., pre-chilled isopropanol) and placing the plate on ice for 5 minutes.[14][15]
-
Signal Development: Add the detection reagents (SAH Hydrolase and Thiol Detecting Probe) to each well as per the specific assay's requirements. Incubate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate wavelengths (e.g., Excitation ~392 nm, Emission ~482 nm).[14]
-
Data Analysis: Calculate the percent inhibition for each concentration of 5-Amino-1MQ relative to the enzyme control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
Safety and Handling Precautions
As with any research chemical, proper safety protocols must be observed when handling 5-Amino-1MQ.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[5]
-
Ventilation: Handle the lyophilized powder and concentrated stock solutions in a chemical fume hood or biosafety cabinet to avoid inhalation.[5]
-
Disposal: Dispose of all unused compound and contaminated materials in accordance with your institution's environmental health and safety guidelines.[5] Do not dispose of down the drain.
-
Regulatory Status: 5-Amino-1MQ is intended for laboratory research use only and is not approved for human or veterinary use.[5]
Conclusion
5-Amino-1MQ is a powerful research tool for the study of metabolic regulation. The experimental success achieved with this compound is fundamentally dependent on its correct handling, from reconstitution to storage and application. By following the detailed protocols and guidelines presented in this document, researchers can ensure the integrity of their 5-Amino-1MQ samples, leading to reproducible and scientifically sound data.
References
- Real Peptides. (2025, October 6). How to take 5 Amino 1MQ.
- 5-Amino-1MQ (50 mg Vial) Dosage Protocol. (n.d.).
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- ChemicalBook. (2025, December 29). NNMTi | 42464-96-0.
- Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
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- DTIC. (2025, October 1). Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease.
- Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-152.
- Abcam. (2021, August 5). N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (Fluorometric).
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- Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC.
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- How Long Do Peptides Last? (2025, May 10).
- PubMed. (2021, September 10). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma.
- Peptide Calculator. (n.d.).
- Can 5-Amino-1MQ Really Melt Fat and Slow Aging? (2025, October 24).
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- Peptide Sciences. How does 5-Amino-1MQ reduce fat cell size....
- Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ.
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Application Note & Protocol: Assessing the Oral Bioavailability of 5-Amino-1MQ Using the Caco-2 Cell Permeability Assay
Abstract
Oral bioavailability is a critical determinant of a drug candidate's success, and robust in vitro models are essential for its early assessment. The Caco-2 cell permeability assay stands as a cornerstone in this evaluation, providing a reliable measure of a compound's potential to traverse the intestinal epithelial barrier. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Caco-2 assay to evaluate the bioavailability of 5-Amino-1MQ, a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT). We delve into the scientific principles of the assay, offer a detailed, field-proven protocol, and explain the causality behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Imperative of Oral Bioavailability
The journey of an orally administered drug from ingestion to systemic circulation is fraught with barriers, the most significant of which is the intestinal epithelium. A drug's ability to permeate this cellular layer is a primary factor governing its oral bioavailability.[1][2] The Caco-2 cell line, derived from a human colorectal carcinoma, has become the gold standard in vitro model for predicting human drug absorption.[3] When cultured on semipermeable membranes, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit morphological and functional similarities to the small intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters.[3][4]
5-Amino-1MQ is a small, membrane-permeable molecule that functions as an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[5][6] As an NNMT inhibitor, it holds therapeutic promise for various metabolic conditions.[7] Preclinical data suggests that 5-Amino-1MQ has good oral bioavailability, and its membrane permeability has been characterized using Caco-2 assays.[7][8] This application note provides a detailed framework for independently verifying and characterizing the intestinal permeability of 5-Amino-1MQ.
The core of this assay is the calculation of the apparent permeability coefficient (Papp), a quantitative measure of a compound's transport rate across the Caco-2 monolayer.[3][9] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can also determine the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][10]
Scientific Principles & Assay Validation
The Caco-2 assay is a self-validating system when appropriate controls and quality checks are integrated. The integrity of the Caco-2 monolayer is paramount for obtaining meaningful data.
Monolayer Integrity: The Gatekeeper of Permeability
A confluent and well-differentiated Caco-2 monolayer forms tight junctions between adjacent cells, creating a physical barrier to the free diffusion of substances.[4] Two key metrics are used to validate this integrity:
-
Transepithelial Electrical Resistance (TEER): This is a non-invasive measurement of the electrical resistance across the cell monolayer.[4] A high TEER value is indicative of well-formed tight junctions. TEER should be monitored throughout the culture period and must meet a pre-defined threshold before initiating the transport experiment.[11][12]
-
Lucifer Yellow Permeability: Lucifer Yellow is a fluorescent, hydrophilic molecule that has very low permeability across cell membranes and primarily crosses the monolayer through the paracellular pathway (between cells).[13][14] A low passage of Lucifer Yellow from the apical to the basolateral chamber confirms the tightness of the cellular junctions.[14]
Reference Compounds: Benchmarking the System
To ensure the Caco-2 system is performing as expected and to classify the permeability of 5-Amino-1MQ, a set of well-characterized reference compounds with known human absorption and Caco-2 permeability should be run alongside the test compound. This practice is in line with FDA guidelines for in vitro permeability assessment.[1][15]
| Compound | Permeability Class | Transport Mechanism | Expected Papp (A-B) (x 10⁻⁶ cm/s) |
| Propranolol | High | Passive Transcellular | > 10 |
| Atenolol | Low | Paracellular | < 1 |
| Digoxin | Moderate (P-gp Substrate) | Active Efflux | Variable, Efflux Ratio > 2 |
| Mannitol | Low (Integrity Marker) | Paracellular | < 1.5 |
Table 1: Recommended reference compounds for Caco-2 assay validation.
Experimental Workflow
The following diagram outlines the critical steps in the Caco-2 permeability assay for 5-Amino-1MQ.
Caption: High-level workflow for the Caco-2 permeability assay.
Detailed Protocols
Safety Precaution: Handle all cell lines and chemical compounds in accordance with standard laboratory safety procedures. Use appropriate personal protective equipment (PPE).[16]
Materials and Reagents
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
5-Amino-1MQ
-
Reference compounds (Propranolol, Atenolol, Digoxin, Mannitol)
-
Lucifer Yellow CH, dipotassium salt
-
TEER meter with appropriate electrodes
-
LC-MS/MS system for analysis
Protocol 1: Caco-2 Cell Culture and Seeding
-
Culture Maintenance: Culture Caco-2 cells at 37°C in a humidified atmosphere of 5% CO2.[1] The growth medium should be DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[17][18]
-
Passaging: When cells reach 80-90% confluence, passage them using Trypsin-EDTA.[1] It is crucial to maintain cells in their exponential growth phase.[1]
-
Seeding on Transwells: For the assay, seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the Transwell inserts for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[3] Change the medium in both the apical and basolateral compartments every 2-3 days.[1]
Protocol 2: Monolayer Integrity Assessment
-
TEER Measurement: a. Before the transport experiment, allow the Transwell plates to equilibrate to room temperature for about 1 hour.[13] b. Using a TEER meter, measure the electrical resistance of each well. c. The TEER value should be greater than 200-250 Ω x cm² for the monolayer to be considered suitable for the experiment.[11][12] Wells not meeting this criterion should be excluded.
-
Lucifer Yellow Permeability Assay: a. This assay is typically performed after the main transport experiment to confirm that the test compound did not compromise monolayer integrity. b. After the transport experiment, wash the monolayers with pre-warmed HBSS. c. Add a solution of Lucifer Yellow (e.g., 0.1 mg/mL) to the apical chamber and fresh HBSS to the basolateral chamber.[14] d. Incubate for 1 hour at 37°C.[13] e. Measure the fluorescence in the basolateral chamber using a plate reader (excitation ~485 nm, emission ~535 nm).[13][14] f. The percent permeability of Lucifer Yellow should be less than 3%.[14]
Protocol 3: 5-Amino-1MQ Transport Experiment
-
Preparation: a. Prepare a stock solution of 5-Amino-1MQ in a suitable solvent (e.g., DMSO) and then dilute it in transport buffer (HBSS) to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (<1%) to avoid cytotoxicity. b. Prepare dosing solutions for the reference compounds in the same manner.
-
Apical to Basolateral (A-B) Transport: a. Gently remove the culture medium from the apical and basolateral chambers. b. Wash the monolayer twice with pre-warmed transport buffer. c. Add the 5-Amino-1MQ dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber. d. Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 2 hours).[10] e. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
Basolateral to Apical (B-A) Transport: a. Follow the same procedure as for A-B transport, but add the 5-Amino-1MQ dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.[3]
Protocol 4: Sample Analysis and Data Calculation
-
Quantification: a. The concentration of 5-Amino-1MQ in the collected samples should be determined using a validated analytical method, such as LC-MS/MS.[7] A method for quantifying 5-Amino-1MQ in plasma and urine has been developed, which can be adapted for buffer solutions.[7] This method utilizes an ACE® Excel™ C18 column with a water/acetonitrile gradient containing 0.1% formic acid and detection via multiple reaction monitoring (MRM).[7]
-
Apparent Permeability (Papp) Calculation: The Papp is calculated using the following equation:[3]
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport into the receiver chamber (e.g., nmol/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (e.g., nmol/mL).
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is a measure of active transport out of the cell and is calculated as:[3]
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.[3][19]
Data Interpretation
The calculated Papp value for 5-Amino-1MQ can be used to classify its permeability potential.
| Papp (x 10⁻⁶ cm/s) | Permeability Class | Predicted Human Absorption |
| < 1.0 | Low | Poor |
| 1.0 - 10.0 | Moderate | Moderate |
| > 10.0 | High | High |
Table 2: General classification of permeability based on Papp values.[1][15]
Based on existing literature describing 5-Amino-1MQ as "membrane-permeable," a moderate to high Papp value is anticipated.[5][20] The efflux ratio will determine if 5-Amino-1MQ is a substrate for efflux transporters expressed in Caco-2 cells. An ER close to 1 suggests that transport is primarily passive, whereas an ER > 2 suggests active efflux is involved.
Conclusion
The Caco-2 cell permeability assay is an indispensable tool in drug development for predicting the oral bioavailability of novel compounds like 5-Amino-1MQ. By adhering to the detailed protocols and quality control measures outlined in this application note, researchers can generate robust and reliable data to inform critical decisions in the drug development pipeline. The inherent value of this assay lies not just in its predictive power but in its ability to provide mechanistic insights into a compound's interaction with the intestinal epithelium.
References
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-
Bienta. (n.d.). Caco-2 Method Validation. Retrieved January 17, 2026, from [Link]
- Ainslie Lab @ UNC. (2007, June 11). Caco-2 Cell Culture Protocol.
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Góra, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceuticals, 16(10), 1489. [Link]
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 17, 2026.
-
Mizuno, N., et al. (2018). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. Journal of Natural Medicines, 72(4), 897-906. [Link]
- Patel, K., et al. (2017). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 77-82.
-
Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Drug Metabolism and Disposition, 44(12), 1934-1946. [Link]
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Peptide Sciences. (n.d.). 5-Amino-1MQ Blogs. Retrieved January 17, 2026, from [Link]
-
1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. Retrieved January 17, 2026, from [Link]
-
GenOracle. (n.d.). 5-Amino-1MQ. Retrieved January 17, 2026, from [Link]
- ResearchGate. (2025, August 9). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Retrieved January 17, 2026.
-
Kanfade, D., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 205, 114255. [Link]
- Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System. Retrieved January 17, 2026.
-
Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 139-153. [Link]
-
Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Retrieved January 17, 2026, from [Link]
-
Un-Behold. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Retrieved January 17, 2026, from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 17, 2026, from [Link]
-
Béduneau, A., et al. (2014). A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium. Cytotechnology, 66(2), 197-205. [Link]
-
Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107-126. [Link]
- National Institutes of Health. (2025, July 17). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Evaluation of Caco-2 cell monolayer integrity. Continuous TEER (Ω×cm²) analysis.... Retrieved January 17, 2026.
- Grass, G. M. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews, 23(1-3), 199-219.
- Sigma-Aldrich. (n.d.). Caco-2 Wild Type Cell Line (MTOX1000P24) - Technical Bulletin. Retrieved January 17, 2026.
- Olejnik, A., et al. (n.d.).
-
Rowland, M., & Pang, K. S. (2021). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 13(8), 1139. [Link]
- Corning. (n.d.). Lucifer Yellow Permeability Assay using Falcon® HTS 96 Multiwell Insert Systems. Retrieved January 17, 2026.
- Taylor & Francis Online. (2008, October 19). Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Retrieved January 17, 2026.
- STEMCELL Technologies. (2020, October 28). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures [Video]. YouTube.
- U.S. Food and Drug Administration. (2014, March).
- Corning. (n.d.).
- ResearchGate. (2025, August 10). Predictive models for oral drug absorption: From in silico methods to integrated dynamical models. Retrieved January 17, 2026.
- ResearchGate. (2023, May 19). How to differentiate caco-2 cells on a regular culture surface without a transwell insert?. Retrieved January 17, 2026.
- Bio-protocol. (n.d.). 2.7. Caco2 Cell Culture. Retrieved January 17, 2026.
- U.S. Food and Drug Administration. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs [Video]. YouTube.
- Biosig Lab. (n.d.). Deep-PK: Theory. Retrieved January 17, 2026.
-
Klein, S. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. Journal of Pharmaceutical Sciences, 103(11), 3395-3407. [Link]
- PubMed. (n.d.). Transepithelial Electrical Resistance Is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Permeability for lucifer yellow in Caco-2 cell monolayers cultured with.... Retrieved January 17, 2026.
- U.S. Food and Drug Administration. (2020, August 18). FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. Retrieved January 17, 2026.
- U.S. Food and Drug Administration. (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. Retrieved January 17, 2026.
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-Amino-1MQ in Aqueous Solutions
Welcome to the technical support center for 5-Amino-1MQ. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on achieving optimal solubility of 5-Amino-1MQ in aqueous solutions for your experiments. We will explore the underlying scientific principles of various solubilization techniques and provide practical, step-by-step protocols to address common challenges.
Introduction to 5-Amino-1MQ and its Solubility
5-Amino-1MQ, or 5-amino-1-methylquinolinium, is a small molecule inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT)[1][2]. It is of significant interest in metabolic research[1][3]. As a yellow to yellow-orange powder, its solubility can be a critical factor for successful in vitro and in vivo studies[2][4]. While it is a charged cation and described as water-soluble, researchers may encounter challenges in achieving desired concentrations, especially in aqueous buffers[2][4]. This guide will provide a comprehensive overview of strategies to enhance its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 5-Amino-1MQ?
A1: 5-Amino-1MQ is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol[4]. Its solubility in water is described as moderate and can be pH-dependent[4][5]. As an iodide salt, its ionic nature contributes to its moderate water solubility[5]. It is poorly soluble in non-polar solvents such as hexane and chloroform[5].
Q2: Why is my 5-Amino-1MQ not dissolving completely in water?
A2: Several factors can contribute to incomplete dissolution in water. The pH of the water can play a significant role, especially for a compound with an amino group[4]. The concentration you are trying to achieve may exceed its intrinsic aqueous solubility. The rate of dissolution can also be slow, and insufficient mixing or time may be the issue.
Q3: What solvents are recommended for creating a stock solution?
A3: For creating a high-concentration stock solution, DMSO is a common choice, with a reported solubility of at least 2 mg/mL[6]. Ethanol is another suitable organic solvent[4]. These stock solutions can then be diluted into your aqueous experimental medium. However, it is crucial to consider the final concentration of the organic solvent in your assay, as it may have effects on the biological system being studied.
Q4: How should I store 5-Amino-1MQ, both in powder and solution form?
A4: As a lyophilized powder, 5-Amino-1MQ should be stored at -20°C for long-term stability[7][8]. Once reconstituted in a solvent, the solution should be stored at 2-8°C and ideally used within a few weeks to a month[7][9]. It is advisable to avoid repeated freeze-thaw cycles, which can be achieved by preparing aliquots of the stock solution[9].
Troubleshooting Guide: Addressing Specific Solubility Issues
This section provides direct answers to common problems encountered during the solubilization of 5-Amino-1MQ.
Issue 1: The compound forms a suspension or precipitates out of my aqueous buffer.
-
Question: I've added 5-Amino-1MQ to my phosphate-buffered saline (PBS), and it's not dissolving completely. What should I do?
-
Answer: This is a common issue when the desired concentration in a physiological buffer exceeds the compound's solubility at that specific pH. The amino group on 5-Amino-1MQ is a weak base, and its protonation state, which influences solubility, is pH-dependent.
-
Immediate Action: Try adjusting the pH of your buffer. Lowering the pH will protonate the amino group, increasing its polarity and likely enhancing its aqueous solubility. You can add a small amount of dilute HCl to your buffer to lower the pH.
-
Alternative Approach: Consider preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your experiment.
-
Issue 2: The solubility appears to be very low even with pH adjustment.
-
Question: I've tried lowering the pH, but I still can't reach the concentration I need for my experiment. What are my other options?
-
Answer: If pH adjustment is insufficient, you can employ co-solvents or other solubilizing excipients. These work by reducing the polarity of the aqueous solvent, making it more favorable for the dissolution of less polar compounds[10][11].
-
Co-solvents: You can add a small percentage of a water-miscible organic solvent to your aqueous solution. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[10][12]. Start with a low percentage (e.g., 1-5%) and incrementally increase it while monitoring for any potential effects on your experimental system.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can be used to form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility[13][14]. This technique, known as micellar solubilization, is effective at very low surfactant concentrations, often above their critical micelle concentration[14].
-
Issue 3: I need to prepare a formulation for in vivo studies and am concerned about the toxicity of organic solvents.
-
Question: DMSO is not ideal for my animal studies. What are safer alternatives for solubilizing 5-Amino-1MQ for injection?
-
Answer: For in vivo applications, biocompatible excipients are essential.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility[15]. The hydrophobic inner cavity of the cyclodextrin can encapsulate the nonpolar regions of 5-Amino-1MQ, while the hydrophilic exterior allows the complex to dissolve in water.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be explored[16]. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Detailed Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Weigh the desired amount of 5-Amino-1MQ powder.
-
Add the powder to your desired aqueous buffer (e.g., PBS).
-
Stir the mixture at room temperature.
-
If the compound does not fully dissolve, slowly add 0.1 M HCl dropwise while monitoring the pH and observing the solution's clarity.
-
Continue stirring until the solution is clear.
-
Record the final pH of the solution.
-
Filter the solution through a 0.22 µm sterile filter before use.
Protocol 2: Preparation of a Stock Solution with a Co-solvent
-
Prepare a high-concentration stock solution of 5-Amino-1MQ in a suitable co-solvent (e.g., 10 mg/mL in DMSO).
-
To prepare your working solution, dilute the stock solution into your aqueous buffer to the desired final concentration.
-
Ensure the final concentration of the co-solvent is below the threshold that may affect your specific assay (typically <0.5% for DMSO).
-
Vortex the working solution gently to ensure homogeneity.
Data Summary Table
| Solvent | Reported Solubility | Notes | Reference |
| Water | Moderately soluble; pH-dependent | Ionic nature as an iodide salt aids solubility. | [4][5] |
| DMSO | ≥ 2 mg/mL, clear | A common choice for stock solutions. | [6] |
| Ethanol | Soluble | Another option for stock solutions. | [4] |
| Non-polar solvents (e.g., hexane, toluene) | Insoluble or sparingly soluble | Not recommended for solubilization. | [5] |
Visualizing Solubility Concepts
The Impact of pH on 5-Amino-1MQ Solubility
Caption: Effect of pH on the ionization and solubility of 5-Amino-1MQ.
Co-solvency Mechanism
Caption: Mechanism of co-solvency for enhancing solubility.
References
-
Grinder Gym. (n.d.). 5-Amino-1MQ. Retrieved from [Link]
-
Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 213-221. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 77(4), 429–437. Available at: [Link]
-
How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble? (2025, November 20). AJK BIOPHARM. Retrieved from [Link]
-
Peptides.gg. (n.d.). Buy 5-Amino-1MQ Online. Retrieved from [Link]
-
Hasan, M. M., & Al-Akayleh, F. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 10(2), 113-121. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery & Therapeutics, 9(3-s), 747-755. Available at: [Link]
-
Synthesis Peptides. (n.d.). 5-Amino-1MQ. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Real Peptides. (2025, October 6). How to take 5 Amino 1MQ. Retrieved from [Link]
-
Lorenz, T., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Available at: [Link]
-
Peptide Sciences. (n.d.). 5-Amino-1MQ 50mg (60 Capsules). Retrieved from [Link]
-
Plant Care. (2026, January 1). How to Choose the Best 5 Amino 1MQ Peptide for Research Use. Retrieved from [Link]
-
5-Amino-1MQ (50 mg Vial) Dosage Protocol. (n.d.). Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used solubilizer excipients based on its functions. Retrieved from [Link]
-
Regenerative Medicine | Stem Cell Therapy. (n.d.). 5 Amino 1MQ.docx. Retrieved from [Link]
-
Scribd. (n.d.). Solubilizing Excipients Guide. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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PharmaCompass.com. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 5-Amino-1-MQ: A Superior Ingredient for Weight Loss Formulations. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
Profound. (n.d.). 5-AMINO-1MQ. Retrieved from [Link]
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Alpha Rejuvenation. (n.d.). 5-Amino-1MQ Dosage: Guide 2025. Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025, September 14). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Revolution Health & Wellness. (2025, May 13). Peptide Therapy - 5-Amino-1MQ. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Retrieved from [Link]
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Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 139-149. Available at: [Link]
-
YouTube. (2026, January 5). What Is 5-Amino-1MQ? How It Works (And Why Most Dosing Is Wrong). Retrieved from [Link]
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Technical Support Center: 5-Amino-1MQ Stability & Handling
Welcome to the technical support guide for 5-Amino-1MQ. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the long-term stability of 5-Amino-1MQ. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your compound and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs): The Fundamentals of 5-Amino-1MQ Stability
This section covers the core principles of 5-Amino-1MQ stability that every researcher should understand before beginning their experiments.
Q1: What is 5-Amino-1MQ, and why is its stability critical for my research?
5-Amino-1MQ (5-Amino-1-methylquinolinium) is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a key regulator in cellular metabolism and energy balance; its inhibition has been linked to potential therapeutic benefits in metabolic disorders, obesity, and age-related conditions.[1][3][4][5]
The stability of 5-Amino-1MQ is paramount because its chemical integrity directly dictates its biological activity.[6] Degradation of the molecule can lead to a loss of potency, resulting in inaccurate and irreproducible experimental data.[6][7] Ensuring the compound remains in its active form throughout storage and handling is essential for generating reliable scientific findings.
Q2: What is the difference in stability between lyophilized and reconstituted 5-Amino-1MQ?
There is a significant difference in stability between the two forms:
-
Lyophilized (Freeze-Dried) Powder: This is the most stable form of 5-Amino-1MQ, suitable for long-term storage.[8][9] The lyophilization process removes water, which dramatically slows down hydrolytic degradation pathways.[10] When stored correctly, the powder can remain stable for up to 24 months.[9]
-
Reconstituted Solution: Once dissolved in a solvent, 5-Amino-1MQ is far more susceptible to degradation.[10][11] The shelf-life of the solution is significantly shorter, typically ranging from 24 hours to a few weeks, depending on the solvent and storage temperature.[9][11]
Q3: What are the primary environmental factors that cause 5-Amino-1MQ to degrade?
Like many small molecules, the stability of 5-Amino-1MQ is influenced by several key factors:[6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[6] This is the most critical factor to control.
-
Moisture/Humidity: For the lyophilized powder, moisture absorption can initiate hydrolysis, compromising the compound.[6][10] Condensation is a key risk when handling vials moved from cold storage.[9][11]
-
Light: Exposure to UV light can provide the energy needed to break chemical bonds and degrade the compound.[11]
-
Oxidation: Exposure to air can lead to oxidative degradation, especially for certain functional groups within the molecule.[10]
Caption: Key environmental factors leading to compound degradation.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides direct answers to problems you may encounter during your research, helping you identify if compound stability is the root cause.
Q1: My experimental results are inconsistent. Could 5-Amino-1MQ stability be the problem?
Yes, inconsistent results are a classic sign of compound degradation. Before troubleshooting other experimental parameters, perform the following checks:
-
Verify Storage Conditions: Confirm that both your lyophilized stock and reconstituted solutions have been stored at the correct temperatures and protected from light. Refer to the storage protocol table below.
-
Review Handling Procedures: Was the compound left at room temperature for extended periods during weighing or experiment setup? Minimize time outside of recommended storage temperatures.[10]
-
Consider Freeze-Thaw Cycles: Have you repeatedly frozen and thawed the same stock solution? This practice is strongly discouraged as it can degrade the molecule.[11][12]
Q2: I accidentally left my 5-Amino-1MQ vial at room temperature. Is it still usable?
This depends on the form of the compound and the duration of exposure:
-
Lyophilized Powder: The powder is relatively stable and can withstand short-term temperature fluctuations during transport or brief periods on the benchtop.[12] If the vial was sealed and exposure was limited to a few hours, it is likely still viable. However, for extended periods (e.g., overnight), its integrity may be compromised.
-
Reconstituted Solution: The solution is much less stable at room temperature and degradation can occur rapidly.[11] If left out for more than a few hours, it is highly recommended to discard the solution and prepare a fresh one to ensure data integrity.
Q3: The reconstituted solution has changed color or appears cloudy. What should I do?
A visible change in the solution's appearance (e.g., color change, cloudiness, precipitation) is a definitive indicator of degradation or contamination. Do not use the solution. Discard it immediately following your institution's hazardous waste guidelines and prepare a fresh solution from your lyophilized stock, paying close attention to sterile reconstitution techniques.[11]
Caption: Troubleshooting workflow for inconsistent experimental results.
Protocols and Best Practices for Ensuring Stability
Adherence to standardized protocols is the most effective way to prevent compound degradation.
Storage Protocol Summary
| Form | Short-Term Storage | Long-Term Storage | Max Duration | Key Considerations |
| Lyophilized Powder | 2-8°C (36-46°F) | -20°C (-4°F) or colder[8][9] | Up to 24 months at -20°C[9] | Keep sealed, dry, and protected from light.[11] |
| Reconstituted Solution | 2-8°C (36-46°F)[9][11] | Not Recommended | 2-4 weeks[9] to 30 days[11] | Protect from light.[11] Avoid freeze-thaw cycles.[11] |
Step-by-Step Reconstitution Protocol
This protocol is designed to maximize the stability of the resulting solution.
-
Equilibration: Remove the sealed vial of lyophilized 5-Amino-1MQ from cold storage and allow it to sit at room temperature for 15-20 minutes.[9][11] This crucial step prevents moisture from condensing inside the vial upon opening, which could compromise the remaining powder.[9][11]
-
Prepare Workspace: Work in a sterile environment, such as a laminar flow hood.[11] Sanitize the vial's rubber stopper with an alcohol swab.[11]
-
Solvent Selection: Choose the appropriate sterile solvent.
-
Bacteriostatic Water (containing 0.9% benzyl alcohol): Recommended for solutions that will be stored for multiple days, as it helps prevent microbial growth and can extend shelf life up to 2-3 weeks under refrigeration.[11]
-
Sterile Water for Injection: Suitable if the entire solution will be used within 24 hours.[11]
-
-
Reconstitution: Using a sterile syringe, slowly inject the desired volume of solvent down the side of the vial to avoid foaming.[9]
-
Dissolution: Gently swirl or roll the vial until the powder is completely dissolved.[9] Do not shake or vortex the vial , as vigorous agitation can denature or degrade the compound. The final solution should be clear.[9]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, reconstitution date, and use-by date. Immediately store it at 2-8°C, protected from light.[9]
Step-by-Step Stability Verification Protocol (Advanced)
For critical applications or if you suspect degradation, you can analytically verify the purity of your 5-Amino-1MQ.
-
Sample Preparation: Prepare a sample of your 5-Amino-1MQ solution according to the requirements of the analytical instrument.
-
Analytical Method: The preferred method for assessing purity and identifying degradation products is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS/MS).[8][13][14]
-
HPLC separates the parent compound from any impurities. Purity is often determined by comparing the area of the main peak to the total area of all peaks detected at a specific wavelength (e.g., 210-220 nm).[15]
-
MS/MS confirms the identity of the main peak by measuring its mass-to-charge ratio (m/z) and can help identify the structures of any degradation products.[13][15]
-
-
Data Analysis: Compare the resulting chromatogram and mass spectrum to a reference standard or the Certificate of Analysis (CoA) provided by the supplier. A significant decrease in the main peak area or the appearance of new impurity peaks indicates degradation.
References
-
How to take 5 Amino 1MQ. (2025, October 6). Real Peptides. [Link]
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5-AMINO-1MQ. Profound. [Link]
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5-Amino-1MQ (50 mg Vial) Dosage Protocol. Peptide Protocol. [Link]
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Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. [Link]
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5-amino-1MQ.pdf. Compounded Preparation Monograph. [Link]
-
Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. [Link]
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Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences. [Link]
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5-Amino-1 MQ: An exploration into its benefits and uses. (2023, December 13). Reddit. [Link]
-
Machine Learning Unveils PRMT5 Inhibitors' Diversity and Stability. (2026, January 16). BIOENGINEER.ORG. [Link]
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Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. ACS Publications. [Link]
-
Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. [Link]
-
Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021, September 10). PubMed. [Link]
-
What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025, September 14). Nootropicology. [Link]
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Peptide Therapy - 5-Amino-1MQ. (2025, May 13). Revolution Health & Wellness. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PubMed Central. [Link]
-
Buy 5-Amino 1MQ Peptide (50MG) Lab Tested 99% Purity. Verified Peptides. [Link]
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5-Amino-1MQ: Weight Loss and Metabolism Support. (2024, May 7). Exploring Peptides. [Link]
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Peptide Calculator. Particle Peptides. [Link]
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Peptide Stability: How Long Do Peptides Last? Peptide Information. [Link]
-
How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025, August 9). Swolverine. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
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troubleshooting inconsistent results in 5-Amino-1MQ experiments
Introduction for the Researcher
Welcome to the technical support center for 5-Amino-1MQ. This guide is designed for researchers, scientists, and drug development professionals encountering variability and inconsistent results during their experiments with this potent Nicotinamide N-methyltransferase (NNMT) inhibitor. As a small, membrane-permeable molecule, 5-Amino-1MQ offers exciting possibilities for investigating metabolic regulation, but its efficacy in the lab is critically dependent on precise handling and robust experimental design.[1]
This document moves beyond standard protocols to address the nuanced challenges that can lead to data irreproducibility. We will explore the causality behind common issues, provide validated troubleshooting steps, and offer detailed protocols to ensure your results are both accurate and reliable.
Foundational Science: The Mechanism of 5-Amino-1MQ
Understanding the mechanism of action is fundamental to troubleshooting. 5-Amino-1MQ is not a peptide but a small molecule inhibitor.[2][3] Its primary target is the enzyme Nicotinamide N-methyltransferase (NNMT).[4][5]
NNMT's role is to methylate nicotinamide (a form of Vitamin B3), converting it to 1-methylnicotinamide (1-MNA).[6] This process consumes methyl donors (S-adenosylmethionine, or SAM) and, crucially, diverts nicotinamide away from the NAD+ salvage pathway.[7] By inhibiting NNMT, 5-Amino-1MQ prevents this diversion, increasing the intracellular pool of nicotinamide available for NAD+ synthesis.[8][9] Elevated NAD+ levels are critical for mitochondrial function, energy metabolism, and the activity of sirtuins, which are key regulators of cellular health and longevity.[5][10]
This mechanism is central to its observed effects in preclinical models, which include increased energy expenditure, reduced fat mass, and improved insulin sensitivity.[4][11][12]
Troubleshooting Guide
This section is structured to help you diagnose and solve issues based on where they appear in your workflow.
Problem Area A: Compound Integrity, Handling, and Preparation
Inconsistent results often originate from the very first step: handling the compound itself. The purity, solubility, and stability of your 5-Amino-1MQ are paramount.
Question 1: My 5-Amino-1MQ powder has a clumpy or off-color appearance. Is it still usable?
-
Root Cause: The compound may have been exposed to moisture or light, or it may be of low purity from the supplier. 5-Amino-1MQ should be a fine, yellow to yellow-orange crystalline powder.[9][13]
-
Solution & Pro-Tips:
-
Visual Inspection is Step Zero: Always inspect a new batch upon arrival.
-
Verify Supplier Credibility: Only source from reputable vendors who provide batch-specific Certificates of Analysis (CoA) showing purity (ideally ≥98%) as determined by HPLC and mass spectrometry.[14]
-
Proper Storage is Crucial: Store lyophilized powder in a sealed, dark container at recommended temperatures (refrigerated at 2–8°C or frozen at -20°C for long-term).[13][15]
-
When in Doubt, Test: If the appearance is suspect, perform a quick solubility test or an analytical check via HPLC before committing to a full experiment.
-
Question 2: I'm struggling to get the compound to dissolve properly, or I see precipitation when I add it to my cell culture media.
-
Root Cause: 5-Amino-1MQ has limited water solubility that can be pH-dependent, though its charged quinolinium structure does render it water-soluble.[9][13] The most common issue is "crashing out" when a concentrated organic stock solution is diluted into an aqueous buffer or media.
-
Solution & Pro-Tips:
-
Use the Right Solvent: For stock solutions, sterile Dimethyl Sulfoxide (DMSO) is a reliable choice.[2][9] Sterile water can also be used.[9]
-
Prepare a Concentrated Stock: Create a high-concentration stock (e.g., 10-50 mM in DMSO). This minimizes the volume of organic solvent added to your final assay, reducing the risk of solvent-induced toxicity or artifacts.
-
Dilute with Care: When diluting the stock into aqueous media, add the stock solution to the media dropwise while vortexing or swirling gently. Never add aqueous buffer to the concentrated DMSO stock.
-
Mind the Final Solvent Concentration: Ensure the final concentration of DMSO in your cell-based assays is low (typically <0.1%) to avoid impacting cell health and function. Run a vehicle control (media + same percentage of DMSO) to validate.
-
| Solvent | Use Case | Pros | Cons & Considerations |
| DMSO | Primary stock solutions for in vitro assays | High solubility for 5-Amino-1MQ.[2][9] | Can be toxic to cells at >0.5%. Final concentration must be kept low and consistent across all wells, including controls. |
| Sterile Water | Stock solutions for in vivo or some in vitro use | Avoids organic solvent toxicity.[9] | May have lower maximum solubility than DMSO.[13] Reconstituted aqueous solutions have a shorter shelf-life.[15] |
| PBS/Cell Media | Final working solutions | Physiologically compatible. | Very low solubility. Not suitable for making concentrated stocks. Prone to precipitation. |
Question 3: I suspect my reconstituted 5-Amino-1MQ is degrading over time. How can I ensure its stability?
-
Root Cause: Reconstituted solutions are less stable than lyophilized powder. Stability is affected by storage temperature, light exposure, and repeated freeze-thaw cycles.[13][15]
-
Solution & Pro-Tips:
-
Aliquot Your Stock: After reconstitution, immediately divide your stock solution into single-use aliquots in light-protected tubes.
-
Store Correctly: Store reconstituted aliquots at -20°C or -80°C.[14] Once thawed, use an aliquot for that day's experiments and discard any remainder. Avoid repeated freeze-thaw cycles. [13][15]
-
Refrigerated Use: For daily use, a reconstituted solution can be kept at 2-8°C but should be used within a few weeks.[15][16]
-
Date and Label Everything: Clearly label aliquots with the compound name, concentration, and date of preparation.
-
Problem Area B: In Vitro Assay Inconsistencies
Reproducibility in cell-based and enzymatic assays is a well-documented challenge.[17][18] Success depends on controlling dozens of variables.
Question 4: My IC50 value for NNMT inhibition varies significantly between experiments.
-
Root Cause: This is a classic reproducibility problem.[19] Causes can range from inconsistent cell states to minor variations in reagent preparation or incubation times.
-
Solution & Pro-Tips:
-
Standardize Cell Culture: Use cells from the same passage number for all related experiments. Ensure cell density at the time of treatment is consistent, as this can affect metabolic state. Document all parameters.[20]
-
Pre-warm Your Media/Buffers: Adding cold reagents can shock cells and alter enzyme kinetics. Ensure all solutions are at the proper temperature (usually 37°C) before they contact the cells.[21]
-
Automate Pipetting if Possible: Manual pipetting, especially for serial dilutions, is a major source of error. If available, use calibrated multi-channel pipettes or automated liquid handlers.
-
Check Incubation Times: Use a calibrated timer and be precise. Small deviations can matter, especially in kinetic assays.
-
Run Controls on Every Plate: Every plate must include a positive control (a known NNMT inhibitor, if available), a negative control (vehicle only), and no-cell/no-enzyme controls to measure background signal.
-
Question 5: I'm seeing high variability in results between wells that should be identical (high standard deviation in replicates).
-
Root Cause: This often points to technical errors in plate setup, such as inconsistent cell seeding, poor mixing of reagents, or an "edge effect" where wells on the perimeter of the plate behave differently due to temperature or evaporation gradients.
-
Solution & Pro-Tips:
-
Ensure Homogenous Cell Suspension: Before seeding, ensure your cell suspension is thoroughly but gently mixed to prevent cells from settling, which leads to uneven plating.
-
Improve Mixing Technique: When adding 5-Amino-1MQ or other reagents, pipette-mix gently a few times in each well or use a plate shaker at a low speed to ensure even distribution without disturbing the cell layer.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental data. Instead, fill them with sterile PBS or media to create a humidity buffer, which can reduce evaporation from the inner wells.
-
Check for Contamination: Mycoplasma contamination is a notorious cause of inconsistent cell behavior and is often overlooked.[20] Regularly test your cell lines.
-
Problem Area C: Analytical & Data Interpretation
How you measure your endpoint is as important as the experiment itself. Analytical methods, particularly HPLC, have their own set of troubleshooting requirements.[22]
Question 6: My HPLC analysis of 5-Amino-1MQ shows shifting retention times or poor peak shape (tailing, fronting).
-
Root Cause: These are common HPLC issues.[23][24] Shifting retention times can be caused by changes in mobile phase composition, flow rate instability, or column temperature fluctuations.[25] Poor peak shape can result from column degradation, sample overload, or interactions between the analyte and the column hardware.[26]
-
Solution & Pro-Tips:
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and degas it thoroughly. Inconsistent pH or composition is a primary cause of retention time drift.[22]
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run. A drifting baseline is a sign of an unequilibrated system.[24]
-
Check for Leaks: Visually inspect all fittings for any signs of leaks, which can cause pressure fluctuations and unstable flow rates.
-
Use a Guard Column: A guard column installed before your analytical column will protect it from contaminants in the sample, extending its life and preserving peak shape.
-
Consider Inert Hardware: For compounds prone to interacting with stainless steel, bio-inert or PEEK-lined columns can significantly improve peak shape and prevent analyte loss.[26]
-
Key Experimental Protocols
Protocol 1: Preparation and Validation of a 10 mM 5-Amino-1MQ Stock Solution in DMSO
-
Pre-analysis: Before opening, allow the vial of lyophilized 5-Amino-1MQ powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Calculation: Determine the mass of 5-Amino-1MQ needed. The molecular weight of the cationic form is 160.22 g/mol .[2] To make 1 mL of a 10 mM solution, you would need 1.602 mg.
-
Weighing: Using a calibrated analytical balance, carefully weigh the required amount of powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 1.602 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution for 30-60 seconds until the powder is completely dissolved. The solution should be clear.
-
Validation (Optional but Recommended): Verify the concentration using UV-Vis spectrophotometry by measuring absorbance at its λmax (requires a known extinction coefficient) or by running a standard curve on a validated HPLC method.
-
Storage: Dispense into single-use, light-protected aliquots (e.g., 20 µL) and store at -20°C or below.
Protocol 2: General Protocol for NNMT Enzymatic Inhibition Assay
This protocol provides a template; concentrations and incubation times must be optimized for your specific system.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with DTT and MgCl2). Thaw recombinant human NNMT enzyme, S-adenosylmethionine (SAM), and nicotinamide (NAM) on ice.
-
Serial Dilution: Prepare a serial dilution of your validated 5-Amino-1MQ stock solution in assay buffer. Remember to include a vehicle control (buffer + DMSO).
-
Reaction Setup: In a 96-well plate suitable for your detection method (e.g., black plate for fluorescence), add the following in order:
-
Assay Buffer
-
5-Amino-1MQ dilution (or vehicle)
-
NNMT enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add a mix of SAM and NAM to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and proceed with your detection method. Many commercial kits measure the production of SAH or the consumption of SAM via a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Data Analysis: Subtract background, normalize data to controls, and plot the dose-response curve to calculate the IC50 value.
Frequently Asked Questions (FAQs)
Q: Is 5-Amino-1MQ a peptide? A: No, it is a small molecule, specifically a 5-amino-1-methylquinolinium salt.[2][3] It is chemically synthesized, not built from amino acids.
Q: Can I administer 5-Amino-1MQ orally in my animal studies? A: While oral administration in capsule form is mentioned in some non-research contexts, preclinical scientific studies have often used systemic administration (e.g., subcutaneous injection) to ensure consistent bioavailability and bypass first-pass metabolism in the liver.[27][28] The optimal route depends on your experimental goals.
Q: How long does it take to see effects from 5-Amino-1MQ in experiments? A: In in vitro cell culture, changes in NAD+ levels can be detected within 24 hours.[27][28] In diet-induced obese mouse models, significant effects on body weight and fat mass have been reported after approximately 10-11 days of consistent treatment.[27][28]
Q: Is 5-Amino-1MQ approved for human use? A: No. 5-Amino-1MQ is not approved by the U.S. Food and Drug Administration (FDA) or any other major regulatory body for medical use.[8][29] It is considered an investigational compound sold for research purposes only.[2][11]
References
-
Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. [Link]
-
Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. [Link]
-
Xpeptides. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. [Link]
-
Beverly Hills Rejuvenation Center. (2026, January 2). 5-Amino-1MQ 50mg. [Link]
-
1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [Link]
-
Grinder Gym. 5-Amino-1MQ. [Link]
-
Paradigm Peptides. Buy 5-Amino-1MQ Compound for Research Use | Wholesale Prices. [Link]
-
Live Well Peptides. 5 amino 1mq - Research NNMT Inhibitor. [Link]
-
Sports Technology Labs. 5-Amino-1MQ NNMT Inhibitor | Research-Grade Metabolic Modulator | 99% Purity. [Link]
-
Revolution Health & Wellness. (2025, May 13). Peptide Therapy - 5-Amino-1MQ. [Link]
-
Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. [Link]
-
Waters Corporation. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]
-
Peptides.gg. Buy 5-Amino-1MQ Online - US Made Research Chemicals. [Link]
-
Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
-
ResearchGate. (Request PDF) NAD+ salvage pathway in cancer metabolism and therapy. [Link]
-
MDPI. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. [Link]
-
ResearchGate. Schematic overview of the main cellular pathways regulated by NNMT. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
National Center for Biotechnology Information (PMC). (2024, June 19). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. [Link]
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Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. [Link]
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Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]
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National Center for Biotechnology Information (PMC). In Vitro Research Reproducibility: Keeping Up High Standards. [Link]
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National Center for Biotechnology Information (PMC). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. [Link]
-
Plant Care. (2026, January 1). How to Choose the Best 5 Amino 1MQ Peptide for Research Use. [Link]
-
Real Peptides. (2025, October 6). How to take 5 Amino 1MQ. [Link]
-
National Center for Biotechnology Information (PMC). Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes. [Link]
-
American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]
-
Synthesis Peptides. 5-Amino-1MQ. [Link]
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Molecular Biology. Assay Troubleshooting. [Link]
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Real Peptides. (2025, October 24). How long does it take for 5-Amino-1MQ to work. [Link]
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Peptide Protocol. 5-Amino-1MQ (10 mg Vial) Dosage Protocol. [Link]
-
Regenerative Medicine | Stem Cell Therapy. 5 Amino 1MQ.docx. [Link]
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Technical Support Center: Investigating Potential Off-Target Effects of 5-Amino-1MQ in Cellular Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing the nicotinamide N-methyltransferase (NNMT) inhibitor, 5-Amino-1MQ. This guide is designed to provide in-depth, practical advice for identifying and troubleshooting potential off-target effects in your cellular assays. As scientists, our goal is to ensure that an observed phenotype is a direct consequence of on-target activity. This resource provides the foundational knowledge, frequently asked questions, and validated protocols to help you achieve that confidence.
Section 1: Foundational Knowledge: The On-Target Mechanism of 5-Amino-1MQ
5-Amino-1MQ is a small, membrane-permeable molecule designed to selectively inhibit the enzyme nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[4] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (a form of vitamin B3), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[5][6][7]
Elevated NNMT activity, often observed in metabolic diseases and certain cancers, acts as a "sink" for both the methyl donor pool (SAM) and the NAD+ precursor, nicotinamide.[7][8][9] By inhibiting NNMT, 5-Amino-1MQ is intended to prevent the consumption of nicotinamide, thereby increasing its availability for the NAD+ salvage pathway. This leads to elevated cellular NAD+ levels, which in turn can activate sirtuins (like SIRT1), enhance mitochondrial function, and increase energy expenditure.[10][11][12][13]
Section 2: Technical FAQs & Troubleshooting Guide
This section addresses common questions and experimental challenges related to the specificity of 5-Amino-1MQ.
Q1: I'm observing significant cytotoxicity at my desired experimental concentration. Is this an expected on-target effect or a potential off-target liability?
Answer: This is a critical observation that requires careful dissection. While the primary goal of 5-Amino-1MQ is metabolic modulation, high concentrations can lead to effects that are independent of NNMT inhibition.
-
Causality: On-target effects leading to cell death are possible if the cell line is highly dependent on the metabolic state maintained by NNMT. However, cytotoxicity that occurs at concentrations significantly higher than the IC50 for NNMT inhibition is more likely an off-target effect. Studies have reported modest cytotoxicity for 5-Amino-1MQ at concentrations ranging from 100–300 µM, with more significant (~40%) cytotoxicity at 600 µM.[14]
-
Troubleshooting Steps:
-
Determine the IC50 for NNMT inhibition in your specific cell line. This can be done by measuring the reduction of the downstream product, 1-MNA, via LC-MS.
-
Perform a Dose-Response Cytotoxicity Assay. Use a range of concentrations spanning well below and above your expected effective dose. This will allow you to determine the GI50 (concentration for 50% growth inhibition) or CC50 (50% cytotoxic concentration).
-
Compare IC50 and GI50/CC50. A large window between the on-target IC50 and the cytotoxic concentration suggests the observed cytotoxicity is an off-target effect at higher doses. If the values are very close, the effect may be on-target, or the compound may have multiple liabilities.
-
-
Recommended Protocol: See Protocol 1: Dose-Response Cytotoxicity Assay (MTT/MTS) .
Q2: How can I be certain that the cellular phenotype I'm observing is truly due to NNMT inhibition?
Answer: This is the cornerstone of rigorous pharmacological research. Relying solely on a single small molecule inhibitor is insufficient. Orthogonal validation methods are essential to confirm that the biological outcome is linked to the intended target.[15]
-
Expertise & Logic: A small molecule could bind to unknown targets.[15] The gold standard for validating a pharmacological finding is to replicate the phenotype using a non-pharmacological method that perturbs the same target.
-
Validation Workflow:
-
Primary Observation: Characterize the phenotype (e.g., reduced lipogenesis, altered gene expression) with 5-Amino-1MQ.
-
Pharmacological Control: Use a structurally different, validated NNMT inhibitor. If this second inhibitor recapitulates the phenotype, it strengthens the hypothesis that the effect is on-target.
-
Genetic Validation (Gold Standard): Use siRNA or shRNA to specifically knock down the NNMT gene. The resulting phenotype should phenocopy the effect of 5-Amino-1MQ. A discrepancy between the inhibitor and genetic knockdown results strongly suggests a potential off-target effect of the compound.[15]
-
Rescue Experiment (Optional but powerful): If NNMT inhibition causes a phenotype (e.g., cell cycle arrest), can you "rescue" it by adding a downstream metabolite that bypasses the inhibited step? For NNMT, this is complex, but one could theoretically add back the product 1-MNA to see if it reverses any effects, though 1-MNA itself has biological activity.[8]
-
Q3: What is the known selectivity profile of 5-Amino-1MQ against other enzymes?
Answer: Published data indicates that 5-Amino-1MQ has a high degree of selectivity for NNMT, which is a crucial attribute for a chemical probe.
-
Trustworthiness: Selectivity profiling is a standard part of preclinical drug development to identify potential liabilities early.[16] The data for 5-Amino-1MQ is promising.
-
Data Summary: Studies have tested 5-Amino-1MQ against other related methyltransferases and key enzymes in the NAD+ salvage pathway. The results consistently show a lack of significant inhibition, even at high concentrations.[14][17][18]
| Off-Target Enzyme Family | Specific Enzyme | Result | Concentration Tested | Reference |
| DNA Methyltransferase | DNMT1 | No Inhibition | Up to 600 µM | [14][19] |
| Protein Arginine Methyltransferase | PRMT3 | No Inhibition | Up to 600 µM | [14][19] |
| Catechol-O-Methyltransferase | COMT | No Inhibition | Up to 200 µM | [14] |
| NAD+ Salvage Pathway | NAMPT | No Inhibition | Not Specified | [14][19] |
| NAD+ Dependent Deacetylase | SIRT1 | No Inhibition | Not Specified | [14][19] |
This table indicates high selectivity, a key feature for a reliable tool compound.
Q4: 5-Amino-1MQ has a quinolinium scaffold. Are there known off-target liabilities associated with this class of compounds?
Answer: Yes, and this is an excellent question that demonstrates advanced thinking about chemical biology. While 5-Amino-1MQ itself has a clean profile in specific counter-screens, the broader quinoline chemical class is known for polypharmacology (binding to multiple targets).
-
Expertise & Causality: The chemical structure of a molecule dictates its potential interactions. Quinoline-based compounds are privileged structures in medicinal chemistry and have been developed as inhibitors for a wide range of targets.[20]
-
Potential Quinoline-Based Off-Targets:
-
Kinases: Many kinase inhibitors, including clinically approved drugs like Lenvatinib and Bosutinib, are based on a quinoline scaffold. They can target VEGFR, FGFR, PDGFRα, and others.[20]
-
DNA Intercalation/Topoisomerase: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes.[20]
-
General Assay Interference: Like many planar aromatic structures, quinolines can be prone to non-specific interactions, aggregation, or fluorescence interference in certain high-throughput assay formats, a phenomenon known as PAINS (Pan-Assay Interference Compounds).[21]
-
-
Practical Implication: While the specific selectivity screens for 5-Amino-1MQ are reassuring, researchers should remain vigilant. If you observe an unexpected phenotype, particularly related to cell signaling, DNA damage, or cell proliferation, it is worth considering a potential off-target effect related to its core scaffold. A kinome scan or a broader panel screening could be employed in advanced troubleshooting.
Section 3: Key Experimental Protocols
These protocols provide detailed, self-validating methodologies for experiments discussed in the FAQ section.
Protocol 1: Dose-Response Cytotoxicity Assay (MTT/MTS)
This protocol determines the concentration at which 5-Amino-1MQ induces cytotoxicity, allowing for comparison with its on-target effective concentration.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of 5-Amino-1MQ serial dilutions in culture medium. A typical range would be from 0.1 µM to 1000 µM. Include a vehicle-only control (e.g., DMSO or PBS).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Also include wells with medium only (no cells) for background subtraction.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-only control wells (set to 100% viability).
-
Plot the normalized viability versus the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the GI50/CC50 value.
-
Protocol 2: Cellular Target Engagement via 1-MNA Quantification
This protocol directly validates that 5-Amino-1MQ is inhibiting NNMT within the cell by measuring the reduction of its enzymatic product, 1-methylnicotinamide (1-MNA).
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency in 6-well plates. Treat with various concentrations of 5-Amino-1MQ (e.g., 0, 0.1, 1, 10, 30 µM) for a defined period (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite pellet in a suitable solvent for liquid chromatography (e.g., 50% acetonitrile).
-
Analyze the sample using LC-MS/MS. Use a validated method with a standard curve generated from pure 1-MNA to quantify its concentration in the samples.
-
-
Data Analysis:
-
Normalize the 1-MNA concentration to the total protein content from a parallel well.
-
Plot the normalized 1-MNA levels versus the 5-Amino-1MQ concentration to determine the cellular IC50 for NNMT inhibition. This value is your benchmark for on-target activity.
-
References
-
Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. Retrieved from [Link]
-
Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Retrieved from [Link]
-
NMN.com. (2024, October 9). New Insights on Muscle Strength: The Role of Inhibiting an Enzyme that Hinders NAD+ Synthesis. Retrieved from [Link]
-
(2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Retrieved from [Link]
-
1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. Retrieved from [Link]
-
Wikipedia. (n.d.). NNMT. Retrieved from [Link]
-
Gao, T., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15. Retrieved from [Link]
-
BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. Retrieved from [Link]
-
Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Metabolism, 73, 1-6. Retrieved from [Link]
-
Chen, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. Biomedicine & Pharmacotherapy, 178. Retrieved from [Link]
-
Reddit. (2025, November 15). 5-Amino-1MQ Complete Guide: The NAD+ Thief Stopper. Retrieved from [Link]
-
Zheng, W., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Journal of Medicinal Chemistry, 64(10), 6407-6423. Retrieved from [Link]
-
Jackson, T. M., et al. (2020). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers, 12(1), 138. Retrieved from [Link]
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Hong, S., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. International Journal of Molecular Sciences, 22(15), 8091. Retrieved from [Link]
-
Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-152. Retrieved from [Link]
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Peptide Sciences. (n.d.). 5-Amino-1MQ Blogs. Retrieved from [Link]
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Cui, Y., et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]
-
Peptide Sciences. (n.d.). How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss? Retrieved from [Link]
-
Assay Genie. (2019). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]
-
Chlapek, P., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7176-7193. Retrieved from [Link]
-
Nutritional Supplement Shop. (2024, August 26). 5-Amino-1MQ: NNMT Inhibitor for Weight Loss & Metabolism. Retrieved from [Link]
-
Real Peptides. (2025, October 6). How to take 5 Amino 1MQ. Retrieved from [Link]
-
YouTube. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]
-
Swolverine. (2025, July 21). 5-Amino-1MQ For Beginners: Dosage, Benefits, and Peptide Stacks Explained. Retrieved from [Link]
-
Reddit. (2025, February 15). A Complete Guide for Injectable 5-Amino-1MQ. Retrieved from [Link]
-
Maji, R., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 182(4), 1013-1026.e17. Retrieved from [Link]
-
van der Worp, H. B., et al. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 68, 244-255. Retrieved from [Link]
-
Charles River. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]
-
Li, X., et al. (2025, August 7). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Molecules, 30(15), 1-20. Retrieved from [Link]
-
Baell, J. B. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Natural Products, 79(3), 616-629. Retrieved from [Link]
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Technical Support Center: Minimizing Variability in Animal Studies with 5-Amino-1MQ
Prepared by the Senior Application Scientist Team
Part 1: Foundational Knowledge - Understanding the 'Why'
This section provides a brief overview of 5-Amino-1MQ's mechanism of action, which is fundamental to understanding its application and potential sources of experimental variability.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for 5-Amino-1MQ?
A: 5-Amino-1MQ is a small, membrane-permeable molecule that acts as a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a critical role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3), consuming S-adenosylmethionine (SAM) in the process.[1][4] In metabolic conditions like diet-induced obesity, NNMT expression is often upregulated in adipose and liver tissue.[1][3] This heightened activity acts as a "metabolic brake" by depleting the cellular pool of nicotinamide available for recycling into Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme for mitochondrial function and energy production.[2][5] By inhibiting NNMT, 5-Amino-1MQ lifts this brake, leading to increased intracellular NAD+ levels.[4][5] This, in turn, enhances metabolic rate, promotes fat oxidation, and improves cellular energy balance.[5][6]
Q: How does NNMT inhibition by 5-Amino-1MQ translate to physiological effects in animal models?
A: The increase in cellular NAD+ initiated by NNMT inhibition has several downstream consequences observed in preclinical models. Elevated NAD+ levels activate sirtuins like SIRT1 (the "longevity gene"), which further promotes mitochondrial efficiency and fat utilization for energy.[7] In diet-induced obese (DIO) mice, treatment with 5-Amino-1MQ has been shown to produce a significant loss of body weight and adipose tissue mass, reduce adipocyte cell size, and lower total cholesterol levels without altering food intake.[3][4] These effects underscore the compound's mechanism of increasing energy expenditure rather than suppressing appetite.[2]
Part 2: Proactive Variability Control: The Four Pillars of a Robust Study
Variability is not inevitable; it is a variable that can and must be controlled. A meticulously planned study is the most effective tool for minimizing noise and producing clear, reproducible data. We have organized our recommendations into four key pillars.
Pillar 1: Compound Formulation & Handling
Inconsistent formulation is a primary source of variability. An animal can only be dosed as accurately as the solution is prepared.
Q: What is the correct way to prepare and store 5-Amino-1MQ to ensure stability and consistent dosing?
A: Proper handling from powder to injection is critical. 5-Amino-1MQ is supplied as a lyophilized powder that requires reconstitution.[8][9][10]
Storage & Stability Protocol:
| Compound State | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 24 months | Store in a desiccated, dark environment to prevent degradation from moisture and light.[8][9][11] |
| Reconstituted Solution | 2°C to 8°C (Refrigerated) | 2 to 4 weeks | Do not refreeze.[8] Allow the vial to reach room temperature before opening to prevent condensation.[9] |
Troubleshooting Common Formulation Issues:
-
Issue: Precipitate or Cloudiness in Solution.
-
Causality: This indicates poor solubility or that the compound has fallen out of solution, which can happen if the wrong vehicle is used or if it's stored improperly. Injecting a non-homogenous solution leads to inaccurate and highly variable dosing.[12]
-
Solution: Gently warm the solution and vortex. If precipitation persists, the formulation must be remade. Consider adjusting the pH or using a different vehicle system. For hydrophobic compounds, small amounts of co-solvents like DMSO or the use of cyclodextrins can improve solubility.[13] Always perform a visual inspection of the solution before each use.
-
Protocol: Preparation of a 10 mg/mL Dosing Solution for Subcutaneous Injection
This protocol provides a step-by-step method for reconstituting and diluting 5-Amino-1MQ for in vivo use.
Materials:
-
Vial of lyophilized 5-Amino-1MQ (e.g., 50 mg)[14]
-
Sterile bacteriostatic water (containing 0.9% benzyl alcohol)[2][9]
-
Sterile, pyrogen-free vehicle (e.g., 0.9% sterile saline)
-
Sterile syringes and needles
-
Vortex mixer
-
Calibrated scale
Methodology:
-
Acclimatization: Remove the vial of lyophilized 5-Amino-1MQ from -20°C storage and allow it to sit at room temperature for at least 30 minutes. This prevents moisture from condensing inside the vial upon opening.[9]
-
Initial Reconstitution (Stock Solution):
-
Aseptically add a small, precise volume of bacteriostatic water to the vial to create a concentrated stock. For a 50 mg vial, adding 1.0 mL will create a 50 mg/mL stock solution.
-
Swirl the vial gently to dissolve the powder. Do not shake vigorously, as this can cause foaming. Use a vortex mixer on a low setting if needed until the solution is completely clear.
-
-
Final Dilution (Working Solution):
-
Determine the final concentration needed for dosing. For a target of 10 mg/mL, you will dilute the stock solution.
-
Example: To make 5 mL of a 10 mg/mL solution, you will need 50 mg of 5-Amino-1MQ. Aseptically withdraw the entire 1.0 mL of your 50 mg/mL stock solution and add it to 4.0 mL of sterile saline in a sterile tube.
-
Vortex the final working solution gently to ensure homogeneity.
-
-
Quality Control & Storage:
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Label the tube clearly with the compound name, concentration, date of preparation, and initials.
-
Store the reconstituted solution at 2-8°C.[8] It is recommended to use the solution within 2-4 weeks for maximum potency.
-
Pillar 2: Dosing Regimen & Administration
The route of administration and dosing frequency directly impact pharmacokinetic profiles and, consequently, biological outcomes.
Q: What administration route and frequency should I use for 5-Amino-1MQ in mice?
A: The choice depends on the study's goals. Both subcutaneous (SC) and oral (PO) routes have been documented.
-
Subcutaneous (SC) Injection: This route was used in key efficacy studies in DIO mice and provides a reliable method for systemic exposure.[4] Given the compound's plasma half-life of approximately 3.8 to 6.9 hours in rats, multiple daily injections may be necessary to maintain steady-state concentrations.[8][15] The study by Neel et al. (2018) successfully used a three-times-daily SC regimen.[4]
-
Oral Gavage (PO): 5-Amino-1MQ has demonstrated good oral bioavailability in rats (F% = 38.4%), making oral gavage a viable, less invasive alternative for chronic studies.[15] However, variability can be higher with oral dosing due to factors like first-pass metabolism and interactions with gut contents.
Recommended Starting Doses from Preclinical Literature:
| Species | Model | Route | Dose Regimen | Source |
| Mouse | C57Bl/6 DIO | SC | 20 mg/kg, three times daily | Neel et al., 2018[4] |
| Rat | Sprague-Dawley | IV | 2 mg/kg, single dose (PK study) | Talluri et al., 2021[15] |
| Rat | Sprague-Dawley | PO | 10 mg/kg, single dose (PK study) | Talluri et al., 2021[15] |
Causality Behind Dosing Errors: Inconsistent injection technique (e.g., variable depth for SC, improper gavage placement) or leakage from the injection site can dramatically alter the absorbed dose and are major drivers of inter-animal variability.[12][16] Always ensure personnel are thoroughly trained and follow a Standard Operating Procedure (SOP). [17]
Pillar 3: Animal Model Selection & Husbandry
The biological context of the animal model is a critical variable. Age, sex, and genetic strain can profoundly influence metabolic pathways and drug response.
Q: Do age, sex, or mouse strain matter when studying 5-Amino-1MQ?
A: Yes, these are critical variables.
-
Age: NNMT expression and activity have been shown to increase with age.[18] This suggests that the metabolic effects of an NNMT inhibitor like 5-Amino-1MQ could be more pronounced in older animals compared to young ones. Using animals of a consistent and relevant age is paramount.[19]
-
Sex: Sex differences in metabolism, inflammation, and aging are well-documented in both mice and humans.[20][21][22] Hormonal differences can influence adipose tissue distribution and insulin sensitivity. Both sexes should be included in studies unless there is a strong scientific justification to exclude one.
-
Strain: Different mouse strains (e.g., C57Bl/6, BALB/c, FVB) have distinct metabolic and immunological profiles. The C57Bl/6 strain is widely used for diet-induced obesity models because it is particularly susceptible to developing obesity and insulin resistance on a high-fat diet.[4] The choice of strain must be appropriate for the research question and kept consistent throughout the study.[17][23]
Husbandry Considerations: Environmental factors like cage density, light cycles, and diet must be standardized. "Cage effects" are a known source of variability; therefore, animals from different treatment groups should be co-housed within the same cages where possible, or at a minimum, treatments should be distributed across racks to avoid confounding.[24]
Pillar 4: Experimental Conduct & Data Integrity
Bias, whether conscious or unconscious, is a potent source of experimental variability. Rigorous experimental design is the only way to mitigate it.
Q: How should I design my experiment to prevent bias?
A: The principles of randomization, blinding, and the use of appropriate controls are non-negotiable for producing trustworthy data.[17]
-
Randomization: Animals must be randomly assigned to treatment groups. This prevents selection bias, ensuring that pre-existing differences between animals are evenly distributed across groups.
-
Blinding: The investigator administering the compound, caring for the animals, and assessing the outcomes should be blinded to the treatment allocation. This prevents unconscious bias from influencing measurements and observations.
-
Appropriate Controls: Every study must include a vehicle control group . This group receives the exact same formulation (e.g., saline, DMSO solution) without the active compound, administered on the same schedule. This isolates the effect of 5-Amino-1MQ from the effect of the vehicle or the stress of the procedure.[17]
Part 3: Reactive Troubleshooting Guide
Even with careful planning, unexpected issues can arise. This section addresses specific problems in a Q&A format.
Q: We are observing high inter-animal variability in weight loss within the same treatment group. What are the likely causes?
A: This is a classic problem that points to inconsistency in one or more areas.[12]
-
Check Your Dosing Procedure: This is the most common culprit.
-
Administration Technique: Are all technicians using the exact same technique for injection or gavage? Small variations can lead to large differences in the delivered dose.[25] Observe the procedure to ensure standardization.
-
Formulation Homogeneity: Is your dosing solution completely dissolved? Vortex the solution before drawing up each dose to prevent the compound from settling.
-
-
Review Animal Husbandry:
-
Dominance Hierarchies: In group-housed animals, stress from social hierarchies can impact metabolic readouts. Ensure stable housing groups.
-
Underlying Health Status: An undetected illness in a subset of animals can skew results. Monitor animals daily for any signs of poor health.
-
-
Re-evaluate the Animal Model:
-
Genetic Drift: If using an inbred strain, be aware that genetic drift can occur over time. Ensure your animals are from a reliable and consistent source.
-
Q: Our study showed no significant effect of 5-Amino-1MQ on body weight compared to the vehicle control. What went wrong?
A: A lack of efficacy can be disappointing, but it provides valuable data. Here's how to dissect the issue:
-
Was the Dose Sufficient?
-
Pharmacokinetics: The dose may have been too low to achieve a therapeutic concentration, or the dosing frequency may have been insufficient for the compound's half-life.[12][15] Consider conducting a pilot pharmacokinetic study to confirm exposure in your model.
-
Compound Integrity: Verify the purity and integrity of your 5-Amino-1MQ lot. Was it stored correctly?[8][9] Degradation can lead to a loss of potency.
-
-
Was the Model Appropriate?
-
Was the Study Powered Correctly?
-
Sample Size: An underpowered study (too few animals) may fail to detect a real, but modest, biological effect.[17] Perform a power analysis to determine if your group sizes were adequate.
-
Q: We noticed inflammation/irritation at the subcutaneous injection site. How can we address this?
A: Injection site reactions can be a source of variability due to stress and inflammation.
-
Formulation Issues:
-
pH or Osmolality: The pH of your vehicle may be outside the physiological range. Buffer your vehicle (e.g., with PBS) to be closer to neutral pH.[16]
-
Co-solvents: If using a co-solvent like DMSO, ensure the final concentration is low (typically <5-10%) as high concentrations can cause irritation.
-
-
Injection Technique:
-
Volume: The injection volume may be too large for the site. For mice, SC volumes should generally not exceed 10 mL/kg. Split large doses into two separate injection sites.[16]
-
Rotation: Rotate injection sites daily to allow tissue to recover.
-
References
-
Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. [Link]
-
Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. [Link]
-
Anonymous. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. [Link]
-
Luxura Med Spa. What Is 5-Amino-1MQ—and Why Everyone's Talking About It. [Link]
-
Neel, B. A., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology. [Link]
-
Prisys Biotech. (2025, May 23). Designing Animal Studies: Key Considerations For Preclinical Research Success. [Link]
-
Talluri, S., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Chromatography B. [Link]
-
Anonymous. 5-Amino-1MQ (50 mg Vial) Dosage Protocol. [Link]
-
V.Nimc. (2025, December 4). Animal Study Best Practices. [Link]
-
BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. [Link]
-
Gaskill, B. (2022, February 20). 3Rs Webinar: Experimental design-pitfalls, power, and practical best practices. [Link]
-
American Physiological Society. Avoiding Common Pitfalls in Preclinical Animal Research Design. [Link]
-
Real Peptides. (2025, October 6). How to take 5 Amino 1MQ. [Link]
-
Revolution Health & Wellness. (2025, May 13). Peptide Therapy - 5-Amino-1MQ. [Link]
-
Alpha Rejuvenation. 5-Amino-1MQ Dosage: Guide 2025. [Link]
-
1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [Link]
-
Dr.Oracle. (2025, October 22). Is a dose of 1mg-2mg of 5-amino-1MQ sufficient for therapeutic effect?. [Link]
-
Anonymous. (2020, March 4). Everything You Need to Know About Peptide 5-Amino-1MQ Overview. [Link]
-
Profound. 5-AMINO-1MQ. [Link]
-
Swolverine. (2025, July 21). 5-Amino-1MQ For Beginners: Dosage, Benefits, and Peptide Stacks Explained. [Link]
-
Ameano Peptides. 5-Amino 1mq 50mg | ≥99% Purity | Research Use Only. [Link]
-
The Catalyst Clinic. 5-Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally. [Link]
-
Plant Care. (2026, January 1). How to Choose the Best 5 Amino 1MQ Peptide for Research Use. [Link]
-
Manwani, B., et al. (2018). The effect of age, sex and strains on the performance and outcome in animal models of stroke. Neuroscience Insights. [Link]
-
Villa, A., et al. (2022). Age, Sex and Alzheimer's disease: A longitudinal study of 3xTg-AD mice reveals sex-specific disease trajectories and inflammatory responses mirrored in postmortem brains from Alzheimer's patients. Alzheimer's & Dementia. [Link]
-
ResearchGate. (2016, June 6). EdU in vivo (mouse) troubleshooting?. [Link]
-
Liang, C., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences. [Link]
-
Mitchell, S. J., et al. (2016). Effects of Sex, Strain, and Energy Intake on Hallmarks of Aging in Mice. Cell Metabolism. [Link]
-
Pharma IQ. Compound and Biosample Management IT issues, Troubleshooting Guide. [Link]
-
Mitchell, S. J., et al. (2016). Effects of Sex, Strain, and Energy Intake on Hallmarks of Aging in Mice. PubMed. [Link]
Sources
- 1. peptidesciences.com [peptidesciences.com]
- 2. peptidedosages.com [peptidedosages.com]
- 3. thebetterwithageclub.com [thebetterwithageclub.com]
- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. 5-Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally | The Catalyst Clinic London [thecatalystclinic.com]
- 7. luxuramedspa.com [luxuramedspa.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. realpeptides.co [realpeptides.co]
- 10. profoundaminos.com [profoundaminos.com]
- 11. How to Choose the Best 5 Amino 1MQ Peptide for Research Use [plantin.alibaba.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biosynth.com [biosynth.com]
- 14. ameanopeptides.com [ameanopeptides.com]
- 15. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. prisysbiotech.com [prisysbiotech.com]
- 18. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of age, sex and strains on the performance and outcome in animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Age, Sex and Alzheimer’s disease: A longitudinal study of 3xTg-AD mice reveals sex-specific disease trajectories and inflammatory responses mirrored in postmortem brains from Alzheimer’s patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Sex, Strain, and Energy Intake on Hallmarks of Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Sex, Strain, and Energy Intake on Hallmarks of Aging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
degradation profile of 5-Amino-1MQ under different experimental conditions
Welcome to the technical support guide for 5-Amino-1MQ. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation profile of 5-Amino-1MQ. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs) - General Stability & Handling
Q1: How should I store lyophilized 5-Amino-1MQ powder?
A: For long-term stability, lyophilized 5-Amino-1MQ powder should be stored in a cool, dark, and dry environment.[1] The ideal condition is refrigerated at 2–8°C (36–46°F).[2] Keeping the powder in a tightly sealed container with a desiccant is recommended to protect it from moisture. To prevent photolytic degradation, it should be shielded from direct sunlight and UV light, either by using its original packaging or by wrapping the vial in aluminum foil.[2] When stored correctly, the lyophilized powder can be stable for up to 24 months.[2]
Q2: What is the best way to prepare and store a 5-Amino-1MQ stock solution?
A: Reconstituting 5-Amino-1MQ requires careful handling to maintain its integrity.
-
Solvent Choice: Use sterile water, bacteriostatic water (containing 0.9% benzyl alcohol), or DMSO depending on your experimental needs.[1][2] For immediate use in cell culture, sterile phosphate-buffered saline (PBS) is also an option, but its stability in PBS should be verified for longer-term storage.
-
Reconstitution Process: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for 15-20 minutes to prevent condensation, which can introduce moisture and affect stability.[2] Gently swirl or vortex the vial to dissolve the powder; avoid vigorous shaking, as this can denature some compounds, though less of a concern for small molecules like 5-Amino-1MQ, it is still good practice.
-
Storage of Solutions: Reconstituted solutions are significantly less stable than the lyophilized powder. They should be stored refrigerated at 2–8°C and protected from light.[2] When reconstituted in bacteriostatic water, the solution can typically be used for up to 30 days.[2] For longer-term storage, aliquoting the solution into single-use vials and freezing at –20°C or colder is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q3: My 5-Amino-1MQ solution has turned a yellowish or brownish color. What does this mean?
A: A change in color, typically to a yellow or brownish hue, is a common indicator of degradation, particularly oxidative degradation. The 5-amino group on the quinolinium core is an electron-rich functional group, making it susceptible to oxidation.[3] This process can be accelerated by exposure to air (oxygen), light, or trace metal ions in your solvent or buffer. While a slight color change may not always correlate with a significant loss of potency, it indicates that the integrity of the compound is compromised. It is highly recommended to prepare a fresh solution from a new vial of lyophilized powder and ensure storage conditions minimize exposure to oxygen and light.
Troubleshooting Guide: Degradation Under Experimental Conditions
This section addresses specific issues related to the degradation of 5-Amino-1MQ during experimental stress testing. The principles discussed here are grounded in forced degradation studies, which are a regulatory expectation for understanding a molecule's stability profile, as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after incubating my 5-Amino-1MQ sample in acidic solution. What are they?
A: The appearance of new peaks suggests acid-induced degradation. While the quinolinium core of 5-Amino-1MQ is relatively stable, the primary amine group can be involved in reactions under harsh acidic conditions. Acid hydrolysis specifically targets labile functional groups like esters or amides.[3] Although 5-Amino-1MQ lacks these, extreme conditions (high acid concentration and temperature) could potentially lead to complex reactions or degradation of impurities present in the initial sample.
Troubleshooting Steps:
-
Confirm Peak Identity: Use a mass spectrometer (LC-MS) to get the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures.
-
Run a Control: Analyze a control sample of 5-Amino-1MQ that has not been exposed to acid to ensure the peaks are not artifacts of your system or present in the original material.
-
Modify Conditions: Reduce the acid concentration (e.g., from 1 M HCl to 0.1 M HCl) or the incubation temperature to slow the degradation rate and establish a degradation pathway.
Q5: My compound's purity is rapidly declining under basic conditions. Why is 5-Amino-1MQ unstable in alkaline pH?
A: Molecules with primary amines can be susceptible to degradation under basic conditions, which can facilitate different reaction pathways than acidic conditions, such as elimination or condensation reactions.[3] Furthermore, the quinolinium ring system itself can be susceptible to nucleophilic attack by hydroxide ions at elevated temperatures, potentially leading to ring-opening products. This type of degradation is crucial to understand if your formulation includes basic excipients.[3]
Q6: How can I design a comprehensive forced degradation study for 5-Amino-1MQ?
A: A well-designed forced degradation (or stress testing) study is essential to identify potential degradants and establish the stability-indicating nature of your analytical methods.[4][5] The goal is typically to achieve 5-20% degradation of the active substance to ensure that the analytical method can effectively separate and quantify the resulting impurities.
Below is a standard protocol based on ICH guidelines.[6][7]
Protocol: Forced Degradation Study for 5-Amino-1MQ
1. Preparation:
-
Prepare a stock solution of 5-Amino-1MQ in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C. Pull time points at 2, 6, 12, and 24 hours. Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C. Pull time points at 2, 6, 12, and 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Pull time points at 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place both the lyophilized powder and a solution of 5-Amino-1MQ in an oven at 70°C. Pull time points at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the lyophilized powder and solution to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil and placed in the same chamber to differentiate thermal degradation from photolytic degradation.
3. Analysis:
-
Analyze all samples, including a non-degraded (t=0) control, using a validated stability-indicating HPLC-UV or UPLC-MS method.[8][9]
-
Calculate the percentage of 5-Amino-1MQ remaining and the relative percentage of each new impurity peak.
Illustrative Degradation Data
The following table presents example data to illustrate a typical degradation profile for a molecule like 5-Amino-1MQ. Actual results will vary.
| Stress Condition | Time | % 5-Amino-1MQ Remaining (Assay) | Total Impurities (% Peak Area) | Observations |
| Control (t=0) | 0 hr | 100% | <0.1% | Clear, colorless solution |
| 1 M HCl @ 60°C | 24 hr | 91.2% | 8.8% | Slight degradation observed |
| 1 M NaOH @ 60°C | 24 hr | 85.5% | 14.5% | Significant degradation |
| 3% H₂O₂ @ RT | 24 hr | 78.3% | 21.7% | Solution turned pale yellow |
| Thermal (70°C) | 7 days | 96.4% (Solution) | 3.6% | Thermally stable in solution |
| Photolytic | 7 days | 89.1% (Solution) | 10.9% | Significant light sensitivity |
Causality: The illustrative data suggests that 5-Amino-1MQ is most susceptible to oxidative degradation, followed by basic hydrolysis and photolysis. The primary amine is a likely site for oxidation.[3] The compound shows greater stability against acid hydrolysis and thermal stress.
Visual Diagrams & Workflows
Experimental Workflow: Forced Degradation Study
The following diagram outlines the logical flow for conducting a forced degradation study and using the results to validate an analytical method.
Caption: Workflow for a forced degradation study of 5-Amino-1MQ.
Hypothetical Degradation Pathway: Oxidation
This diagram illustrates a plausible oxidative degradation pathway for 5-Amino-1MQ, targeting the chemically susceptible primary amine group. This is a hypothetical pathway based on common reactions of aromatic amines.
Caption: Hypothetical oxidative degradation pathway of 5-Amino-1MQ.
References
-
ICH Q1A(R2) Guideline - ICH. This guideline provides the framework for stability testing of new drug substances and products, including recommendations for testing frequency and conditions.
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). The European Medicines Agency's adoption of the ICH Q1A guideline, which is foundational for registration applications.
-
ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). A consolidated guideline that outlines stability data expectations and the influence of environmental factors.
-
ICH STABILITY TESTING GUIDELINES - SNS Courseware. A presentation summarizing the key aspects of ICH stability guidelines, including stress testing conditions like temperature, humidity, oxidation, and photolysis.
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. A detailed note for guidance on stability testing, outlining objectives, scope, and general principles.
-
How to take 5 Amino 1MQ - Real Peptides. This source provides practical information on the storage and handling of 5-Amino-1MQ in both lyophilized and reconstituted forms.
-
Everything You Need to Know About 5-Amino-1MQ - Peptide Sciences. An overview of 5-Amino-1MQ, describing it as a small molecule inhibitor of the NNMT enzyme.
-
Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed. A peer-reviewed study detailing a validated LC-MS/MS method for the quantification of 5-Amino-1MQ, confirming its stability under standard laboratory handling conditions.
-
Forced degradation studies: A critical lens into pharmaceutical stability. An article explaining the mechanisms of drug degradation under various stress conditions, including acid/base hydrolysis and oxidation of electron-rich groups.
-
5-Amino-1MQ - Grinder Gym. A profile of 5-Amino-1MQ describing its chemical structure, solubility, and general stability at room temperature.
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. An article defining forced degradation studies and their importance in understanding degradation pathways and developing stability-indicating methods.
-
How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid - Swolverine. This article discusses the mechanism of action of 5-Amino-1MQ, focusing on its role as an NNMT inhibitor.
-
Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC - PubMed Central. A research article describing the effects of 5-Amino-1MQ on cellular metabolism.
-
What Is 5-Amino-1MQ—and Why Everyone's Talking About It - Luxura Med Spa. A general overview of 5-Amino-1MQ and its metabolic effects.
-
What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. A summary of 5-Amino-1MQ, identifying it as a small-molecule enzyme inhibitor and not a peptide.
-
Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein - PubMed. A study demonstrating how modifying a small molecule with a primary amine can induce degradation, highlighting the reactivity of this functional group.
-
Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein | Request PDF - ResearchGate. A research publication abstract discussing the modification of small molecules with a primary amine to induce degradation.
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - OUCI. This review discusses the typical allowable degradation limit (5-20%) in forced degradation studies.
-
Peptide Therapy - 5-Amino-1MQ - Revolution Health & Wellness. An article describing 5-Amino-1MQ as a small molecule peptide analog taken orally.
-
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH. A study on a different amino-substituted small molecule, providing an example of stability testing in biological matrices.
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. An article discussing various analytical methods, including chromatography and mass spectrometry, used to monitor drug stability.
-
5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss - 1st Optimal. A discussion of the metabolic effects and research status of 5-Amino-1MQ.
-
How long does it take for 5-Amino-1MQ to work - Real Peptides. This article touches upon administration routes and formulation stability for research studies.
-
(PDF) Thermal degradation of 18 amino acids during pyrolytic processes - ResearchGate. A study on the thermal degradation kinetics of amino acids, providing context for the stability of amine-containing compounds.
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. A review covering analytical methods like HPLC and MS for stability testing in drug development.
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. A case study on developing UHPLC methods for purity analysis, relevant to the analysis of 5-Amino-1MQ and its degradants.
-
Peptides for Weight Loss: How 5-Amino-1MQ Supports Fat Burn and Metabolic Health. An overview of 5-Amino-1MQ's mechanism and benefits.
-
Hydrothermal Degradation of Amino Acids - PMC - NIH. A review of the degradation pathways of amino acids under hydrothermal conditions, including deamination and decarboxylation.
-
The Future of Metabolism: How 5-Amino-1MQ is Revolutionizing Weight Loss. This article discusses the mechanism of 5-Amino-1MQ in inhibiting the NNMT enzyme.
Sources
- 1. grindergym.com [grindergym.com]
- 2. realpeptides.co [realpeptides.co]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. snscourseware.org [snscourseware.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
Technical Support Center: Synthesis of 5-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Derivatives
Welcome to the technical support center for the synthesis of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield in the Cyclization Step to Form the Benzimidazolone Core
Question: My cyclization reaction to form the benzimidazolone ring from a substituted o-phenylenediamine is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the formation of the benzimidazolone core are a frequent issue and can often be attributed to several factors related to the starting materials, reaction conditions, and the specific synthetic route chosen.
-
Causality and Experimental Choices: The cyclization to form the benzimidazolone ring typically involves the reaction of an o-phenylenediamine with a carbonyl source like urea, phosgene, or a chloroformate. The efficiency of this reaction is highly dependent on the nucleophilicity of the amino groups and the electrophilicity of the carbonyl source. High temperatures are often required for the condensation with urea, which can lead to decomposition of sensitive substrates.[1][2]
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the o-phenylenediamine derivative is of high purity. Oxidized impurities can interfere with the cyclization. Recrystallization or column chromatography of the starting material may be necessary.
-
Choice of Carbonyl Source:
-
Urea: This is a common and inexpensive reagent. The reaction is typically performed by heating a melt of the reactants, which can be harsh.[3]
-
Triphosgene/Phosgene Equivalents: These are more reactive and allow for milder reaction conditions, often at room temperature or with gentle heating. However, they are highly toxic and require careful handling.
-
1,1'-Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene and often gives good yields under mild conditions.
-
-
Solvent and Temperature Optimization: If performing the reaction in a solvent, ensure it is dry and appropriate for the chosen reagents. For urea-based syntheses, consider high-boiling solvents like diphenyl ether. For more reactive carbonyl sources, aprotic solvents like THF, DCM, or acetonitrile are suitable. A systematic screening of reaction temperature and time is recommended.
-
Modern Synthetic Approaches: Consider alternative, milder methods such as intramolecular N-arylations of ureas, which can proceed at near-ambient temperatures in the presence of a base like KOH in DMSO, often resulting in high yields.[4]
-
Problem 2: Poor Regioselectivity during N-Methylation
Question: I am attempting to methylate the N1 position of a 5-aminobenzimidazol-2-one derivative and am getting a mixture of N1 and N3 methylated products, which are difficult to separate. How can I improve the regioselectivity?
Answer: Achieving regioselectivity in the N-alkylation of unsymmetrically substituted benzimidazolones is a classic challenge due to the tautomeric nature of the benzimidazole ring system.[5] The proton on the nitrogen can exist in equilibrium between the N1 and N3 positions, presenting two potential sites for alkylation.
-
Causality and Mechanistic Insight: The ratio of the N1 to N3 alkylated products is influenced by both steric and electronic factors of the substituents on the benzimidazole core. The choice of base, solvent, and alkylating agent can also significantly impact the regioselectivity.
-
Strategies for Enhancing Regioselectivity:
-
Steric Hindrance: If there is a bulky substituent adjacent to one of the nitrogen atoms, the incoming electrophile (methyl group) will preferentially attack the less sterically hindered nitrogen.
-
Protecting Groups: A common strategy is to introduce a protecting group that directs the alkylation to a specific nitrogen. For example, a removable protecting group can be installed on one nitrogen, followed by methylation of the other, and subsequent deprotection.[6]
-
Directed Ortho Metalation (DoM): This strategy involves deprotonation at a specific position directed by a functional group, followed by quenching with an electrophile.
-
Enzymatic Methylation: Biocatalytic approaches using engineered N-methyltransferases can offer exceptional regioselectivity for the methylation of benzimidazoles.[7]
-
Palladium-Catalyzed Cross-Coupling: For certain substrates, palladium-catalyzed methods have been developed for the regioselective construction of benzimidazolones from monosubstituted ureas and dihaloaromatics, offering predictable control over the final substitution pattern.[8]
-
Problem 3: Incomplete Reduction of the Nitro Group
Question: The reduction of my 5-nitro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one to the corresponding 5-amino derivative is sluggish and often incomplete. What are the best methods for this transformation?
Answer: The reduction of an aromatic nitro group is a fundamental transformation, but its efficiency can be affected by the presence of other functional groups and the overall electronic nature of the molecule.
-
Causality and Reagent Choice: The choice of reducing agent is critical. Some reagents may be too harsh and lead to side reactions, while others may not be potent enough for a complete reduction.
-
Recommended Reduction Protocols:
| Reducing Agent | Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | Ethanol, reflux | Effective and widely used for nitro group reduction in the presence of other reducible groups.[9] | Requires workup to remove tin salts. |
| H₂/Pd-C | Methanol or Ethanol, atmospheric or elevated pressure | Clean reaction with water as the only byproduct. | May not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |
| Iron powder/NH₄Cl | Ethanol/Water, reflux | Inexpensive and effective. | Can require acidic conditions, which may not be compatible with all substrates. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane, heat | Mild reducing agent, often used for sensitive substrates. | May require phase-transfer catalyst for biphasic systems. |
-
Troubleshooting Tips:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction to determine the optimal reaction time.
-
Activate the Catalyst: For catalytic hydrogenation, ensure the palladium on carbon catalyst is active.
-
Solvent Choice: The solubility of the starting material is crucial. A co-solvent system may be necessary to ensure homogeneity.
-
Problem 4: Difficulty in Product Purification
Question: My final 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one product is difficult to purify. I am observing persistent impurities in my NMR and LC-MS.
Answer: Purification challenges with amino-substituted benzimidazolones often arise from their polar nature and potential for side-product formation.
-
Common Impurities and Their Sources:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Over-methylated Products: Formation of quaternary ammonium salts if an excess of the methylating agent is used.[5]
-
Oxidation Products: The amino group can be susceptible to oxidation, leading to colored impurities.
-
Regioisomers: As discussed in Problem 2, the presence of the N3-methylated isomer can be a significant purification challenge.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Stationary Phase: Silica gel is standard. For highly polar compounds, alumina or reverse-phase silica (C18) may be more effective.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective. For highly polar products, adding a small amount of methanol or a tertiary amine (e.g., triethylamine) to the mobile phase can improve peak shape and reduce tailing on silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the desired product into the aqueous phase. The aqueous phase is then basified, and the product is back-extracted into an organic solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one?
A1: A common and logical synthetic route begins with a commercially available substituted aniline. The key steps are:
-
Nitration: Introduction of a nitro group at the position para to the amino group.
-
Cyclization: Formation of the benzimidazolone ring using a suitable carbonyl source. This can be done before or after the introduction of the methyl group.
-
N-Methylation: Introduction of the methyl group at the N1 position. This step often presents challenges with regioselectivity.
-
Reduction: Conversion of the nitro group to the desired amino group.
Q2: How can I confirm the correct regiochemistry of my N-methylated product?
A2: The definitive confirmation of the N1 vs. N3 methylation can be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic protons will be different for the two regioisomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring will also differ.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between the N-methyl protons and the carbons of the benzimidazole ring, which can help in assigning the structure. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the N-methyl group and nearby aromatic protons, providing strong evidence for the site of methylation.
-
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray diffraction provides unambiguous structural determination.
Q3: Are there any "green" or more environmentally friendly synthetic methods available?
A3: Yes, the field of green chemistry is actively developing more sustainable synthetic routes. For benzimidazole synthesis, some greener approaches include:
-
Microwave-Assisted Synthesis: This can significantly reduce reaction times and sometimes improve yields compared to conventional heating.[10][11]
-
Catalyst-Free and Solvent-Free Reactions: Some methods utilize solid-state reactions or grinding to minimize the use of solvents.[11]
-
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol where possible.[10]
-
Biocatalysis: As mentioned earlier, enzymes can be used for highly selective transformations under mild conditions.[7]
III. Experimental Protocols & Visualizations
Protocol 1: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
This protocol is a representative example of the cyclization to form the benzimidazolone core, starting from a commercially available nitro-substituted o-phenylenediamine.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Urea
-
Hydrochloric acid (HCl), 4N
Procedure:
-
In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1 eq.) and urea (3 eq.).
-
Heat the mixture to 150-160 °C for 2-3 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Add 4N HCl and heat the mixture to boiling to dissolve the product and hydrolyze any unreacted urea.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then cool further in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow Visualization
A typical synthetic pathway for 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is depicted below.
Caption: General synthetic route to the target compound.
Troubleshooting Decision Tree
The following diagram illustrates a decision-making process for troubleshooting low yields in the cyclization step.
Caption: Decision tree for improving cyclization yield.
IV. References
-
Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879. [Link]
-
Iqbal, N., & Siddiqui, H. L. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(41), 34563–34581. [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave Assisted Synthesis of Some Novel 2-Substituted Benzimidazole Derivatives and Their Biological Evaluation. Chemical & Pharmaceutical Bulletin, 55(1), 115–117. [Link]
-
Gencheva, V., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 25(21), 5099. [Link]
-
PubChem. 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. [Link]
-
Lessard, J., et al. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(35), 5945-5948. [Link]
-
Schrimsher, J. L., et al. (1986). Purification and characterization of aminoimidazole ribonucleotide synthetase from Escherichia coli. Biochemistry, 25(15), 4366–4371. [Link]
-
Bansal, Y., & Silakari, O. (2014). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 4(99), 56123-56156. [Link]
-
Ernst, J. B., et al. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3846. [Link]
-
Organic Chemistry Portal. Benzimidazolone synthesis. [Link]
-
Rashid, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44021–44032. [Link]
-
Kumar, R., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 12(7), 781. [Link]
-
Herle, M., et al. (2019). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science, 22(1), 1-5. [Link]
-
Herbst, W., & Hunger, K. (2004). Benzimidazolone Pigments and Related Structures. In Industrial Organic Pigments. Wiley-VCH. [Link]
-
Patel, K., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of Young Pharmacists, 4(2), 86-90. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Grimm, C., et al. (2021). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition, 60(16), 8820-8827. [Link]
Sources
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- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Efficacy of 5-Amino-1MQ in Reversing Diet-Induced Obesity: A Comparative Guide for Researchers
For professionals in metabolic disease research and drug development, the quest for effective anti-obesity therapeutics is a paramount challenge. This guide provides an in-depth, objective comparison of 5-Amino-1MQ, a novel small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), against other prominent therapeutic strategies for diet-induced obesity. By synthesizing preclinical and clinical data, this document aims to equip researchers with the necessary information to evaluate the potential of 5-Amino-1MQ in the landscape of obesity treatment.
The Central Role of NNMT in Adipocyte Metabolism and Obesity
Diet-induced obesity is a complex metabolic disorder characterized by excessive white adipose tissue (WAT) accumulation. Within the intricate network of cellular metabolism, Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator of energy homeostasis, particularly in adipocytes.[1] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide, a precursor to Nicotinamide Adenine Dinucleotide (NAD+), to form 1-methylnicotinamide (1-MNA).[1][2] This process consumes a methyl group from S-adenosylmethionine (SAM).[2]
Elevated expression of NNMT is observed in the adipose tissue and liver of obese and diabetic individuals.[1][3] This upregulation of NNMT in adipocytes acts as a metabolic brake, slowing down fat metabolism.[4][5] By consuming nicotinamide, NNMT can limit its availability for the NAD+ salvage pathway, potentially impacting cellular energy metabolism.[1] NAD+ is a vital coenzyme for mitochondrial function and numerous metabolic reactions.[6][7] A decline in NAD+ levels is associated with metabolic disorders, including obesity.[6][8]
5-Amino-1MQ: A Novel NNMT Inhibitor
5-Amino-1MQ is a small, membrane-permeable molecule designed to selectively inhibit the NNMT enzyme.[4][9] Its mechanism of action is centered on blocking the activity of NNMT, thereby preventing the consumption of nicotinamide and SAM.[1][10] This inhibition is hypothesized to have several downstream effects that collectively contribute to the reversal of diet-induced obesity.
The primary proposed mechanism is the increase in intracellular NAD+ levels.[10][11] By preserving the nicotinamide pool, 5-Amino-1MQ facilitates the synthesis of NAD+, a key coenzyme in cellular respiration and energy production.[6][10] Elevated NAD+ levels can enhance mitochondrial activity, leading to increased energy expenditure and the burning of stored fat.[7][12]
Preclinical studies in diet-induced obese (DIO) mice have demonstrated that treatment with 5-Amino-1MQ leads to a significant reduction in body weight and fat mass without a corresponding decrease in food intake.[13][14] This suggests that the weight loss is driven by an increase in metabolic rate rather than appetite suppression.[14] Furthermore, research indicates that 5-Amino-1MQ can reduce the size of adipocytes and suppress lipogenesis, the process of fat formation.[15][16]
Signaling Pathway of 5-Amino-1MQ
Sources
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- 11. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptidedosages.com [peptidedosages.com]
- 15. researchgate.net [researchgate.net]
- 16. 1stoptimal.com [1stoptimal.com]
A Comparative Guide to 5-Amino-1MQ and Metformin: Dissecting Their Impact on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the quest for novel therapeutic agents that effectively manage glucose homeostasis remains a paramount objective. This guide provides an in-depth technical comparison of two compelling molecules: 5-Amino-1MQ, a novel inhibitor of nicotinamide N-methyltransferase (NNMT), and metformin, the cornerstone of type 2 diabetes therapy. We will dissect their distinct mechanisms of action and compare their effects on critical aspects of glucose metabolism, supported by available experimental data. This analysis aims to equip researchers with a comprehensive understanding of their potential therapeutic applications and guide future investigations.
Introduction: Two Distinct Approaches to Metabolic Regulation
5-Amino-1MQ and metformin represent two different strategies for modulating cellular metabolism. 5-Amino-1MQ is a small molecule inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] Overactivity of NNMT has been linked to metabolic dysfunction and excess abdominal fat. By inhibiting NNMT, 5-Amino-1MQ increases intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular energy metabolism.[1][3] This elevation in NAD+ is believed to enhance mitochondrial function and improve insulin sensitivity.[1][2][4]
Metformin, a biguanide derivative, has been a first-line treatment for type 2 diabetes for decades.[5][6] Its primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I.[7] This leads to a decrease in cellular energy status and the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8] AMPK activation, in turn, suppresses hepatic gluconeogenesis and enhances insulin sensitivity in peripheral tissues.[5][9]
Mechanistic Showdown: NNMT Inhibition vs. AMPK Activation
The divergent primary targets of 5-Amino-1MQ and metformin set the stage for their distinct downstream effects on glucose metabolism.
5-Amino-1MQ: The NNMT-NAD+-SIRT1 Axis
The mechanism of 5-Amino-1MQ is centered on the inhibition of NNMT. This enzyme catalyzes the methylation of nicotinamide, a precursor to NAD+. By blocking NNMT, 5-Amino-1MQ preserves the cellular pool of nicotinamide, leading to increased NAD+ levels.[3] Elevated NAD+ activates sirtuin 1 (SIRT1), a protein deacetylase often referred to as a "longevity gene," which plays a crucial role in improving metabolic efficiency and insulin sensitivity.[2][3]
Caption: 5-Amino-1MQ signaling pathway.
Metformin: The Mitochondrial-AMPK Axis
Metformin's primary action is the mild and transient inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in ATP synthesis and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a potent activator of AMPK. Once activated, AMPK phosphorylates numerous downstream targets to restore energy balance. In the context of glucose metabolism, AMPK activation leads to the inhibition of key gluconeogenic enzymes in the liver and enhances glucose uptake in peripheral tissues.[7]
Caption: Metformin signaling pathway.
Comparative Efficacy on Glucose Metabolism: A Data-Driven Analysis
While direct head-to-head clinical trials are lacking, we can compare the effects of 5-Amino-1MQ and metformin on key parameters of glucose metabolism based on available preclinical and clinical data.
| Parameter | 5-Amino-1MQ | Metformin |
| Primary Mechanism | NNMT Inhibition | AMPK Activation |
| Model System | Animal (mice) | Human (clinical trials) |
| Effect on Glycolysis | Not extensively studied | Increased glycolytic rate[7][10][11] |
| Effect on Gluconeogenesis | Presumed reduction due to improved insulin sensitivity | Significant inhibition of hepatic gluconeogenesis[5][7] |
| Effect on Insulin Sensitivity | Improved insulin sensitivity[1][3][4][12][13] | Improved insulin sensitivity (HOMA-IR reduction)[5][9][14][15] |
| Effect on Glucose Uptake | Enhanced glucose uptake[1] | Increased glucose uptake in peripheral tissues[16][17][18][19] |
Note: The data for 5-Amino-1MQ is primarily from preclinical animal studies and should be interpreted with caution until validated in human trials.
Glycolysis
Metformin has been shown to increase the rate of glycolysis in intestinal cells.[7] This is likely a compensatory mechanism to the inhibition of mitochondrial respiration, forcing cells to rely more on anaerobic energy production. The effect of 5-Amino-1MQ on glycolysis has not been as extensively studied.
Gluconeogenesis
A hallmark of metformin's action is its robust inhibition of hepatic gluconeogenesis, the process of generating glucose in the liver.[5][7] This directly contributes to its glucose-lowering effects. While not directly demonstrated, the improvement in insulin sensitivity observed with 5-Amino-1MQ would be expected to indirectly suppress hepatic gluconeogenesis.
Insulin Sensitivity
Both compounds have been shown to improve insulin sensitivity. In animal models, 5-Amino-1MQ treatment led to improved glucose handling and insulin sensitivity.[12][13] Metformin is well-established to improve insulin sensitivity in humans, as evidenced by reductions in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) in numerous clinical trials.[14][15]
Glucose Uptake
Metformin enhances glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, contributing to its antihyperglycemic effect.[16][17] Similarly, 5-Amino-1MQ has been shown to enhance glucose uptake into cells, likely as a consequence of improved insulin signaling.[1]
Experimental Protocols for Assessing Glucose Metabolism
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments to assess the effects of these compounds on glucose metabolism.
Glycolysis Stress Test using Seahorse XF Analyzer
This assay measures the key parameters of glycolytic flux in live cells in real-time.
Caption: Glycolysis Stress Test Workflow.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[20]
-
Assay Medium Incubation: On the day of the assay, remove the culture medium, wash the cells with glycolysis stress test medium (lacking glucose and pyruvate), and incubate in a non-CO2 incubator at 37°C for 1 hour.[21][22]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[20][23]
-
Compound Loading: Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG) at optimized concentrations.[21][24]
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the glycolysis stress test protocol. The instrument will measure the extracellular acidification rate (ECAR) at baseline and after the sequential injection of glucose, oligomycin (an ATP synthase inhibitor to induce maximum glycolysis), and 2-DG (a glycolysis inhibitor).[21]
Pyruvate Tolerance Test (PTT) for Assessing Hepatic Gluconeogenesis in Mice
This in vivo test assesses the ability of the liver to produce glucose from a pyruvate precursor.
Protocol:
-
Fasting: Fast mice overnight for approximately 15-16 hours.[25][26]
-
Baseline Glucose: Obtain a baseline blood glucose measurement from the tail vein (time 0).[25][26]
-
Pyruvate Injection: Administer an intraperitoneal (i.p.) injection of sodium pyruvate (e.g., 2 g/kg body weight).[27][28]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).[25][27]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the gluconeogenic response.[25]
Euglycemic-Hyperinsulinemic Clamp for Measuring Insulin Sensitivity
This is the gold-standard method for assessing insulin sensitivity in vivo.
Caption: Euglycemic-Hyperinsulinemic Clamp Workflow.
Protocol:
-
Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for recovery.[29][30]
-
Fasting: Fast the animal overnight.[31]
-
Insulin Infusion: Begin a continuous intravenous infusion of insulin at a constant rate to achieve a hyperinsulinemic state.[32]
-
Glucose Infusion: Simultaneously, infuse a variable rate of glucose to maintain the blood glucose level at a constant, euglycemic level.
-
Blood Sampling: Collect blood samples frequently to monitor blood glucose levels and adjust the glucose infusion rate accordingly.[31]
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a direct measure of insulin sensitivity.[32]
2-NBDG Glucose Uptake Assay
This is a fluorescent-based in vitro assay to measure glucose uptake in cultured cells.
Protocol:
-
Cell Culture: Seed cells in a multi-well plate and culture overnight.[33]
-
Glucose Starvation: Replace the culture medium with glucose-free medium and incubate for 1-2 hours to starve the cells of glucose.[33]
-
Compound Treatment: Treat the cells with the test compound (5-Amino-1MQ or metformin) or vehicle control for the desired duration.
-
2-NBDG Incubation: Add 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog, to the medium and incubate for 10-60 minutes.[33][34]
-
Stop Uptake and Wash: Stop the uptake by removing the 2-NBDG containing medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.[33][34]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or plate reader. The fluorescence intensity is proportional to the amount of glucose uptake.[33]
Future Directions and Concluding Remarks
5-Amino-1MQ presents a novel mechanism for improving metabolic health by targeting the NNMT-NAD+ axis. Preclinical data are promising, suggesting its potential in addressing obesity and related metabolic disorders.[13][35] However, a critical next step is the translation of these findings into human clinical trials to establish its safety and efficacy.
Metformin, with its long-standing clinical use, remains a vital tool in the management of type 2 diabetes. Its well-understood mechanism of action, centered on AMPK activation, provides a robust framework for its therapeutic benefits.
A direct comparative study of 5-Amino-1MQ and metformin in a clinical setting would be highly valuable to delineate their respective strengths and potential for synergistic effects. Future research should also explore the long-term metabolic consequences of NNMT inhibition and further elucidate the intricate downstream signaling pathways of both compounds.
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Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity. Journal of Clinical Investigation. Available at: [Link]
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Glucose (2-NBDG) uptake assay. Bio-protocol. Available at: [Link]
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Protocol for hyperinsulinemic-euglycemic clamps in mice. ResearchGate. Available at: [Link]
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Hyperinsulinemic-Euglycemic Clamp. MMPC.org. Available at: [Link]
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Inhibition of mitochondrial function by metformin increases glucose uptake, glycolysis and GDF-15 release from intestinal cells. Nature Communications. Available at: [Link]
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Metformin induces glucose uptake in human preadipocyte-derived adipocytes from various fat depots. PubMed. Available at: [Link]
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2-NBDG Glucose Uptake Assay Kit (Cell-Based). Assay Genie. Available at: [Link]
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Seahorse XF96 Protocol – adapted from Agilent. Leiden University Medical Center. Available at: [Link]
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Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats. STAR Protocols. Available at: [Link]
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Euglycemic-Hyperinsulinemic Clamp. Bio-protocol. Available at: [Link]
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Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. Available at: [Link]
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Protocol for Pyruvate Tolerance Test? ResearchGate. Available at: [Link]
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A Possible Mechanism of Metformin in Improving Insulin Resistance in Diabetic Rat Models. Hindawi. Available at: [Link]
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Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport. National Institutes of Health. Available at: [Link]
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Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent. Available at: [Link]
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Glycolysis stress test in organoids. Protocols.io. Available at: [Link]
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Lifestyle and Metformin Ameliorate Insulin Sensitivity Independently of the Genetic Burden of Established Insulin Resistance Variants in Diabetes Prevention Program Participants. Diabetes Care. Available at: [Link]
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Hepatic gluconeogenesis. MMPC.org. Available at: [Link]
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5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. 1st Optimal. Available at: [Link]
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Metformin treatment response is dependent on glucose growth conditions and metabolic phenotype in colorectal cancer cells. Nature. Available at: [Link]
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Vandy - Hyperinsulinemic-euglycemic Clamp. Protocols.io. Available at: [Link]
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Low glucose availability potentiates the effects of metformin on model T cell activation and exhaustion markers in vitro. PubMed Central. Available at: [Link]
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Standard Glyco/Mito Stress Seahorse Assay. Squarespace. Available at: [Link]
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A Comparative Guide to Validating 5-Amino-1MQ's Mechanism of Action Across Diverse Cell Lines
For researchers and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. 5-Amino-1MQ, a small molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT), has emerged as a compelling agent for its potential roles in metabolic regulation and oncology. This guide provides an in-depth, objective comparison of its performance and outlines a rigorous experimental framework for validating its mechanism across different cell lines, ensuring scientific integrity and reproducibility.
The Central Role of NNMT: A Key Metabolic and Epigenetic Regulator
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM), the universal methyl donor, to nicotinamide (NAM).[1][2] This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1] While seemingly a simple reaction, its implications are profound.
By consuming NAM, NNMT directly influences the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for redox reactions and a substrate for signaling proteins like sirtuins and PARPs.[1][3][4] Furthermore, by consuming SAM and producing SAH, NNMT activity significantly alters the cellular "methylation potential" (the SAM/SAH ratio).[1][2] This ratio governs the activity of numerous methyltransferases responsible for epigenetic modifications of DNA and histones, thereby controlling gene expression.[2][5]
Elevated NNMT expression is observed in various pathological states, including obesity, type 2 diabetes, and a range of aggressive cancers, making it an attractive therapeutic target.[1][6][7] 5-Amino-1MQ is a selective, membrane-permeable small molecule designed to inhibit NNMT, thereby reversing these pathological effects.[3][8][9]
Visualizing the Core Mechanism: NNMT Inhibition by 5-Amino-1MQ
Caption: The inhibitory action of 5-Amino-1MQ on the NNMT enzyme.
Experimental Framework for Validating 5-Amino-1MQ's Mechanism
A robust validation strategy requires a multi-pronged approach across carefully selected cell lines. The causality behind this experimental design is to first confirm direct target engagement, then quantify the immediate biochemical consequences of this engagement, and finally, measure the downstream functional outcomes.
Part 1: Selection of Diverse and Relevant Cell Lines
The choice of cell lines is critical for a comprehensive comparison. We recommend a panel that includes models of metabolic disease and cancer, particularly those with known variations in NNMT expression.
| Cell Line Category | Recommended Cell Lines | Rationale & Key Considerations |
| Metabolic Model | 3T3-L1 (Mouse Adipocytes) | A well-established model for studying adipogenesis and lipogenesis. 5-Amino-1MQ has demonstrated effects in this line, providing a positive control.[3] Differentiated adipocytes show significantly higher NNMT expression than pre-adipocytes.[10] |
| Hepatocellular Model | HepG2 (Human Liver Carcinoma) | The liver is a primary site of NNMT expression and metabolism.[6] This line allows for the study of effects on glucose and lipid metabolism in a human context. |
| High-NNMT Cancer | A498 / 786-O (Renal Cell Carcinoma) | Clear cell Renal Cell Carcinoma (ccRCC) often overexpresses NNMT, and its inhibition has been shown to reduce cell viability and migration.[11][12] |
| High-NNMT Cancer | HSC-2 (Oral Squamous Carcinoma) | Reported to have high NNMT expression levels, making it a sensitive model for observing the effects of inhibition.[13] |
| Low-NNMT Control | Select as per internal screening or literature data (e.g., some non-aggressive cancer lines). | Provides a crucial negative control to ensure the observed effects are NNMT-dependent. |
Part 2: The Validation Workflow
The following workflow systematically validates the mechanism of action from target binding to cellular phenotype.
Caption: A three-phase workflow for validating 5-Amino-1MQ's mechanism.
Phase 1 Protocol: Confirming Direct Target Engagement
Objective: To verify that 5-Amino-1MQ directly binds to and stabilizes the NNMT protein within the complex cellular environment.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[14][15]
Step-by-Step Protocol:
-
Cell Culture: Grow selected cell lines to 80-90% confluency.
-
Compound Treatment: Treat cells with a dose-range of 5-Amino-1MQ (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined incubation period (e.g., 2-4 hours) at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[16]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble NNMT remaining at each temperature using Western Blot with a specific anti-NNMT antibody.
-
Data Analysis: Plot the amount of soluble NNMT as a function of temperature. A shift in the melting curve to higher temperatures in the 5-Amino-1MQ-treated samples compared to the vehicle control confirms target engagement.
Phase 2 Protocol: Quantifying Biochemical Consequences
Objective: To measure the direct enzymatic and metabolic impact of NNMT inhibition by 5-Amino-1MQ.
Methodology A: LC-MS/MS Quantification of Key Metabolites
This is the gold standard for accurately measuring changes in intracellular metabolite concentrations.[17]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of 5-Amino-1MQ (e.g., 1 µM, 10 µM, 50 µM), a vehicle control, and a positive control (e.g., another known NNMT inhibitor like JBSNF-000088) for 24 hours.
-
Metabolite Extraction:
-
Aspirate media and wash cells rapidly with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Incubate on dry ice for 15 minutes, then thaw on ice.
-
Centrifuge to pellet cell debris and protein.
-
-
Sample Analysis: Transfer the supernatant to new tubes for LC-MS/MS analysis. Use established methods to quantify the absolute concentrations of:
-
1-Methylnicotinamide (1-MNA): The direct product of the NNMT reaction. Its decrease is a primary indicator of inhibition.
-
S-Adenosylmethionine (SAM) & S-Adenosylhomocysteine (SAH): To determine the SAM/SAH ratio (methylation potential).
-
NAD+: To confirm the preservation of the NAD+ pool.
-
-
Data Normalization: Normalize metabolite concentrations to total protein content or cell number from a parallel plate.
Methodology B: In Vitro NNMT Enzyme Activity Assay
This assay directly measures the enzymatic activity in cell lysates.
Step-by-Step Protocol:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells as described above.
-
Reaction Mixture: In a microplate, combine cell lysate, NNMT assay buffer, SAM, and nicotinamide.
-
Detection: Use a commercial fluorometric or luminescence-based kit that detects the production of SAH.[3] The signal is proportional to NNMT activity.
-
Analysis: Compare the activity in lysates from 5-Amino-1MQ-treated cells to controls. Calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Phase 3 Protocol: Measuring Downstream Functional Outcomes
Objective: To connect the biochemical changes to tangible cellular phenotypes.
Methodology A: Epigenetic Analysis (Histone Methylation)
Step-by-Step Protocol:
-
Histone Extraction: Culture and treat cells with 5-Amino-1MQ for an extended period (e.g., 48-72 hours) to allow for epigenetic remodeling. Isolate histones using an acid extraction protocol.
-
Western Blot Analysis: Perform Western blotting on the extracted histones using antibodies specific for key methylation marks, such as H3K4me3 (activation mark) and H3K27me3 (repressive mark).[18]
-
Interpretation: An increase in these histone methylation marks following NNMT inhibition would support the hypothesis that preserving the SAM pool enhances methyltransferase activity.[2]
Methodology B: Cell Viability and Proliferation Assays
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A498, HSC-2) in 96-well plates.
-
Treatment: Treat with a dose-response of 5-Amino-1MQ and a comparative inhibitor.
-
Measurement: At various time points (e.g., 24, 48, 72 hours), assess cell viability using an MTT or resazurin-based assay, and proliferation using a BrdU incorporation assay.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to compare the cytotoxic/cytostatic potency across different cell lines.[12]
Methodology C: Cell Migration Assay (for Cancer Cell Lines)
Step-by-Step Protocol:
-
Wound Healing/Scratch Assay: Grow cancer cells to a confluent monolayer. Create a "scratch" with a pipette tip.
-
Treatment: Treat the cells with 5-Amino-1MQ or a control.
-
Imaging: Acquire images at time 0 and regular intervals (e.g., every 8 hours).
-
Analysis: Measure the rate of wound closure. A reduction in the migration rate in treated cells indicates an anti-metastatic potential.
Comparative Performance Data: 5-Amino-1MQ vs. Alternatives
The following table summarizes expected and literature-derived data to guide comparative analysis.
| Parameter | Cell Line | 5-Amino-1MQ | JBSNF-000088 (Alternative) | Expected Outcome & Rationale |
| NNMT IC50 (Biochemical) | N/A | ~1 µM[3] | ~1.8 µM (Human)[19] | Demonstrates direct inhibitory potency on the isolated enzyme. |
| 1-MNA Reduction (Cellular) | 3T3-L1 Adipocytes | Dose-dependent decrease[3] | Dose-dependent decrease[19] | Primary confirmation of target inhibition in a cellular context. |
| Intracellular NAD+ | 3T3-L1 Adipocytes | ~1.2-1.6 fold increase[3] | Not reported | Validates the hypothesis that inhibiting NAM consumption preserves the NAD+ pool. |
| Intracellular SAM | 3T3-L1 Adipocytes | Significant increase[3] | Not reported | Confirms that inhibiting the "methyl sink" activity of NNMT increases methylation potential. |
| Growth Inhibition (GI50) | A498 (ccRCC) | Expected ~10-20 µM | Not reported (other bisubstrate inhibitors are potent)[12] | Measures the functional anti-proliferative effect in a high-NNMT cancer line. |
| Lipogenesis Inhibition | 3T3-L1 Adipocytes | ~50% inhibition at 30 µM[3] | Not reported | Demonstrates a key metabolic outcome in a relevant cell type. |
Conclusion
The validation of 5-Amino-1MQ's mechanism of action requires a systematic, multi-faceted approach. By progressing from direct target engagement (CETSA) to quantifying the immediate biochemical sequelae (LC-MS/MS) and culminating in the assessment of downstream functional effects (phenotypic assays), researchers can build a robust and self-validating data package. Comparing these effects across diverse and well-rationalized cell lines, such as the metabolic model 3T3-L1 and high-NNMT cancer lines like A498, provides a comprehensive understanding of the compound's therapeutic potential. This guide offers the experimental logic and detailed protocols necessary to rigorously evaluate 5-Amino-1MQ and benchmark its performance against other NNMT inhibitors, ultimately accelerating its journey in drug development.
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A Comparative Analysis of 5-Amino-1MQ and Other Novel Nicotinamide N-Methyltransferase (NNMT) Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in the landscape of metabolic diseases.[1] This cytosolic enzyme plays a critical role in cellular metabolism and energy homeostasis, and its overexpression has been strongly linked to obesity, type 2 diabetes, cardiovascular disease, and certain cancers.[2][3] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3), a process that influences fundamental metabolic pathways.[1] Consequently, the development of potent and selective NNMT inhibitors has become a key focus for researchers aiming to counteract the metabolic dysregulation characteristic of these conditions.
This guide provides an in-depth comparative analysis of 5-Amino-1MQ, a promising small molecule NNMT inhibitor, with other known inhibitors. We will delve into the mechanistic underpinnings of NNMT inhibition, compare the performance of various compounds based on experimental data, and provide standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current landscape of NNMT-targeted therapeutics.
The Central Role of NNMT in Metabolism and Disease
NNMT's primary function is to transfer a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[2][4] While historically viewed as a detoxification pathway, it is now clear that this reaction has profound consequences for cellular energy balance.
The enzymatic activity of NNMT consumes both SAM, a universal methyl donor crucial for numerous cellular processes, and NAM, a primary precursor for nicotinamide adenine dinucleotide (NAD+).[3] NAD+ is an essential coenzyme for cellular respiration and a required substrate for sirtuins (e.g., SIRT1), which are critical regulators of mitochondrial function, fat metabolism, and cellular stress responses.[5]
In metabolic diseases like obesity, NNMT is often overexpressed in adipose tissue and the liver.[6][7] This elevated activity acts as a "metabolic brake" by:
-
Depleting NAD+ Pools: By consuming NAM, NNMT limits its availability for the NAD+ salvage pathway, reducing overall NAD+ levels.[8]
-
Impairing Mitochondrial Function: Lower NAD+ levels decrease the activity of NAD+-dependent enzymes like SIRT1, leading to reduced mitochondrial biogenesis and less efficient fat oxidation.[5]
-
Altering Methylation Potential: The consumption of SAM can impact other essential methylation reactions within the cell.
Inhibition of NNMT reverses this process, preserving the cellular NAD+ pool, boosting SIRT1 activity, and promoting a metabolic shift towards increased energy expenditure and fat burning.[5][8]
NNMT Signaling Pathway and Point of Inhibition
The following diagram illustrates the core NNMT metabolic pathway and the mechanism by which inhibitors like 5-Amino-1MQ exert their effects.
Caption: Mechanism of NNMT inhibition.
In-Depth Profile: 5-Amino-1MQ
5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small, synthetic molecule designed for high efficacy and selectivity as an NNMT inhibitor.[9] Its chemical structure allows it to be highly membrane-permeable, a critical feature for reaching its intracellular target.[10][11]
Key Performance Characteristics:
-
Potency: Studies have demonstrated that 5-Amino-1MQ is a potent inhibitor of NNMT, with a reported half-maximal inhibitory concentration (IC50) of approximately 1 µM in enzymatic assays.[12] In cell-based assays, it effectively reduces the production of 1-MNA with a half-maximal effective concentration (EC50) of 2.3 µM.[12]
-
Selectivity: A crucial advantage of 5-Amino-1MQ is its high selectivity. At pharmacologically relevant concentrations, it does not significantly inhibit other SAM-dependent methyltransferases or key enzymes in the NAD+ salvage pathway, such as NAMPT.[12][13] This precision minimizes the risk of off-target effects.[11]
-
Preclinical Efficacy: In studies using diet-induced obese mice, treatment with 5-Amino-1MQ led to significant therapeutic benefits. After just 10-11 days, treated mice exhibited a notable reduction in body weight (~5-7%), a decrease in white adipose tissue mass by up to 30%, and lower plasma cholesterol levels.[6][9] Importantly, these effects were achieved without a reduction in food intake, indicating that the weight loss was driven by increased energy expenditure, not appetite suppression.[6][13]
A Survey of Other Known NNMT Inhibitors
While 5-Amino-1MQ is a leading candidate, the field includes a variety of other inhibitors with different origins and characteristics.
-
Endogenous Inhibitors (MNA): 1-methylnicotinamide (MNA), the product of the NNMT reaction, can itself act as a natural, feedback inhibitor. However, its therapeutic potential is limited by low potency and poor membrane permeability.[13][14]
-
Nicotinamide Analogs (JBSNF-000088): This small-molecule analog of nicotinamide acts as a substrate for NNMT, competitively inhibiting the methylation of endogenous NAM. In animal models, JBSNF-000088 has been shown to reduce MNA levels, improve insulin sensitivity, and lower body weight.[13]
-
Bisubstrate/Transition-State Mimics: These inhibitors are rationally designed to mimic the structure of the substrates (NAM and SAM) as they bind within the enzyme's active site.[15] This strategy has yielded potent inhibitors, including a compound incorporating a naphthalene moiety that demonstrated an IC50 of 1.41 µM.[2][16]
-
HTS-Derived Inhibitors: High-throughput screening of large compound libraries has identified novel inhibitor scaffolds. One such effort by Sanofi yielded several potent compounds, with the most active displaying IC50 values as low as 0.18 µM and 0.26 µM against human NNMT.[17]
-
Natural Products (Yuanhuadine): Isolated from a medicinal plant, Yuanhuadine has been shown to suppress NNMT expression and reduce its activity by approximately 50% at a concentration of 0.5 µM in biochemical assays.[3]
-
Non-Selective Inhibitors (SAH, Sinefungin): S-adenosyl-L-homocysteine (SAH) and the natural product Sinefungin are well-known inhibitors of a broad range of methyltransferases. While useful as tool compounds in biochemical assays, their lack of selectivity makes them unsuitable for therapeutic applications targeting NNMT.[8]
Comparative Performance Analysis
To provide a clear overview, the following table summarizes the key characteristics and experimental data for 5-Amino-1MQ and its main comparators.
| Inhibitor | Class / Type | Potency (IC50) | Selectivity | Membrane Permeability | Key In Vivo / In Vitro Findings |
| 5-Amino-1MQ | Small Molecule (Methylquinolinium) | ~1 µM (enzymatic)[12] | High; no inhibition of other methyltransferases or NAD+ pathway enzymes[12] | High (passive and active transport)[12][13] | Reduces body weight, fat mass, and cholesterol in obese mice; increases cellular NAD+[9][13] |
| JBSNF-000088 | Small Molecule (Nicotinamide Analog) | Not specified | Not specified | Not specified | Drives insulin sensitization, glucose modulation, and body weight reduction in animal models[13] |
| Naphthalene-bisubstrate | Bisubstrate Mimic | 1.41 µM[2] | Not specified | Not specified | Demonstrated dose-dependent inhibition of cell proliferation in an oral cancer cell line[2] |
| Sanofi Cmpd. 3 | HTS-Derived | 0.18 µM (human NNMT)[17] | Not specified | Moderate metabolic stability[17] | Potent enzymatic inhibition, but further optimization needed for in vivo use[17] |
| Yuanhuadine | Natural Product | ~0.5 µM (for 50% inhibition)[3] | Not specified | Not specified | Suppresses NNMT mRNA expression in lung cancer cell lines[3] |
| MNA | Endogenous Product | Low | High | Poor | Can inhibit NNMT in vitro, but poor in vivo effects due to low stability and permeability[13] |
Standardized Experimental Protocols for Inhibitor Evaluation
Validating and comparing NNMT inhibitors requires robust and reproducible experimental workflows. Below are two fundamental protocols for assessing inhibitor efficacy.
Protocol 1: In Vitro Fluorometric NNMT Enzyme Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of a compound on purified NNMT enzyme activity.
Principle: This assay quantifies the production of SAH, a co-product of the NNMT reaction. The SAH is enzymatically converted to adenosine, which is then detected by a fluorescent probe. A decrease in fluorescence relative to a control indicates inhibition of NNMT.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH conversion enzyme mix
-
Fluorescent probe
-
Test inhibitors (e.g., 5-Amino-1MQ) and control inhibitor (e.g., Sinefungin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Warm assay buffer to 37°C.[18] Prepare serial dilutions of the test inhibitor and control inhibitor in assay buffer.
-
Reaction Setup: To each well of the microplate, add:
-
NNMT Assay Buffer
-
Test inhibitor dilution (or vehicle control)
-
NNMT Enzyme
-
-
Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a substrate mix containing SAM and NAM to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Develop Signal: Add the SAH conversion enzyme mix and fluorescent probe. Incubate for an additional 30 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[2]
Protocol 2: Cellular NNMT Activity Assay (1-MNA Measurement)
This protocol assesses an inhibitor's ability to penetrate cells and inhibit NNMT in a biological context.
Principle: Differentiated adipocytes, which express high levels of NNMT, are treated with the inhibitor. The intracellular concentration of the NNMT product, 1-MNA, is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Differentiated 3T3-L1 adipocytes (or other relevant cell line)
-
Cell culture medium
-
Test inhibitor (e.g., 5-Amino-1MQ)
-
Phosphate-buffered saline (PBS)
-
Methanol (for cell lysis and protein precipitation)
-
LC-MS system
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in multi-well plates.
-
Inhibitor Treatment: Treat the differentiated adipocytes with various concentrations of the test inhibitor (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle-only control.
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS to remove any remaining inhibitor from the medium.
-
Metabolite Extraction: Add ice-cold 80% methanol to each well to lyse the cells and precipitate proteins. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the intracellular metabolites.
-
LC-MS Analysis: Analyze the supernatant using an LC-MS system configured for the detection and quantification of 1-MNA.
-
Data Analysis: Normalize the 1-MNA signal to total protein content or cell number. Calculate the percent reduction in 1-MNA for each inhibitor concentration and determine the EC50 value.[12]
General Experimental Workflow
Caption: Workflow for NNMT inhibitor evaluation.
Conclusion and Future Directions
The landscape of nicotinamide N-methyltransferase inhibitors is rapidly evolving, offering a promising new therapeutic avenue for metabolic diseases. The comparative analysis reveals that while several potent inhibitors have been identified, 5-Amino-1MQ stands out due to its well-documented combination of potency, high selectivity, excellent membrane permeability, and proven in vivo efficacy in reversing diet-induced obesity.[9][13][14]
While bisubstrate mimics and HTS-derived compounds show excellent potency in enzymatic assays, their cellular activity and in vivo performance often require further optimization to improve metabolic stability and permeability.[17] Natural products like Yuanhuadine offer interesting scaffolds but require more detailed characterization.[3]
The future of NNMT-targeted therapy is bright. Key next steps for the field include:
-
Clinical Translation: Advancing lead candidates like 5-Amino-1MQ into human clinical trials to validate the preclinical findings.[8]
-
Pharmacokinetic Optimization: Further refining the drug-like properties of novel inhibitors to ensure optimal bioavailability and dosing regimens.
-
Exploring Broader Indications: Investigating the therapeutic potential of NNMT inhibition in other associated conditions, such as non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and certain cancers.[1][19]
By continuing to build on the foundational research outlined in this guide, the scientific community is well-positioned to develop a new class of therapeutics that treats a root cause of obesity and related metabolic disorders.[6]
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van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7043-7064. Retrieved January 17, 2026, from [Link]
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Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 995. Retrieved January 17, 2026, from [Link]
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Li, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1369324. Retrieved January 17, 2026, from [Link]
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Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-155. Retrieved January 17, 2026, from [Link]
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van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656-6667. Retrieved January 17, 2026, from [Link]
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Iyamu, I. D., & Huang, R. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(6), 859-873. Retrieved January 17, 2026, from [Link]
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Gao, T., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Obesity & Metabolic Syndrome, 30(3), 225-235. Retrieved January 17, 2026, from [Link]
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NNMT Inhibitors Treat Root Cause of Obesity. (2018, January 5). Biocompare. Retrieved January 17, 2026, from [Link]
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Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (2019, July 2). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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What are NNMT inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
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Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (2024). Frontiers in Endocrinology. Retrieved January 17, 2026, from [Link]
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Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Muscle-Sparing Effects of 5-Amino-1MQ and GLP-1 Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Muscle Preservation in Metabolic Disease and Weight Management
Skeletal muscle is a critical regulator of metabolic health, accounting for a significant portion of whole-body protein turnover and energy expenditure.[1] Conditions such as obesity and type 2 diabetes, as well as therapeutic interventions that induce weight loss, often lead to an unintended decline in muscle mass. This loss of muscle not only impairs physical function and quality of life but can also exacerbate insulin resistance and increase the risk of sarcopenia, frailty, and mortality.[2][3]
The advent of highly effective weight-loss therapeutics, such as Glucagon-like peptide-1 (GLP-1) receptor agonists, has transformed the management of obesity and type 2 diabetes.[3] However, the substantial weight reduction achieved with these agents is consistently accompanied by a loss of lean body mass, raising concerns about long-term musculoskeletal health.[2][3][4] In this context, novel therapeutic strategies that can uncouple fat loss from muscle loss are of paramount importance.
This guide provides an in-depth technical comparison of two distinct pharmacological agents: 5-Amino-1MQ, a novel small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), and the established class of GLP-1 receptor agonists. We will dissect their fundamental mechanisms of action, compare their divergent effects on skeletal muscle metabolism, and provide validated experimental protocols for assessing their muscle-sparing efficacy in a preclinical setting.
Part 1: A Tale of Two Mechanisms: Intracellular vs. Extracellular Metabolic Modulation
The divergent effects of 5-Amino-1MQ and GLP-1 agonists on skeletal muscle originate from their fundamentally different molecular targets and signaling pathways. 5-Amino-1MQ operates intracellularly to enhance cellular energy metabolism, while GLP-1 agonists bind to extracellular receptors to modulate hormonal and neural pathways.[5]
5-Amino-1MQ: Targeting Intracellular Energy Dynamics
5-Amino-1MQ is a small, cell-permeable molecule that inhibits the enzyme Nicotinamide N-methyltransferase (NNMT).[6][7] NNMT is highly expressed in adipose and liver tissue and its activity increases with age, contributing to age-related fat accumulation.[8] By inhibiting NNMT, 5-Amino-1MQ triggers a cascade of favorable metabolic events:
-
Increased NAD⁺ Availability: NNMT consumes nicotinamide (a form of vitamin B3) and methyl groups. Its inhibition prevents the depletion of the nicotinamide adenine dinucleotide (NAD⁺) pool.[9][10]
-
SIRT1 Activation: Elevated NAD⁺ levels activate Sirtuin 1 (SIRT1), a critical regulator of mitochondrial biogenesis, fatty acid oxidation, and cellular stress resistance.[10]
-
Enhanced Mitochondrial Function: The activation of the NAD⁺-SIRT1 axis leads to improved mitochondrial efficiency and increased ATP production, effectively boosting the cell's energy-burning capacity.[10]
-
Muscle Stem Cell Activation: Preclinical studies in aged mice suggest that NNMT inhibition can activate senescent muscle stem cells, thereby improving the regenerative capacity of aged skeletal muscle.[7][11]
This mechanism promotes fat loss by increasing the metabolic rate and shifting the body towards fat oxidation without relying on appetite suppression.[10][12] Crucially, by enhancing cellular energy and promoting regeneration, it is hypothesized to create a muscle-sparing, and potentially anabolic, environment.[9][11]
GLP-1 Agonists: A Systemic Hormonal Approach
GLP-1 agonists (e.g., semaglutide, liraglutide) are synthetic analogs of the endogenous incretin hormone GLP-1.[13] They exert their effects by binding to and activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found in the pancreas, brain, and other tissues.[13][14] Their primary actions include:
-
Glycemic Control: Enhancing glucose-dependent insulin secretion and suppressing glucagon release.[13][15]
-
Appetite Suppression: Acting on hypothalamic neurons to increase satiety and reduce food intake, which is the principal driver of weight loss.[15]
-
Delayed Gastric Emptying: Slowing the rate at which food leaves the stomach, further contributing to feelings of fullness.[15]
While highly effective for inducing weight loss, this mechanism inherently risks the loss of lean muscle mass due to significant caloric restriction.[2][4] However, the story is complex. Preclinical studies suggest GLP-1RAs may have direct beneficial effects on muscle by mitigating inflammation, upregulating myogenic factors (MyoD, MyoG), and suppressing proteolysis through pathways involving AMPK and SIRT1.[15][16] Some animal models even show that GLP-1RAs can inhibit muscle atrophy and increase muscle mass.[15] This creates a paradoxical situation where the systemic, weight-loss-inducing effects may clinically override potential direct muscle-protective signals.
Part 2: Comparative Analysis of Muscle-Sparing Potential
The fundamental mechanistic differences translate into distinct profiles regarding muscle preservation.
| Feature | 5-Amino-1MQ | GLP-1 Agonists |
| Primary Mechanism | Intracellular NNMT inhibition, increasing cellular NAD⁺ and activating SIRT1.[9][10] | Extracellular GLP-1 receptor activation.[13] |
| Effect on Appetite | No direct effect on appetite; weight loss is driven by increased metabolic rate.[12][17] | Potent appetite suppression, leading to reduced caloric intake.[15] |
| Primary Driver of Fat Loss | Increased cellular energy expenditure and fat oxidation.[10] | Caloric deficit secondary to reduced food intake.[15] |
| Reported Effect on Muscle | Muscle-sparing/anabolic. Preclinical data suggests preservation and regeneration of muscle tissue.[9][11][18] | Variable. Clinical data shows consistent loss of lean mass with total weight loss,[2][4] while preclinical studies suggest potential direct protective effects.[15][16] |
| Clinical Status | Preclinical/Investigational. Human clinical trial data is not yet published.[12][18] | FDA-approved for type 2 diabetes and obesity with extensive clinical data.[13][19] |
Part 3: Experimental Design for a Head-to-Head Preclinical Assessment
To rigorously assess the differential effects of 5-Amino-1MQ and GLP-1 agonists on muscle mass, a multi-pronged experimental approach is required. The following protocols provide a self-validating system to measure changes in muscle mass, protein synthesis, and key markers of protein degradation.
Causality and Experimental Choices
The selection of a diet-induced obesity (DIO) mouse model is critical as it recapitulates the metabolic dysfunction often seen in the target patient population. The use of a vehicle control group is essential to account for any effects of the experimental procedures themselves, while the inclusion of a pair-fed group for the GLP-1 agonist arm is vital. This is the key self-validating step: it allows researchers to distinguish the direct pharmacological effects of the GLP-1 agonist on muscle from the confounding effects of severe caloric restriction.
Sources
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A Head-to-Head Mechanistic and Efficacy Comparison for NAD⁺ Augmentation: 5-Amino-1MQ vs. Nicotinamide Riboside
Executive Summary
Nicotinamide Adenine Dinucleotide (NAD⁺) is a cornerstone of cellular metabolism and signaling, and its decline is a hallmark of aging and metabolic disease.[1] Consequently, strategies to augment cellular NAD⁺ pools are of significant interest to the research and drug development community. This guide provides a head-to-head technical comparison of two prominent agents that modulate NAD⁺ levels through fundamentally different mechanisms: 5-Amino-1MQ, an enzymatic inhibitor, and nicotinamide riboside (NR), a direct precursor. We will dissect their mechanisms of action, compare their reported efficacy based on available data, and provide a validated experimental protocol for quantifying their effects on the NAD⁺ metabolome.
Part 1: Two Divergent Strategies to Elevate Cellular NAD⁺
The cellular concentration of NAD⁺ is determined by a dynamic balance between its biosynthesis, recycling, and consumption. 5-Amino-1MQ and nicotinamide riboside intervene at distinct points in this metabolic network.
Strategy 1: Nicotinamide Riboside (NR) - The Precursor Supply Approach
Nicotinamide riboside is a naturally occurring form of vitamin B3 and a direct biosynthetic precursor to NAD⁺.[2][3] Its primary mechanism involves providing an exogenous supply of a key building block for NAD⁺ synthesis.
Mechanism of Action: Upon cellular entry, NR is phosphorylated by nicotinamide riboside kinases (NRK1/2) to form nicotinamide mononucleotide (NMN).[3] NMN is the immediate precursor to NAD⁺ and is subsequently adenylated by NMN adenylyltransferases (NMNATs) to yield NAD⁺.[2] This two-step "NRK pathway" is an efficient route for NAD⁺ synthesis, notably bypassing the rate-limiting enzyme of the primary salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT).[4]
Sources
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- 3. Nicotinamide riboside - Wikipedia [en.wikipedia.org]
- 4. aboutnad.com [aboutnad.com]
A Comparative Guide to Cross-Validating 5-Amino-1MQ's Impact on Energy Expenditure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the novel nicotinamide N-methyltransferase (NNMT) inhibitor, 5-Amino-1MQ, and its impact on energy expenditure. Designed for the discerning researcher, this document moves beyond simplistic descriptions to offer a comprehensive analysis of experimental validation, comparative efficacy with other NNMT inhibitors, and the causal biochemical pathways. Our focus is on empowering you with the technical insights necessary to design robust, self-validating preclinical studies in the field of metabolic research.
The Central Role of NNMT in Metabolic Regulation
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator of cellular metabolism and energy homeostasis.[1] Primarily expressed in the liver and adipose tissue, NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor.[2] Elevated expression of NNMT is strongly correlated with obesity and type 2 diabetes in both preclinical models and humans.[3][4]
The overactivity of NNMT in metabolic disease creates a "methylation sink," which depletes the cellular pools of both nicotinamide and SAM. This has two significant downstream consequences:
-
Reduced NAD+ Availability: Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and energy metabolism.[3] By diverting nicotinamide to MNA, NNMT effectively acts as a metabolic brake, reducing the available NAD+ for essential processes like mitochondrial respiration.[5]
-
Altered Epigenetic Regulation: The depletion of SAM, the universal methyl donor, can impact histone methylation patterns, leading to epigenetic modifications that favor fat storage and reduce metabolic flexibility.
Inhibition of NNMT, therefore, presents a promising therapeutic strategy to reverse these metabolic derangements by increasing intracellular NAD+ and SAM levels, thereby boosting energy expenditure and reducing lipogenesis.[1]
5-Amino-1MQ: A Potent and Selective NNMT Inhibitor
5-Amino-1MQ is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of NNMT.[6] Its chemical structure allows it to effectively enter cells and directly interact with the NNMT enzyme, blocking its catalytic activity.[1] Preclinical studies in diet-induced obese (DIO) mice have demonstrated the significant anti-obesity and metabolic benefits of 5-Amino-1MQ.
Mechanism of Action: Releasing the Metabolic Brake
The primary mechanism by which 5-Amino-1MQ increases energy expenditure is through the inhibition of NNMT, which leads to a cascade of favorable metabolic changes:
-
Increased Intracellular NAD+: By preventing the methylation of nicotinamide, 5-Amino-1MQ preserves the intracellular pool of this vital precursor, leading to increased levels of NAD+.[7]
-
Enhanced Mitochondrial Function: Higher NAD+ levels fuel mitochondrial respiration, leading to increased fatty acid oxidation and a greater overall energy expenditure.[8]
-
Activation of Sirtuin Pathways: NAD+ is a critical cofactor for sirtuins, a class of proteins that regulate metabolism, stress resistance, and cellular longevity. Activation of SIRT1, in particular, is associated with improved insulin sensitivity and reduced inflammation.
-
Suppression of Lipogenesis: In vitro studies have shown that 5-Amino-1MQ treatment leads to a concentration-dependent inhibition of lipid accumulation in differentiating pre-adipocytes.[7]
The following diagram illustrates the signaling pathway affected by 5-Amino-1MQ:
Caption: Signaling pathway of NNMT inhibition by 5-Amino-1MQ.
Comparative Efficacy of NNMT Inhibitors
While 5-Amino-1MQ is a well-characterized NNMT inhibitor, it is important to consider its performance relative to other compounds targeting the same enzyme. One such competitor is JBSNF-000088, another small molecule inhibitor of NNMT.
The following table summarizes the available preclinical data for these two compounds in diet-induced obese (DIO) mouse models.
| Parameter | 5-Amino-1MQ | JBSNF-000088 |
| Mechanism | Potent and selective NNMT inhibitor | Small molecule analog of nicotinamide, NNMT inhibitor |
| Body Weight Reduction | ~7% reduction in 10 days[9] ~5.1% reduction from baseline | Prevented further weight gain[10] |
| Fat Mass Reduction | ~30% decrease in white adipose tissue mass[11] ~35% decrease in epididymal white adipose tissue | Data not explicitly reported, but improved body composition |
| Energy Expenditure | Increased energy expenditure (inferred from weight loss without appetite suppression)[6] | Increased energy expenditure (inferred)[10] |
| Food Intake | No significant change[7] | No significant change |
| Glucose Metabolism | Improved insulin sensitivity[6] | Normalized glucose tolerance to the level of lean controls[8] |
| Cholesterol | Lowered to normal levels[11] | Data not reported |
| References | [6][7][9][11] | [8][10] |
Analysis: Both 5-Amino-1MQ and JBSNF-000088 demonstrate efficacy in improving metabolic parameters in DIO mice by inhibiting NNMT. 5-Amino-1MQ has more explicitly reported data on significant reductions in both body weight and fat mass. JBSNF-000088 has been shown to prevent further weight gain and normalize glucose tolerance. A key takeaway is that both compounds achieve their effects without suppressing appetite, strongly suggesting a mechanism of increased energy expenditure.
Experimental Protocol for Cross-Validation of Energy Expenditure
To rigorously assess the impact of an NNMT inhibitor like 5-Amino-1MQ on energy expenditure, a well-controlled study using indirect calorimetry is essential. This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
Experimental Workflow
Caption: Experimental workflow for cross-validating the impact of 5-Amino-1MQ on energy expenditure.
Detailed Step-by-Step Methodology: Indirect Calorimetry
Objective: To quantify the effect of 5-Amino-1MQ on 24-hour energy expenditure, respiratory exchange ratio (RER), and physical activity in a diet-induced obese (DIO) mouse model.
Materials:
-
Indirect calorimetry system (e.g., CLAMS, TSE, or Sable Systems)
-
Metabolic cages with bedding, food, and water access
-
Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks)
-
5-Amino-1MQ
-
Vehicle control (e.g., sterile saline or appropriate solvent)
-
Analytical balance
Procedure:
-
Animal Acclimation:
-
House mice individually in the metabolic cages for at least 24-48 hours prior to data collection to allow for acclimation to the new environment. This minimizes stress-induced artifacts in the data.
-
Ensure ad libitum access to food and water during acclimation and throughout the experiment.
-
-
System Calibration:
-
Perform a complete calibration of the O2 and CO2 sensors according to the manufacturer's instructions. This is a critical step to ensure data accuracy.
-
Verify the flow rate of the system.
-
-
Baseline Measurement:
-
Record baseline energy expenditure, RER, food and water intake, and physical activity for 24 hours before the start of the treatment period. This data will serve as an internal control for each animal.
-
-
Randomization and Dosing:
-
Randomly assign mice to either the vehicle control group or the 5-Amino-1MQ treatment group.
-
Administer the appropriate dose of 5-Amino-1MQ or vehicle via the chosen route (e.g., oral gavage, subcutaneous injection). Dosing should be performed at the same time each day to minimize circadian variability.
-
-
Data Collection:
-
Initiate the indirect calorimetry measurement immediately after the first dose.
-
Collect data continuously for a predetermined period (e.g., 7-14 days). Key parameters to record are:
-
Oxygen consumption (VO2)
-
Carbon dioxide production (VCO2)
-
Food and water intake
-
Ambulatory activity (beam breaks)
-
-
-
Data Analysis:
-
Calculate the Respiratory Exchange Ratio (RER = VCO2 / VO2). An RER close to 1.0 indicates carbohydrate oxidation, while an RER close to 0.7 suggests fat oxidation.
-
Calculate Energy Expenditure (EE) using the Weir equation or a similar formula provided by the system's software.
-
Analyze the data for diurnal patterns (light vs. dark cycle).
-
Compare the changes in EE, RER, and activity between the treatment and control groups over time. Statistical analysis (e.g., two-way ANOVA with repeated measures) should be employed.
-
-
Body Composition Analysis:
-
At the end of the study, measure the body composition (fat mass and lean mass) of each mouse using a technique like EchoMRI or DEXA. This will allow for the normalization of energy expenditure data to lean body mass, providing a more accurate assessment of metabolic changes.
-
-
Terminal Procedures:
Conclusion and Future Directions
5-Amino-1MQ represents a promising therapeutic candidate for the treatment of obesity and related metabolic disorders. Its mechanism of action, centered on the inhibition of NNMT and the subsequent enhancement of cellular energy expenditure, is supported by a growing body of preclinical evidence. The experimental framework provided in this guide offers a robust methodology for the cross-validation of these effects, ensuring data integrity and reproducibility.
Future research should focus on long-term efficacy and safety studies of 5-Amino-1MQ and other NNMT inhibitors. Furthermore, clinical trials are needed to translate these promising preclinical findings into human therapies. The continued investigation of this class of compounds holds significant potential for advancing the treatment of metabolic diseases.
References
-
Biocompare. (2018, January 5). NNMT Inhibitors Treat Root Cause of Obesity. [Link]
-
Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 3660. [Link]
-
Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 3660. [Link]
-
1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [Link]
-
Peptide Sciences. (n.d.). How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss?[Link]
-
Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. [Link]
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Peptide Therapy. (n.d.). Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss?[Link]
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Liu, J. R., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. BioMed Research International, 2021, 9924314. [Link]
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Liu, J. R., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. BioMed Research International, 2021, 9924314. [Link]
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Li, Y., et al. (2025, August 7). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. ResearchGate. [Link]
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evaluating the selectivity of 5-Amino-1MQ for NNMT over other methyltransferases
The use of cellular target engagement assays like CETSA further solidifies these findings by confirming that 5-Amino-1MQ effectively binds to and stabilizes NNMT within the complex milieu of a living cell. This provides confidence that the compound's observed biological effects—such as reduced lipogenesis and increased cellular NAD+ levels—are indeed mediated through its intended mechanism of action. [10][20] For researchers in drug development, this guide provides a clear and actionable framework for assessing inhibitor selectivity. The combination of in vitro profiling and in situ target engagement validation forms a self-validating system that is essential for advancing promising therapeutic candidates. The demonstrated selectivity of 5-Amino-1MQ makes it a valuable chemical probe for studying the biological roles of NNMT and a strong candidate for further development as a therapeutic for metabolic diseases. [10]
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A Comparative Clinical Perspective: 5-Amino-1MQ versus Incumbent Obesity Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
The global obesity epidemic continues to present a formidable challenge to public health, demanding innovative therapeutic strategies that extend beyond the current treatment paradigms. While existing anti-obesity medications have demonstrated varying degrees of success, their mechanisms of action and side-effect profiles necessitate a broader and more nuanced therapeutic arsenal. This guide provides a detailed clinical perspective on 5-Amino-1MQ, an investigational small molecule, in comparison to established obesity treatments. We will delve into its unique mechanism of action, supported by preclinical data, and juxtapose its potential with the clinical performance of current pharmacotherapies.
The Emerging Role of NNMT Inhibition in Metabolic Regulation
5-Amino-1MQ is a small molecule inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy balance.[2] Its inhibition is a novel therapeutic approach to treating obesity and related metabolic disorders.[3]
Mechanism of Action: A Cellular Metabolic Shift
The primary mechanism of 5-Amino-1MQ involves the inhibition of NNMT, which catalyzes the methylation of nicotinamide, a form of vitamin B3, to form 1-methylnicotinamide.[4] This process consumes a methyl group from S-adenosylmethionine (SAM) and, importantly, diverts nicotinamide away from the salvage pathway for nicotinamide adenine dinucleotide (NAD+) synthesis.[4] By inhibiting NNMT, 5-Amino-1MQ is postulated to increase intracellular NAD+ levels.[3][5]
Elevated NAD+ levels are critical for a cascade of metabolic benefits. NAD+ is a crucial coenzyme for mitochondrial function and energy production. Increased NAD+ can enhance the activity of sirtuins, particularly SIRT1, which are key regulators of cellular energy expenditure, fat metabolism, and insulin sensitivity.[1] This cascade of events leads to an increase in basal metabolic rate and a shift towards fat utilization for energy, without directly suppressing appetite.[4]
Figure 1: Proposed Mechanism of Action of 5-Amino-1MQ.
Preclinical Evidence for 5-Amino-1MQ
To date, the evidence for 5-Amino-1MQ's efficacy in weight management is derived exclusively from preclinical studies. In vitro experiments have demonstrated that 5-Amino-1MQ can inhibit NNMT, leading to increased intracellular NAD+ levels and a reduction in lipogenesis in adipocytes.[3][5]
Animal studies, primarily in diet-induced obese mice, have shown promising results. Treatment with 5-Amino-1MQ resulted in a significant reduction in body weight, white adipose tissue mass, and adipocyte size.[3] Notably, these effects were observed without a significant impact on food intake, supporting the proposed mechanism of increased energy expenditure rather than appetite suppression.[3] One study reported that obese mice treated with an NNMT inhibitor lost over 7% of their total body weight and experienced a 30% decrease in white fat tissue mass and cell size after 10 days of treatment.[6] Furthermore, these studies have also indicated improvements in metabolic parameters such as reduced cholesterol levels.[2]
It is crucial to underscore that while these preclinical findings are encouraging, human clinical trials are necessary to establish the safety and efficacy of 5-Amino-1MQ in a clinical setting.
Comparative Analysis with Existing Obesity Treatments
The current landscape of obesity pharmacotherapy is dominated by agents with distinct mechanisms of action, primarily centered on appetite suppression and reduced nutrient absorption. A direct comparison with 5-Amino-1MQ highlights the novelty of its metabolic-centric approach.
Non-Pharmacological Interventions: The Foundation of Care
Before delving into pharmacotherapy, it is essential to acknowledge that lifestyle modifications, including dietary interventions, increased physical activity, and behavioral therapy, remain the cornerstone of obesity management.[6][7][8] These interventions aim to create a negative energy balance and are recommended for all individuals with overweight or obesity.[7] A comprehensive lifestyle intervention program can produce an average weight loss of 5% to 10% of initial body weight over six months.[7]
Pharmacological Interventions: A Mechanistic Comparison
The following table provides a comparative overview of 5-Amino-1MQ (based on preclinical data) and major classes of existing FDA-approved obesity drugs.
| Therapeutic Agent | Mechanism of Action | Primary Site of Action | Effect on Appetite | Average Weight Loss (Clinical Trials) | Common Adverse Events |
| 5-Amino-1MQ (Preclinical) | NNMT inhibition, leading to increased NAD+ and cellular metabolism.[3][4] | Adipose tissue, liver.[2] | No direct effect.[3] | Not yet determined in humans. | Not yet determined in humans. |
| GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide) | Mimic the action of endogenous GLP-1, promoting satiety, slowing gastric emptying, and regulating glucose homeostasis.[9][10] | Central nervous system (hypothalamus), gastrointestinal tract, pancreas.[10][11] | Strong suppression. | 13.7% - 22.5%[12][13][14][15] | Nausea, vomiting, diarrhea, constipation, abdominal pain.[16][17] |
| Lipase Inhibitors (e.g., Orlistat) | Inhibits gastric and pancreatic lipases, reducing the absorption of dietary fat.[18][19] | Gastrointestinal tract.[19] | No direct effect. | ~5.6% (placebo-subtracted).[18][19] | Oily spotting, flatus with discharge, fecal urgency.[15] |
| Centrally-Acting Agents (e.g., Phentermine-Topiramate) | Combination of a sympathomimetic amine (appetite suppressant) and a drug that enhances satiety and may increase energy expenditure.[20][21] | Central nervous system.[20] | Suppression.[21] | 12.4% - 14.4%[20][22] | Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth. |
A Deeper Dive into Existing Pharmacotherapies
GLP-1 Receptor Agonists: The Current Frontrunners
Glucagon-like peptide-1 (GLP-1) receptor agonists have revolutionized the management of obesity.[9][23] By activating GLP-1 receptors in the brain, they induce a feeling of fullness and reduce food intake.[11] They also slow gastric emptying, further contributing to satiety. Clinical trials have demonstrated significant weight loss with agents like semaglutide and tirzepatide, with the latter, a dual GIP and GLP-1 receptor agonist, showing even greater efficacy in head-to-head studies.[12][13][16] The most common side effects are gastrointestinal in nature.[17]
Figure 2: Signaling Pathway of GLP-1 Receptor Agonists.
Lipase Inhibitors: Targeting Fat Absorption
Orlistat is the only approved lipase inhibitor for long-term obesity management.[15] Its mechanism is confined to the gastrointestinal tract, where it prevents the absorption of approximately 30% of dietary fat.[19] The weight loss achieved with orlistat is more modest compared to newer agents, and its use is often limited by gastrointestinal side effects.[15][18]
Centrally-Acting Agents: Modulating Brain Chemistry
The combination of phentermine and topiramate acts on the central nervous system to suppress appetite and enhance satiety.[20][21] Clinical trials have shown robust weight loss with this combination.[20][22] However, its use requires careful patient selection and monitoring due to potential cardiovascular and neuropsychiatric side effects.
Experimental Protocols: A Glimpse into Clinical Trial Design
A typical Phase 2 or 3 clinical trial for a novel anti-obesity agent like 5-Amino-1MQ would follow a structured protocol to assess its efficacy and safety.
Figure 3: Generalized Experimental Workflow for an Obesity Clinical Trial.
Step-by-Step Methodology for a Hypothetical Phase 2b Study of 5-Amino-1MQ:
-
Patient Recruitment: Enroll a statistically significant number of adult participants with a body mass index (BMI) between 30 and 40 kg/m ², with or without weight-related comorbidities.
-
Inclusion/Exclusion Criteria: Establish clear criteria to ensure a homogenous study population and minimize confounding variables.
-
Randomization: Double-blind, placebo-controlled randomization of participants into multiple arms: placebo, and at least two different doses of 5-Amino-1MQ.
-
Intervention: Administer the assigned treatment (5-Amino-1MQ or placebo) orally once or twice daily for a predefined period (e.g., 26 to 52 weeks). All participants would receive standardized counseling on diet and physical activity.
-
Efficacy Assessments:
-
Primary Endpoint: Mean percentage change in body weight from baseline to the end of the treatment period.
-
Secondary Endpoints: Proportion of participants achieving ≥5% and ≥10% weight loss, changes in waist circumference, body composition (fat mass vs. lean mass), lipid profiles, and glycemic parameters.
-
-
Safety and Tolerability Monitoring: Systematically collect data on all adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the efficacy and safety of 5-Amino-1MQ compared to placebo.
Future Perspectives and Unanswered Questions
The preclinical profile of 5-Amino-1MQ presents a compelling case for a novel therapeutic strategy in obesity management that is complementary to existing approaches. By targeting cellular metabolism and energy expenditure, it could potentially be used as a monotherapy or in combination with appetite-suppressing agents for a synergistic effect.
However, several critical questions remain to be answered through rigorous clinical investigation:
-
Human Efficacy: What is the magnitude of weight loss that can be achieved with 5-Amino-1MQ in a clinical setting?
-
Safety Profile: What are the short-term and long-term adverse effects of NNMT inhibition in humans?
-
Impact on Body Composition: Does 5-Amino-1MQ preferentially reduce fat mass while preserving lean muscle mass, a significant challenge with some current weight-loss interventions?
-
Cardiometabolic Benefits: Beyond weight loss, does 5-Amino-1MQ improve insulin sensitivity, lipid profiles, and other markers of cardiovascular risk in humans?
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The responsible management and disposal of surplus and waste materials are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, grounded in established safety principles and regulatory frameworks.
While a specific Safety Data Sheet (SDS) for 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one was not located, the hazard profile of structurally similar compounds provides a strong basis for a cautious and robust disposal plan. Related benzimidazole derivatives are consistently classified as irritants. For instance, 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is known to cause skin, eye, and respiratory irritation[1]. Similarly, other analogues are flagged for causing serious eye irritation and skin irritation[2][3]. Therefore, the procedural guidance herein is established on the principle of treating this compound as a hazardous substance requiring meticulous handling.
Part 1: Hazard Characterization and Personal Protective Equipment (PPE)
Before handling any waste, a thorough understanding of the chemical's hazards is essential. This dictates the necessary safety precautions to prevent exposure.
Hazard Profile
Based on analogous compounds, 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one should be handled as a material that poses the following risks:
-
Skin Irritation (H315): Causes skin irritation upon contact[1][2].
-
Serious Eye Irritation (H319): Causes serious eye irritation or damage[1][2][3].
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol[1][3].
Some related compounds are also noted as harmful if swallowed (Acute Toxicity) or harmful to aquatic life[4][5]. This necessitates that the compound does not enter drains or waterways[6].
Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure during handling and disposal, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation[2]. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against dust particles and splashes causing serious eye irritation[2][3]. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination[2]. |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | To prevent inhalation of dust and subsequent respiratory tract irritation[2][3]. |
Part 2: Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process. The Resource Conservation and Recovery Act (RCRA) in the United States provides the legal framework for managing hazardous waste[7]. The following protocol aligns with best practices for laboratory waste management.
Step 1: Waste Determination
The first crucial step is to determine if the waste is hazardous according to EPA guidelines[7]. Given the irritant nature of this class of compounds, it is prudent to manage all waste containing 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Grossly contaminated items (e.g., weigh boats, spatulas, paper towels from a spill).
-
Personal protective equipment with significant contamination.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions[7].
-
Solid Waste: Collect solid waste containing the compound in a dedicated, robust container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with incompatible solvents (e.g., oxidizers, strong acids/bases).
-
Avoid Commingling: Never dispose of this chemical waste in regular trash, biohazard bags, or down the drain[8].
Step 3: Containment and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.
-
Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) pail or bottle) that can be tightly closed[8].
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE"[9]. The label must also include:
-
The full chemical name: "5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one".
-
The specific hazard characteristics (e.g., "Irritant," "Skin/Eye Irritant").
-
The date on which waste was first added to the container (the "accumulation start date")[9].
-
Step 4: On-site Accumulation and Storage
Waste must be stored safely pending pickup by a licensed disposal facility.
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area[10]. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Time Limits: Be aware of regulatory time limits for waste accumulation. Large quantity generators (LQGs) can typically store waste for up to 90 days[11].
Step 5: Final Disposal
Disposal of hazardous waste must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF)[12].
-
Engage Professionals: Your institution's Environmental Health & Safety (EHS) department will coordinate with a certified hazardous waste hauler.
-
Documentation: Ensure a Uniform Hazardous Waste Manifest is completed. This document tracks the waste from your laboratory to its final disposal, a key requirement under RCRA[13].
Part 3: Emergency Procedures for Spills
Accidents can happen, and a clear plan for spill management is essential.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Don PPE: Before attempting any cleanup, don the full required PPE as listed in the table above.
-
Contain the Spill: For solid spills, carefully cover with a plastic sheet to prevent dust from becoming airborne.
-
Clean Up:
-
Use dry cleanup procedures; avoid generating dust[2].
-
Gently sweep the solid material into a designated hazardous waste container.
-
Use absorbent pads for any liquid solutions.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Caption: Disposal workflow for 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
References
- Apollo Scientific. (n.d.). 5-Amino-1-methyl-1H-benzimidazole Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). N-(4-Amino-2,5-diethoxyphenyl)benzamide Safety Data Sheet.
- Chemos GmbH & Co. KG. (2022, October 10). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Compo Expert. (2023, April 7). Material Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one.
- PubChem. (n.d.). 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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PubChem. (n.d.). 5-(aminomethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. Retrieved from [Link]
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Laboratory Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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Chemistry-For-Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
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Navigating the Unseen Risks: A Guide to Safely Handling 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds whose toxicological profiles are not extensively documented. This guide provides a comprehensive operational and safety framework for handling 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a substituted benzimidazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the established risks associated with aromatic amines and heterocyclic compounds, ensuring a cautious and proactive approach to safety.
Understanding the Hazard: A Profile of Aromatic Amines
Aromatic amines as a class of compounds are known for their potential health hazards, including carcinogenicity, mutagenicity, and skin sensitization.[1][2][3] They can be readily absorbed through the skin, and their dusts can pose a significant inhalation risk.[1] Therefore, all handling procedures must be designed to minimize any direct contact or aerosol generation.
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Skin Irritation | 2 | Causes skin irritation. |
| Eye Irritation | 2A | Causes serious eye irritation. |
| Respiratory Sensitization | 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | 1 | May cause an allergic skin reaction. |
| Carcinogenicity | 1B/2 | Suspected of causing cancer. |
| Acute Aquatic Toxicity | 3 | Harmful to aquatic life. |
| Chronic Aquatic Toxicity | 3 | Harmful to aquatic life with long lasting effects.[4] |
Note: This classification is inferred from structurally similar compounds and should be treated as a conservative estimate.
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls and administrative controls are the primary methods for exposure reduction. However, the appropriate selection and use of PPE are critical for immediate protection.
Glove Selection: A Critical Barrier
The selection of appropriate gloves is paramount due to the high risk of dermal absorption associated with aromatic amines.[1] Nitrile gloves, while common in laboratory settings, may not offer sufficient protection for prolonged or direct contact.
Recommended Glove Types for Handling Aromatic Amines:
| Glove Material | Breakthrough Time (General) | Suitability for Aromatic Amines |
| Butyl Rubber | Excellent | Excellent for ketones, esters, and many nitrogen-containing compounds. |
| Viton® | Excellent | Excellent for aromatic and chlorinated solvents. |
| Neoprene | Good | Good for a broad range of chemicals, including acids, bases, and some hydrocarbons. |
| Polyvinyl Chloride (PVC) | Good | Good for amines, but poor against many organic solvents.[5] |
| Nitrile | Fair to Good | Suitable for incidental contact only; should be doubled and changed frequently. |
Protocol for Glove Usage:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.[6]
-
Double Gloving: When handling the solid compound or concentrated solutions, wear two pairs of gloves. The outer glove should be of a more resistant material like butyl rubber or neoprene, with a nitrile glove underneath.
-
Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning new gloves.
-
Do Not Reuse: Dispose of gloves immediately after completion of the task or after any contamination.
Respiratory Protection: Preventing Inhalation Exposure
If the compound is a powder or if there is any risk of aerosol generation (e.g., weighing, preparing solutions), respiratory protection is mandatory.
Decision Workflow for Respiratory Protection:
Caption: Decision tree for selecting appropriate respiratory protection.
Eye and Body Protection
-
Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[7]
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.[8]
-
Footwear: Closed-toe shoes are mandatory.
Operational Plan: From Receipt to Disposal
A structured approach to handling minimizes the risk of exposure and ensures a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a well-ventilated, designated area for toxic and potentially carcinogenic materials.
-
The storage container should be clearly labeled with the compound name, date received, and all relevant hazard warnings.
-
Keep away from incompatible materials such as strong oxidizing agents.
Safe Handling Procedures
Workflow for Weighing and Preparing Solutions:
Caption: Step-by-step workflow for the safe handling of the compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Evacuate the area. For small spills, use an absorbent material compatible with aromatic amines and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Waste Management
The disposal of aromatic amine waste must be handled with care to prevent environmental contamination.[3]
-
Segregation: All waste contaminated with 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, including gloves, absorbent paper, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a robust, leak-proof container for all waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards.
-
Disposal Method: The preferred method of disposal for aromatic amine waste is incineration in a licensed hazardous waste facility.[2][9] Do not dispose of this chemical down the drain or in regular trash.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed professional waste disposal service.[2][9]
By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, ensuring a safe and productive research environment.
References
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
- Maiti, D., & Sharma, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
University of California, Davis. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Safety Services. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
PubChem. (n.d.). 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
